(rac)-Exatecan Intermediate 1
Beschreibung
The exact mass of the compound 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKWOGMVAOYVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326908 | |
| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-40-5 | |
| Record name | 4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(rac)-Exatecan Intermediate 1 chemical properties
An In-depth Technical Guide to (rac)-Exatecan Intermediate 1
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a key building block in the production of the potent topoisomerase I inhibitor, Exatecan. This document is intended for researchers, scientists, and drug development professionals working on the synthesis of camptothecin (B557342) analogs and antibody-drug conjugates (ADCs).
Core Chemical Properties
This compound, systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a tricyclic lactone that serves as a critical precursor in the convergent synthesis of Exatecan.[1][2] While detailed experimental spectroscopic data such as specific NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation patterns are not widely published, the fundamental properties have been characterized.[3]
| Parameter | Value | Source |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3][4] |
| Molecular Weight | 263.25 g/mol | [3][4] |
| CAS Number | 102978-40-5 | [5][6] |
| Purity (by NMR) | ≥98.0% | [3][5] |
| Appearance | Powder | [4] |
Solubility Information:
Storage and Stability:
-
Powder: -20°C for 3 years. It is advised to keep it away from direct sunlight and moisture.[4]
-
In solvent: -80°C for 1 year.[4]
Synthetic Pathways
The synthesis of this compound is a key step in the overall synthesis of Exatecan.[2][7] A convergent approach is typically employed, where this tricyclic lactone intermediate is synthesized separately and then coupled with a functionalized aminonaphthalene core.[2][7] There are two notable synthetic routes for producing this intermediate.[1]
| Synthetic Route | Starting Material | Key Transformations | Number of Steps | Overall Yield |
| Citrazinic Acid Pathway | Citrazinic Acid | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | ~8 | Data not fully available |
| 6-Chloro-2-methoxynicotinic Acid Pathway | 6-Chloro-2-methoxynicotinic acid | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization | 5 | 31.23% |
The 6-Chloro-2-methoxynicotinic Acid Pathway offers a more streamlined process with a favorable overall yield.[1]
Experimental Protocols
While a specific protocol for the racemic mixture is not detailed in the provided search results, a protocol for the synthesis of the closely related (S)-enantiomer is available and provides valuable insight into the synthetic methodology.[3] This process typically involves an acid-catalyzed intramolecular cyclization of a suitable precursor.[8]
General Protocol for Synthesis and Purification: [3][8][9]
Objective: To synthesize the tricyclic lactone intermediate.
Materials:
-
Suitably substituted indolizine (B1195054) derivative (precursor)
-
Dichloromethane (DCM)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Isopropanol
Procedure:
-
Reaction Setup: Dissolve the precursor indolizine derivative (1.0 eq) in dichloromethane.
-
Acid Addition: Slowly add an equal volume of 2M sulfuric acid to the reaction mixture with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The purified product is then collected by filtration.
Troubleshooting: Common issues in the synthesis include low or no product yield and the formation of by-products.[8][9] Low yield can be addressed by increasing reaction time or temperature, while the formation of impurities may necessitate the use of milder reaction conditions or alternative purification techniques like column chromatography.[9]
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and logical relationships in the context of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (rac)-Exatecan Intermediate 1_TargetMol [targetmol.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of (rac)-Exatecan Intermediate 1
Exatecan, a potent topoisomerase I inhibitor, is a crucial component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] The efficient synthesis of its key precursors is paramount for its application in drug development. This technical guide provides an in-depth overview of the synthesis of (rac)-Exatecan Intermediate 1, a key tricyclic lactone building block, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, has the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol .[3]
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol [3] |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[3] |
| Purity (by NMR) | ≥98.0%[3] |
| CAS Number | 102978-40-5[4] |
Synthetic Strategies
The synthesis of this compound is a critical step in the convergent synthesis of Exatecan.[5] Two primary synthetic routes have been reported: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[1] An additional common method involves an acid-catalyzed intramolecular cyclization.[6]
A comparative summary of the two main pathways is presented below:
| Feature | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid[1] | 6-Chloro-2-methoxynicotinic acid[1] |
| Number of Steps | ~8 steps[1] | 5 steps[1] |
| Overall Yield | Data not fully available[1] | 31.23%[1] |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization[1] | Nucleophilic addition, Acetal (B89532) protection, Benzyl (B1604629) protection, Oxidation, Deprotection/Cyclization[1] |
| Key Reagents | n-BuLi, OsO₄, Palladium catalyst[1] | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH[1] |
| Safety Considerations | Use of hazardous reagents like osmium tetroxide and n-butyllithium requires stringent safety protocols.[1] | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides, enhancing overall safety.[1] |
Experimental Protocols
Method 1: Acid-Catalyzed Intramolecular Cyclization
This method is a common and effective approach for constructing the tricyclic pyrano[3,4-f]indolizine-3,6,10(4H)-trione core of this compound.[6]
Step 1: Cyclization
-
Objective: To synthesize the crude this compound via acid-catalyzed intramolecular cyclization.
-
Procedure:
-
Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM).[6]
-
Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Upon completion, separate the organic layer.[6]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[6]
-
Remove the solvent under reduced pressure to obtain the crude product.[6]
-
Step 2: Purification by Recrystallization
-
Objective: To purify the crude product to obtain pure this compound.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot isopropanol (B130326).[6]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[6]
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[6]
-
A representative procedure for a similar enantiomerically pure synthesis provides the following quantitative details: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours. The crude product is recrystallized from isopropanol to yield the purified S-tricyclic lactone (1.5 g).[3]
Method 2: 6-Chloro-2-methoxynicotinic Acid Pathway
This novel synthetic route offers a more direct approach to the racemic lactone with a favorable overall yield.[1]
-
Step 1: Nucleophilic Addition: 6-chloro-2-methoxynicotinic acid undergoes a nucleophilic addition reaction with 1-(tert-butyldimethylsilyloxy)butan-2-one.[1]
-
Steps 2 & 3: Selective Protection: The resulting intermediate is selectively protected using an acetal and a benzyl group.[1]
-
Steps 4 & 5: Oxidation, Deprotection, and Cyclization: The synthesis proceeds through an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to yield this compound.[1] This streamlined process contributes to an overall yield of 31.23%.[1]
Visualizations
Synthesis Workflow
The general workflow for the synthesis and purification of this compound via the acid-catalyzed intramolecular cyclization method can be visualized as follows:
Caption: A flowchart of the synthesis and purification of this compound.
Convergent Synthesis of (rac)-Exatecan
The overall synthetic strategy for (rac)-Exatecan is a convergent approach, where this compound is a key building block.
Caption: Convergent synthesis of (rac)-Exatecan.
References
The Crucial Role of (rac)-Exatecan Intermediate 1 in the Convergent Synthesis of Exatecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exatecan, a potent hexacyclic analogue of camptothecin (B557342), is a cornerstone of advanced cancer therapeutics, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth examination of the pivotal role of (rac)-Exatecan Intermediate 1, chemically known as (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, in the total synthesis of Exatecan. We will dissect the convergent synthetic methodologies, present detailed experimental protocols, and offer quantitative data to illuminate the efficiency of various synthetic routes.
Introduction to Exatecan and the Convergent Synthetic Strategy
Exatecan is a topoisomerase I inhibitor that has demonstrated significant antineoplastic activity.[1][2] Its development was driven by the need to improve upon earlier camptothecin derivatives by enhancing water solubility and reducing toxicities.[2] The synthesis of Exatecan is a complex undertaking, and to optimize yield and efficiency, a convergent approach is favored.[1][3] This strategy involves the independent synthesis of two key fragments which are then combined in a later step to form the final molecule.[1]
The two primary building blocks in this convergent synthesis are:
The final hexacyclic framework of (rac)-Exatecan is constructed through the condensation of these two intermediates via a Friedländer annulation reaction.[1]
Synthesis of this compound
The synthesis of this compound is a critical multi-step process. Two primary routes have been reported: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[4] A detailed experimental protocol for a scalable synthesis starting from diethyl malonate is also available.[1]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Citrazinic Acid Pathway[4] | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway[4] |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23% |
| Number of Steps | ~8 steps | 5 steps |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |
| Key Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |
Detailed Experimental Protocol for Scale-Up Synthesis of this compound[1]
This protocol outlines a scalable synthesis of this compound, designed to avoid chromatographic purification in the final steps.
Step 1: Synthesis of Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate
-
Reagents: Diethyl malonate (1.0 eq), piperidine (B6355638) (1.1 eq), paraformaldehyde (1.2 eq), ethanol (B145695).
-
Procedure: To a stirred solution of diethyl malonate and piperidine in ethanol, add paraformaldehyde portion-wise. Heat the mixture to reflux and maintain for 4-6 hours. Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation.
Step 2: Synthesis of Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate
-
Reagents: Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate (1.0 eq), ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether), anhydrous THF.
-
Procedure: Dissolve the starting material in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add ethylmagnesium bromide dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Synthesis of this compound
-
Reagents: Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq), diethyl oxalate (B1200264) (1.2 eq), sodium ethoxide (2.5 eq), absolute ethanol.
-
Procedure: Prepare a solution of sodium ethoxide in absolute ethanol. To this solution, add a mixture of the butanoate and diethyl oxalate dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 8-12 hours. Cool the mixture to room temperature and then to 0 °C in an ice bath. Acidify the mixture to pH 2-3 with concentrated hydrochloric acid to induce precipitation. Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether. Recrystallize the crude solid from ethanol to afford this compound.
Role in the Total Synthesis of (rac)-Exatecan
This compound serves as the electrophilic component in the key bond-forming step of the convergent synthesis. It undergoes a Friedländer annulation with a functionalized aminonaphthalene core to construct the hexacyclic structure of (rac)-Exatecan.[1]
The Friedländer Annulation
The Friedländer synthesis is a classic and highly efficient method for synthesizing quinoline (B57606) derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7] In the synthesis of Exatecan, this reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[1][6]
Experimental Protocol for the Synthesis of (rac)-Exatecan
-
Reagents: this compound (1.0 eq), functionalized aminonaphthalene core (1.0-1.2 eq), p-toluenesulfonic acid (catalytic amount), toluene (B28343).
-
Procedure: A mixture of this compound, the aminonaphthalene core, and p-toluenesulfonic acid in toluene is heated to reflux. The reaction is monitored by a suitable technique such as TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude (rac)-Exatecan can be purified by recrystallization.
Mechanism of Action of Exatecan
While this compound is a synthetic precursor, the final product, Exatecan, exerts its potent anticancer effects by inhibiting DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks.[2] These breaks are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[2]
Conclusion
This compound is a linchpin in the efficient, convergent synthesis of Exatecan. The development of scalable and high-yielding synthetic routes to this key intermediate is paramount for the cost-effective production of Exatecan for its use in advanced cancer therapies, including as a payload for antibody-drug conjugates. The methodologies and data presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, facilitating a deeper understanding of the synthesis of this important therapeutic agent.
References
An In-depth Technical Guide to the Formation of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent hexacyclic analogue of camptothecin, is a cornerstone of advanced cancer therapeutics, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a convergent synthetic strategy, at the heart of which lies the construction of a key tricyclic lactone, (rac)-Exatecan Intermediate 1. Systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, this intermediate's efficient formation is critical for the overall success of the Exatecan synthesis. This technical guide provides a detailed exploration of the mechanism of formation of this compound, supported by quantitative data, experimental protocols, and mechanistic diagrams.
Synthetic Strategies and Mechanism of Formation
The synthesis of this compound is a multi-step process, with two primary routes being the focus of process development: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway. A more generalized and frequently cited method involves an acid-catalyzed intramolecular cyclization of a suitably substituted precursor. While detailed mechanistic studies for this specific intermediate are not extensively published, a plausible mechanism can be elucidated based on fundamental principles of organic chemistry and related transformations.
Proposed Mechanism: Acid-Catalyzed Intramolecular Cyclization
A common and effective method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of a substituted piperidine-2,4-dione derivative.[1] This precursor is assembled from simpler starting materials. The key cyclization step is proposed to proceed as follows:
-
Protonation of a Carbonyl Group: The reaction is initiated by the protonation of one of the carbonyl groups of the piperidine-2,4-dione ring by a strong acid, such as sulfuric acid. This enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The hydroxyl group of the side chain then acts as a nucleophile, attacking the activated carbonyl carbon in an intramolecular fashion. This results in the formation of a cyclic hemiacetal intermediate.
-
Dehydration: Under the acidic conditions, the hemiacetal readily undergoes dehydration. A protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a more stable, conjugated system.
-
Tautomerization: The resulting enol intermediate likely tautomerizes to the more stable keto form, yielding the final tricyclic lactone structure of this compound.
The formation of the full hexacyclic Exatecan structure from this intermediate is then achieved through a subsequent Friedländer annulation with a functionalized aminonaphthalene core.[1]
Data Presentation
The following table summarizes the key quantitative data for two distinct synthetic routes to this compound, providing a clear comparison of their efficiency.[2]
| Step | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23% |
| Number of Steps | ~8 steps | 5 steps |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |
| Reagent Highlights | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |
| Safety Considerations | Use of hazardous reagents like osmium tetroxide and n-butyllithium requires stringent safety protocols. | General laboratory safety protocols are required. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Acid-Catalyzed Cyclization
This protocol is a generalized procedure based on literature reports and should be adapted based on specific laboratory conditions and starting materials.[3][4]
Materials:
-
Suitably substituted indolizine (B1195054) derivative (precursor) (1.0 eq)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: Dissolve the precursor in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: Slowly add an equal volume of 2M sulfuric acid to the stirred solution at room temperature.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from hot isopropanol. Allow the solution to cool slowly to induce crystallization. Collect the purified this compound by filtration and dry under vacuum.
Mandatory Visualization
References
(rac)-Exatecan Intermediate 1: A Technical Overview
CAS Number: 102978-40-5[1][2][3]
This technical guide provides an in-depth overview of (rac)-Exatecan Intermediate 1, a crucial building block in the synthesis of Exatecan (B1662903). Exatecan is a potent, hexacyclic analog of camptothecin (B557342) that functions as a topoisomerase I inhibitor and has shown significant promise as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5][6] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a summary of its chemical properties, synthetic routes, and experimental protocols.
Physicochemical and Spectroscopic Data
This compound, with the systematic name (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key tricyclic lactone in the convergent synthesis of Exatecan.[4][5][7]
| Parameter | Value | Reference |
| CAS Number | 102978-40-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][7] |
| Molecular Weight | 263.25 g/mol | [1][7] |
| Purity | ≥98% | [1][7] |
While detailed, publicly available spectroscopic data is limited, the following summarizes the expected and confirmed characteristics for this compound.[7]
| Spectroscopic Data | Description |
| ¹H NMR | The ¹H NMR spectrum has been confirmed to be consistent with the chemical structure of this compound.[7] |
| Infrared (IR) | Expected characteristic absorption peaks include those for hydroxyl (O-H), lactone and ketone carbonyl (C=O), and C-O ether linkages.[7] |
| Mass Spectrometry (MS) | The expected [M+H]⁺ m/z is 264.08.[7] |
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is a critical step in the overall production of Exatecan. A convergent synthetic approach is commonly employed, where the racemic tricyclic lactone (Intermediate 1) and a functionalized aminonaphthalene core (Intermediate 2) are synthesized separately before being coupled.[4] Two primary synthetic routes for Intermediate 1 have been described: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[5]
| Synthetic Route Comparison | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Number of Steps | ~8 steps | 5 steps |
| Overall Yield | Data not fully available | 31.23% |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |
Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
The following protocol is for a closely related chiral analog and provides insight into the synthetic methodology for the racemic mixture.[7]
Objective: To synthesize the key chiral lactone intermediate of Exatecan.[7]
Materials:
-
A suitably substituted indolizine (B1195054) derivative (1.0 eq)[8]
-
Dichloromethane (B109758) (DCM)[8]
-
Saturated sodium bicarbonate solution[8]
-
Brine[8]
-
Anhydrous sodium sulfate[8]
-
Isopropanol[8]
Procedure:
-
Dissolve the precursor, a suitably substituted indolizine derivative (1.0 eq), in dichloromethane (DCM).[8]
-
Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.[7][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.[8]
-
Remove the solvent under reduced pressure to obtain the crude product.[7][8]
-
Purify the crude product by recrystallization from isopropanol.[7][8]
Mechanism of Action of Exatecan
This compound is a precursor to Exatecan, a potent topoisomerase I (TOP1) inhibitor.[4][9] Exatecan exerts its cytotoxic effects by stabilizing the complex formed between TOP1 and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[][11] This leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[][12] Modeling of Exatecan's binding to the TOP1-DNA complex suggests novel molecular interactions that contribute to its high potency.[][12]
Visualizations
Caption: Convergent synthesis of (rac)-Exatecan.
Caption: Synthesis and purification of this compound.
Caption: Mechanism of action of Exatecan as a Topoisomerase I inhibitor.
References
- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. achmem.com [achmem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (rac)-Exatecan Intermediate 1
This technical guide provides a comprehensive overview of (rac)-Exatecan Intermediate 1, a pivotal precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor utilized in oncological research. This document is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Core Molecular Data
This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical building block in the chemical synthesis of Exatecan.[1] Its fundamental molecular properties are summarized below.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₅[1][2][3][4][5] |
| Molecular Weight | 263.25 g/mol [1][2][3][4][5] |
| CAS Number | 102978-40-5[3][4][5] |
| Appearance | White to light yellow solid[4] |
| Purity | ≥98%[3] |
Experimental Protocols
The following section details a representative synthetic protocol adapted from the synthesis of the closely related (S)-enantiomer, which illustrates the key chemical transformations involved in the formation of this tricyclic lactone intermediate.[1]
Objective: To synthesize the key tricyclic lactone intermediate of Exatecan.
Materials:
-
Starting Material (Compound analogous to "Compound (Formula 4)")
-
Dichloromethane (B109758) (CH₂Cl₂)
-
2M Sulfuric Acid (H₂SO₄)
-
Saturated Brine (NaCl solution)
Procedure:
-
A solution of the starting material (e.g., 100 mmol) is prepared in dichloromethane (200 ml).[1]
-
2M Sulfuric acid (200 ml) is added to the solution.[1]
-
The mixture is stirred vigorously at room temperature for a period of 2 hours.[1]
-
The organic layer is separated from the aqueous layer.[1]
-
The collected organic layer is washed with saturated brine and subsequently dried.[1]
-
The dichloromethane is removed from the product under reduced pressure to yield the crude intermediate.[1]
-
The crude product is then purified by recrystallization from isopropanol to afford the purified tricyclic lactone.[1]
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the Exatecan intermediate, from the starting materials to the purified final product.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for (rac)-Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan.[1][2] This intermediate, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key component in the convergent synthesis strategy for Exatecan, a hexacyclic analog of camptothecin (B557342) with significant antitumor activity.[2]
Spectroscopic Data Summary
While detailed experimental spectroscopic data for this compound is not widely published, this section summarizes the available information and expected spectroscopic characteristics based on its structure.[1]
Table 1: General and Mass Spectrometry Data
| Parameter | Value | Source |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [1] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][3] |
| Molecular Weight | 263.25 g/mol | [1][3] |
| CAS Number | 102978-40-5 | [4] |
| Expected [M+H]⁺ m/z | 264.08 | [1] |
| Experimentally Observed m/z | Not publicly available. | [1] |
| Fragmentation Pattern | Not publicly available. | [1] |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
A Certificate of Analysis for this compound has confirmed that the ¹H NMR spectrum is consistent with the expected chemical structure, and the purity is ≥98.0% as determined by NMR.[1] However, detailed chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available at the time of this report.[1]
| Parameter | Value |
| ¹H NMR | Spectrum consistent with structure.[1] |
| Detailed chemical shifts (δ), multiplicities, and coupling constants (J) are not publicly available.[1] | |
| ¹³C NMR | Data not publicly available. |
Table 3: Infrared (IR) Spectroscopic Data
| Parameter | Value |
| Expected Absorptions | Based on the structure, characteristic peaks for hydroxyl (O-H), carbonyl (C=O) of the lactone and ketone, and C-O ether linkages are anticipated.[1] |
| Experimentally Obtained Frequencies (cm⁻¹) | Not publicly available.[1] |
Experimental Protocols
The synthesis of this compound is typically achieved through an acid-catalyzed intramolecular cyclization of a suitable precursor.[5] What follows is a representative protocol based on available literature.
Objective: To synthesize (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Materials:
-
Suitably substituted indolizine (B1195054) precursor
-
Dichloromethane (DCM)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Reaction Setup: Dissolve the indolizine precursor (1.0 equivalent) in dichloromethane.
-
Acid-Catalyzed Cyclization: Slowly add an excess of 2M sulfuric acid to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from hot isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration and dry under vacuum to afford this compound.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathways and Logical Relationships
This compound is a precursor and not directly involved in biological signaling pathways. Its significance lies in its role within the convergent synthetic pathway leading to Exatecan. The Friedländer annulation, a key transformation following the synthesis of this intermediate, ultimately forms the quinoline (B57606) ring system of the final active camptothecin analogue.[5]
The following diagram illustrates the logical relationship of this intermediate in the overall synthesis of (rac)-Exatecan.
Caption: Convergent synthesis of (rac)-Exatecan.[2]
References
(rac)-Exatecan Intermediate 1: A Technical Guide to Safety and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key experimental data for (rac)-Exatecan Intermediate 1, a crucial building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs). Given its intended use in the synthesis of a highly active pharmaceutical ingredient (API), this intermediate should be handled with appropriate caution, adhering to safety protocols designed for potent compounds.
Chemical and Physical Properties
This compound is a camptothecin (B557342) derivative.[1][2] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | MedChemExpress |
| Molecular Formula | C₁₃H₁₃NO₅ | [2] |
| Molecular Weight | 263.25 g/mol | [2] |
| CAS Number | 102978-40-5 | [2] |
| Appearance | White to light yellow solid | MedChemExpress |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (80 mg/mL with sonication recommended) | TargetMol |
Safety and Handling
While specific quantitative toxicity data such as LD50, LC50, and occupational exposure limits (OELs) for this compound are not publicly available, its role as a precursor to a potent cytotoxic agent necessitates a stringent, risk-based approach to handling.[3][4][5][6] The following guidelines are based on general principles for handling potent pharmaceutical intermediates and cytotoxic compounds in a laboratory setting.
Hazard Identification
The Safety Data Sheet (SDS) for a related compound, Exatecan Intermediate 1, indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
It is prudent to assume that this compound possesses a similar hazard profile.
Engineering Controls and Personal Protective Equipment (PPE)
The primary focus for handling potent compounds is containment to minimize exposure.[4][5][6]
| Control Level | Recommendation |
| Primary Engineering Controls | All manipulations of the solid compound should be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure. For larger scale operations, the use of isolators is recommended to provide a physical barrier between the operator and the material.[4] |
| Secondary Engineering Controls | The laboratory should have a well-maintained ventilation system with negative pressure relative to adjacent areas. Access to the handling area should be restricted.[7] |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles or a face shield should be worn.[7] Hand Protection: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently and immediately upon contamination. Body Protection: A lab coat, preferably disposable, should be worn. For operations with a higher risk of spillage, a chemically resistant apron or coveralls are advised. Respiratory Protection: For operations where aerosols may be generated and engineering controls are insufficient, a properly fitted respirator (e.g., N95 or higher) should be used. |
Safe Handling and Storage
-
Weighing and Dispensing: Perform in a ventilated enclosure. Use disposable weighing boats or liners to minimize contamination of balances.
-
Solution Preparation: Prepare solutions in a fume hood. Avoid sonication that could lead to aerosolization outside of a contained space.
-
Waste Disposal: All contaminated materials (gloves, lab coats, weighing boats, etc.) should be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Liquid waste should be collected in sealed, clearly labeled containers.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and if safe to do so, clean the spill using appropriate PPE and absorbent materials. The area should be decontaminated after cleanup.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.
Mechanism of Action of Exatecan and Downstream Signaling
This compound is a precursor to Exatecan, a potent topoisomerase I inhibitor.[1] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription.[8][9] Exatecan exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, known as the cleavable complex.[10] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur.[8] This DNA damage triggers a cellular response that culminates in cell cycle arrest and apoptosis (programmed cell death).[8][11][12][13]
The following diagram illustrates the signaling pathway from topoisomerase I inhibition by Exatecan to the induction of apoptosis.
Caption: Signaling pathway of Exatecan-induced apoptosis.
Experimental Protocols
The synthesis of this compound is a multi-step process. The following is a representative experimental workflow for a key step in its synthesis. Researchers should consult detailed synthetic procedures and adapt them based on their specific starting materials and laboratory conditions.
Representative Synthetic Step: Cyclization to form the Tricyclic Lactone
This protocol describes a general procedure for the acid-catalyzed cyclization to form the core tricyclic lactone structure of this compound.
Materials:
-
A suitable indolizine (B1195054) precursor
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Isopropanol (for recrystallization)
Procedure:
-
Dissolve the indolizine precursor (1.0 equivalent) in dichloromethane (DCM).
-
Slowly add an excess of 2M sulfuric acid to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
This guide is intended for informational purposes for qualified research professionals. It is essential to consult the relevant Safety Data Sheets and conduct a thorough risk assessment before handling this compound. All laboratory work should be performed in compliance with institutional safety policies and regulations.
References
- 1. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 4. witpress.com [witpress.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camptothecin and its analogues: a review on their chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Routes of (rac)-Exatecan Intermediate 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic methodologies for (rac)-Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan and its derivatives are of significant interest in oncology, particularly as payloads in antibody-drug conjugates (ADCs).[1][2] This document collates available data on its synthesis, purification, and chemical properties to support researchers and professionals in drug development.
Commercial Availability
This compound, systematically named (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is commercially available from various suppliers. Researchers can source this intermediate for further synthetic work or as a standard for analytical purposes.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| TargetMol Chemicals Inc | 102978-40-5 | C13H13NO5 | 263.25 | ≥98% |
| Biorbyt | 102978-40-5 | C13H13NO5 | 263.25 | 98.00% |
| MedChemExpress | 102978-40-5 | C13H13NO5 | 263.25 | In-stock |
| Caltag Medsystems | 102978-40-5 | C13H13NO5 | 263.25 | 98% |
Synthetic Pathways
The synthesis of this compound is a key step in the overall synthesis of Exatecan. Two distinct synthetic routes have been reported, each with its own set of advantages and challenges.[3]
Comparative Analysis of Synthetic Routes
A comparative guide highlights two primary pathways for the synthesis of this compound: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[3] The latter is a more recent and streamlined approach.
Table 2: Head-to-Head Comparison of Synthetic Routes [3]
| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23% |
| Number of Steps | ~8 steps | 5 steps |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |
| Key Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |
| Safety Considerations | Use of hazardous reagents like osmium tetroxide and n-butyllithium requires stringent safety protocols. | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides, enhancing overall safety. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and purification of this compound. Below are representative protocols adapted from available literature.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization[4][5]
This protocol describes a common and effective method for the synthesis of the tricyclic pyrano[3,4-f]indolizine-3,6,10(4H)-trione core.
Step 1: Synthesis
-
Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM).
-
Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Step 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot isopropanol (B130326).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Protocol 2: Synthesis of the (S)-enantiomer[5]
While a specific protocol for the racemic mixture is not detailed in all available literature, the synthesis of the enantiomerically pure (S)-enantiomer provides valuable insight into the synthetic methodology.
-
A solution of "Compound (Formula 4)" (4.3 g, 100 mmol) in dichloromethane (200 ml) is prepared. The specific structure of "Compound (Formula 4)" is not detailed in the source material.
-
2M Sulfuric acid (200 ml) is added to the solution.
-
The mixture is stirred at room temperature for 2 hours.
-
The organic layer is separated, washed with saturated brine, and then dried.
-
The dichloromethane is removed under reduced pressure to yield the crude product.
-
The crude product is recrystallized from isopropanol to afford the purified S-tricyclic lactone (1.5 g).
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Signaling Pathway of Exatecan
This compound is a precursor to Exatecan, a potent topoisomerase I inhibitor.[4] Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[1] This leads to single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1][2]
Caption: Signaling pathway of Exatecan leading to apoptosis.
References
An In-depth Technical Guide to the Key Starting Materials for the Synthesis of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of targeted cancer therapies, most notably as a payload in antibody-drug conjugates (ADCs). The efficient synthesis of its key precursors is paramount for advancing research and development in this field. A pivotal building block in the convergent synthesis of Exatecan is (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, referred to as (rac)-Exatecan Intermediate 1.[1][2][3] This guide provides a detailed overview of the primary synthetic routes to this intermediate, focusing on the key starting materials and experimental protocols.
Two principal pathways for the synthesis of this compound have been identified: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway.[1] A third approach, utilizing diethyl malonate, is also discussed for its relevance in scalable production.
Comparative Overview of Synthetic Routes
The selection of a synthetic route is a critical decision in process development and manufacturing. The following table summarizes key quantitative data for two distinct pathways to this compound, offering a clear comparison of their efficiencies.
| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23% |
| Number of Steps | ~8 steps | 5 steps |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal (B89532) protection, Benzyl (B1604629) protection, Oxidation, Deprotection/Cyclization |
| Highlighted Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |
| Safety Considerations | Involves hazardous reagents like n-butyllithium and osmium tetroxide, requiring stringent safety protocols. | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides, enhancing overall safety. |
Route 1: The Citrazinic Acid Pathway
This route, adapted from an asymmetric synthesis, commences with the readily available and cost-effective starting material, citrazinic acid.[1]
Key Starting Materials:
-
Citrazinic Acid
Experimental Protocol:
Step 1: Synthesis of 2,6-dichloro-isonicotinic acid Citrazinic acid undergoes a chlorination reaction to yield 2,6-dichloro-isonicotinic acid. This initial step is crucial for activating the pyridine (B92270) ring system for subsequent transformations.[1]
Step 2: Conversion to 2-chloro-6-methoxypyridine (B123196) derivative The dichlorinated intermediate is then selectively converted to a 2-chloro-6-methoxypyridine derivative, a key step for directing the subsequent metalation.[1]
Step 3 & 4: Subsequent functionalization and cyclization The synthesis proceeds through further functionalization to introduce an aldehyde, followed by a palladium-mediated carbonylation, a Wittig reaction, and racemic dihydroxylation to form a diol. This diol is then cyclized to afford the tricyclic lactone, this compound.[1]
Synthetic Pathway Diagram
Caption: Citrazinic Acid Pathway to this compound.
Route 2: The 6-Chloro-2-methoxynicotinic Acid Pathway
This more recent and novel approach was specifically developed for the racemic synthesis of the target intermediate, offering a more direct route.[1]
Key Starting Materials:
-
6-Chloro-2-methoxynicotinic acid
Experimental Protocol:
Step 1-3: Selective Protection The synthesis begins with 6-Chloro-2-methoxynicotinic acid, and the resulting intermediate undergoes selective protection using an acetal and a benzyl group.[1]
Step 4 & 5: Oxidation, Deprotection, and Cyclization The synthesis continues through an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to yield this compound. This streamlined process results in a favorable overall yield of 31.23%.[1]
Synthetic Pathway Diagram
Caption: 6-Chloro-2-methoxynicotinic Acid Pathway.
Route 3: Scalable Synthesis via Diethyl Malonate
This protocol is designed for the scalable production of this compound, which is crucial for preclinical studies.[2]
Key Starting Materials:
-
Diethyl malonate
-
Paraformaldehyde
-
Ethylmagnesium bromide
Experimental Protocol:
Step 1: Initial Condensation To a stirred solution of diethyl malonate (1.0 eq) and piperidine (1.1 eq) in ethanol (B145695), add paraformaldehyde (1.2 eq) portion-wise. Heat the mixture to reflux and maintain for 4-6 hours. After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated.[2]
Step 2: Grignard Reaction Dissolve the product from the previous step (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise, ensuring the temperature is maintained below 5 °C.[2]
Step 3: Acidification and Precipitation Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to induce precipitation.[2]
Step 4: Purification Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether. Recrystallize the crude solid from ethanol to afford this compound as a white to off-white solid.[2]
Experimental Workflow Diagram
Caption: Scalable Synthesis Workflow for this compound.
General Protocol for Final Cyclization
A frequently cited method for the final cyclization to form the tricyclic lactone involves acid catalysis.
Experimental Protocol:
Step 1: Reaction Setup Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM). Slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture with stirring at room temperature.[4]
Step 2: Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
Step 3: Work-up Upon completion, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.[4]
Step 4: Purification Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from isopropanol.[4]
This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of this compound. The choice of a particular route will depend on factors such as the desired scale, cost of starting materials, and safety considerations.
References
The Cornerstone of Potent ADC Payloads: A Technical Guide to (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of the cytotoxic payload is paramount to therapeutic success. Exatecan (B1662903), a potent hexacyclic analog of camptothecin (B557342), has emerged as a cornerstone payload in next-generation ADCs due to its profound anti-tumor activity.[1] Central to the synthesis of this powerful molecule is (rac)-Exatecan Intermediate 1 , a key tricyclic lactone building block. This in-depth technical guide elucidates the critical importance of this compound in ADC research, providing a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the production of Exatecan. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers and drug development professionals with the essential knowledge for harnessing the therapeutic potential of Exatecan-based ADCs.
Physicochemical Properties of this compound
This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a camptothecin derivative that serves as a crucial precursor in the synthesis of Exatecan.[2][3] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [2][3] |
| Molecular Weight | 263.25 g/mol | [2][3] |
| CAS Number | 102978-40-5 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
| Solubility | Soluble in DMSO | [2] |
The Convergent Synthesis of Exatecan: The Central Role of Intermediate 1
The manufacturing of Exatecan typically employs a convergent synthetic strategy. This approach involves the independent preparation of two key molecular fragments which are then combined in the final stages of the synthesis.[1] this compound constitutes one of these essential fragments—the tricyclic lactone core. The other is a functionalized aminonaphthalene core.[1] These two intermediates are ultimately joined via a Friedländer annulation reaction to construct the final hexacyclic framework of (rac)-Exatecan.[1]
Experimental Protocols
Synthesis of this compound
This protocol outlines a scalable, multi-step synthesis of this compound, adapted from established methodologies.[1]
Step 1: Synthesis of Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate
-
To a stirred solution of diethyl malonate (1.0 eq) and piperidine (B6355638) (1.1 eq) in ethanol (B145695), add paraformaldehyde (1.2 eq) portion-wise.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Step 2: Synthesis of Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate
-
Dissolve diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Cyclization to form this compound
-
Prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.
-
To this solution, add a mixture of ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq) and diethyl oxalate (B1200264) (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid, which should induce precipitation.
-
Collect the precipitate by filtration, wash with cold ethanol and then diethyl ether.
-
Recrystallize the crude solid from ethanol to afford this compound as a white to off-white solid.[1]
Conversion of this compound to (rac)-Exatecan
Step 4: Friedländer Annulation
-
Combine this compound (1.0 eq) and the functionalized aminonaphthalene core (Intermediate 2, 1.0 eq) in a suitable solvent such as toluene (B28343) or acetic acid.
-
Add an acid catalyst, for example, p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the crude (rac)-Exatecan.
-
Purify the product by recrystallization or column chromatography.
The Role of Exatecan in ADC Research: Mechanism of Action
Exatecan exerts its potent cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[5] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[5]
Quantitative Efficacy of Exatecan and Exatecan-Based ADCs
The high potency of Exatecan is a key attribute for its use as an ADC payload. The following tables summarize the in vitro cytotoxicity of Exatecan and various Exatecan-based ADCs across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Free Exatecan
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| SK-BR-3 | Breast Cancer (HER2-positive) | Subnanomolar | [6] |
| MDA-MB-468 | Breast Cancer (HER2-negative) | Subnanomolar | [6] |
| MOLT-4 | Acute Leukemia | Picomolar range | [7] |
| CCRF-CEM | Acute Leukemia | Picomolar range | [7] |
| DU145 | Prostate Cancer | Picomolar range | [7] |
| DMS114 | Small Cell Lung Cancer | Picomolar range | [7] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Exatecan-Based ADCs
| ADC | Target | Cell Line | IC₅₀ (nM) | Reference(s) |
| IgG(8)-EXA | HER2 | SK-BR-3 | 0.41 ± 0.05 | [6] |
| T-DXd (Enhertu®) | HER2 | SK-BR-3 | 0.04 ± 0.01 | [6] |
| Mb(4)-EXA | HER2 | SK-BR-3 | 9.36 ± 0.62 | [6] |
| Db(4)-EXA | HER2 | SK-BR-3 | 14.69 ± 6.57 | [6] |
| Tra-Exa-PSAR10 | HER2 | SK-BR-3 | 3.1 | [8] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | Not specified, potent | [8] |
Experimental Workflow for ADC Research
The development and evaluation of an Exatecan-based ADC follows a structured workflow, from initial synthesis to in vivo efficacy studies.
Conclusion
This compound is a linchpin in the synthesis of Exatecan, a highly potent topoisomerase I inhibitor that is driving significant advancements in the field of antibody-drug conjugates. The convergent synthetic approach, which hinges on the efficient production of this key intermediate, allows for the robust manufacturing of Exatecan for ADC development. The profound cytotoxicity of Exatecan, coupled with its ability to induce a bystander effect, makes it an exceptionally valuable payload for targeting heterogeneous tumors. This technical guide provides a foundational understanding of the synthesis, mechanism, and application of this compound and its end-product, Exatecan, to support ongoing research and the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Literature Review on the Synthesis of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent hexacyclic analog of camptothecin, serves as a critical cytotoxic payload in antibody-drug conjugates (ADCs), most notably in Trastuzumab deruxtecan.[1] Its efficacy as a topoisomerase I inhibitor has made its synthesis a subject of significant interest in medicinal and process chemistry.[2][3] The total synthesis of Exatecan is a convergent process, relying on the efficient preparation of two key building blocks: a functionalized aminonaphthalene core and a chiral tricyclic lactone.[1][4]
This technical guide focuses on the racemic synthesis of the latter, a crucial building block identified as (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , referred to herein as (rac)-Exatecan Intermediate 1 .[5][6] We will provide an in-depth review of the primary synthetic routes, comparative quantitative data, detailed experimental protocols, and visualizations of the chemical workflows.
Synthetic Strategies: A Comparative Overview
The synthesis of the tricyclic pyrano[3,4-f]indolizine core of Intermediate 1 has been approached through several distinct pathways. Two prominent routes have emerged in the literature, differing in their starting materials, efficiency, and safety profiles.
-
The Citrazinic Acid Pathway: This route is an adaptation of an established asymmetric synthesis and utilizes the inexpensive, commercially available starting material, citrazinic acid.[5] It involves a multi-step sequence including key transformations like chlorination, ortho-directed metalation, a Wittig reaction, and racemic dihydroxylation before the final cyclization.[5][7]
-
The 6-Chloro-2-methoxynicotinic Acid Pathway: A more recent and novel approach designed specifically for the racemic synthesis of the target intermediate.[5] This pathway is more streamlined and avoids some of the highly hazardous reagents used in the citrazinic acid route, offering a better safety profile.[5]
Data Presentation
The following tables summarize the available quantitative and qualitative data for the synthesis and characterization of this compound.
Table 1: Head-to-Head Comparison of Primary Synthetic Routes[5]
| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23% |
| Number of Steps | ~8 steps | 5 steps |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |
| Key Reagents | n-BuLi, Osmium Tetroxide (OsO₄), Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, Methanesulfonic acid (MsOH) |
| Safety Considerations | Requires stringent protocols for hazardous reagents like n-butyllithium and osmium tetroxide. | Avoids the use of highly hazardous reagents such as ozone, osmium tetroxide, and cyanides. |
Table 2: Spectroscopic and Physical Data Summary for Exatecan Intermediate 1[6]
| Parameter | Value / Description |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol |
| ¹H NMR | Spectrum confirmed to be consistent with the chemical structure. Detailed shifts not publicly available. |
| Purity (by NMR) | ≥98.0% |
| Infrared (IR) | Expected characteristic absorptions for hydroxyl (O-H), lactone carbonyl (C=O), ketone carbonyl (C=O), and C-O ether linkages. Specific frequencies not publicly available. |
| Mass Spectrometry | Expected [M+H]⁺ m/z: 264.08. Specific fragmentation patterns not publicly available. |
Experimental Protocols
While detailed protocols for the complete racemic synthesis are not fully disclosed in publicly available literature, a representative procedure for the final cyclization step to form the tricyclic lactone core has been described for the closely related (S)-enantiomer.[6][8] This acid-catalyzed intramolecular cyclization provides valuable insight into the methodology.
Representative Protocol: Synthesis of the Tricyclic Lactone Core [6][8]
-
Objective: To synthesize the key tricyclic lactone intermediate via acid-catalyzed cyclization.
-
Materials:
-
Precursor Compound (a suitably substituted indolizine (B1195054) derivative) (1.0 eq)
-
2M Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Isopropanol
-
-
Procedure:
-
Dissolve the precursor compound (e.g., 4.3 g) in dichloromethane (200 ml).[6][8]
-
Slowly add 2M sulfuric acid (200 ml) to the solution with stirring at room temperature.[6][8]
-
Stir the biphasic mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6][8][9]
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.[9]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[9]
-
Remove the solvent (dichloromethane) under reduced pressure to obtain the crude product.[6]
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot isopropanol.[6][9]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[9]
-
Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford the purified tricyclic lactone. A yield of 57% has been reported for the (S)-enantiomer in a similar procedure.[8]
-
Workflow Visualizations
The following diagrams illustrate the overall synthetic context and the specific pathways to this compound.
Caption: Convergent synthesis strategy for (rac)-Exatecan.[4]
Caption: Comparison of key synthetic transformations.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Physical and Chemical Properties of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical appearance, stability, and handling of (rac)-Exatecan Intermediate 1, a critical precursor in the synthesis of Exatecan. Exatecan is a potent hexacyclic analog of camptothecin (B557342) and a topoisomerase I inhibitor, which serves as a cytotoxic payload in advanced antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Understanding the characteristics of this key intermediate is paramount for efficient synthesis, process development, and manufacturing.
Core Physical and Chemical Properties
This compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a tricyclic lactone that forms the core of the final Exatecan molecule.[1][3] Its fundamental properties are summarized below.
| Parameter | Value | References |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [3] |
| Appearance | Solid, Off-white to yellow powder | [4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [3][5][6] |
| Molecular Weight | 263.25 g/mol | [3][5][6] |
| Purity | ≥98% (HPLC, NMR), with some sources reporting ≥99.97% | [3][6][7] |
| Solubility | DMSO: 80 mg/mL (303.89 mM) Aqueous Formulation: 2 mg/mL (7.6 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [5] |
Stability and Storage
The stability of this compound is critical for maintaining its integrity during storage and handling. As a camptothecin derivative, it is susceptible to specific degradation pathways.[5][8]
Recommended Storage Conditions:
| Form | Temperature | Duration | Conditions | References |
| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and moisture. | [4][5] |
| In Solvent (e.g., DMSO) | -80°C | 1 to 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | For shorter-term storage. | [9] |
Key Stability Considerations:
-
pH-Dependent Hydrolysis : The primary degradation pathway for camptothecin derivatives is the hydrolysis of the lactone ring.[8] This reaction is an equilibrium that favors the inactive, open-ring carboxylate form under neutral to basic conditions (pH ≥ 7). The active lactone form is more stable in acidic environments (pH < 6.0).[8]
-
Photosensitivity : Like other camptothecin analogs, Exatecan and its intermediates can be sensitive to light.[8] Photodegradation can lead to the formation of various byproducts. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[8]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and stability assessment of this compound.
This method is a common and effective approach for constructing the tricyclic core of the intermediate.[10]
Objective: To synthesize this compound via acid-catalyzed cyclization.
Materials:
-
Suitably substituted indolizine (B1195054) precursor (1.0 equivalent)
-
2M Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Isopropanol
Procedure:
-
Dissolve the indolizine precursor in dichloromethane (DCM).
-
Slowly add an excess of 2M sulfuric acid to the reaction mixture while stirring at room temperature.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.[10]
Purification is typically achieved through recrystallization to yield a high-purity solid product.[10]
Procedure:
-
Dissolve the crude product obtained from the synthesis step in a minimal amount of hot isopropanol.[10]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce maximum crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under a vacuum. The purity should be assessed using analytical techniques such as HPLC and NMR.[10]
While a specific protocol for this intermediate is not publicly available, this representative method is based on standard practices for related camptothecin derivatives and can be adapted to evaluate stability under stress conditions.[8]
Objective: To assess the stability of this compound under acidic and basic hydrolytic stress.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the intermediate in a suitable solvent (e.g., DMSO or acetonitrile).
-
Acid Hydrolysis: Incubate a sample of the stock solution in 0.1 M HCl at 60°C. Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with a stoichiometric amount of NaOH before analysis.[8]
-
Base Hydrolysis: Incubate a sample of the stock solution in 0.1 M NaOH at 60°C. Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with a stoichiometric amount of HCl before analysis.[8]
-
Analysis: Analyze the stressed samples against a control (stored under ideal conditions) using a stability-indicating HPLC method. Monitor for the appearance of degradation peaks and the decrease in the parent compound peak area.[8]
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to this compound and its final product, Exatecan.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
detailed synthesis protocol for (rac)-Exatecan Intermediate 1
An Application Note on the Detailed Synthesis Protocol for (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a hexacyclic analog of camptothecin (B557342) with significant antitumor activity. Its application as a payload in antibody-drug conjugates (ADCs) has demonstrated considerable promise in the realm of targeted cancer therapy. The efficient and scalable synthesis of key intermediates is a critical bottleneck in the drug development pipeline. This document provides a detailed protocol for the synthesis of this compound, a crucial tricyclic lactone building block, chemically identified as (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1][2]
The synthetic strategy presented here is a multi-step process designed for scalability and reproducibility, making it suitable for producing the quantities required for preclinical studies.[3] The protocol avoids chromatographic purification in the final step, relying on recrystallization to achieve high purity of the target intermediate.[3]
Synthetic Pathway Overview
The synthesis of this compound proceeds through a multi-step sequence starting from readily available commercial reagents. The key stages of the synthesis involve the formation of an open-chain precursor followed by a final acid-catalyzed intramolecular cyclization to yield the desired tricyclic lactone.
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate
-
To a stirred solution of diethyl malonate (1.0 eq) and piperidine (B6355638) (1.1 eq) in ethanol (B145695), add paraformaldehyde (1.2 eq) portion-wise, ensuring the temperature is maintained below 25 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the resulting residue in water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate
-
Dissolve the crude diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise, ensuring the internal temperature does not exceed 5 °C.[3]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[3]
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
Prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.
-
To this solution, add a mixture of the crude ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate (1.0 eq) and diethyl oxalate (B1200264) (1.2 eq) dropwise at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.[3]
-
Cool the mixture to room temperature and then further to 0 °C in an ice bath.
-
Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid, which will induce the precipitation of the product.[3]
-
Collect the precipitate by filtration, and wash sequentially with cold ethanol and diethyl ether.[3]
Step 4: Purification by Recrystallization
-
Dissolve the crude solid in a minimal amount of hot isopropanol (B130326) or ethanol.[3][4]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]
-
Collect the purified crystals of this compound by filtration.
-
Dry the product under vacuum to yield a white to off-white solid.[3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Materials | Key Reagents | Product | Typical Yield | Purity (by NMR) |
| 1. Amidation | Diethyl malonate, Piperidine, Paraformaldehyde | Ethanol | Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate | >85% | Crude |
| 2. Grignard Reaction | Diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate | Ethylmagnesium bromide, THF | Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate | >80% | Crude |
| 3. Cyclization | Ethyl 2-ethyl-2-hydroxy-4-oxo-4-(piperidin-1-yl)butanoate, Diethyl oxalate | Sodium ethoxide, Ethanol, HCl | This compound | 60-70% | Crude |
| 4. Purification | Crude this compound | Isopropanol or Ethanol | Purified this compound | >90% | ≥98.0%[2] |
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note and Protocol: Purification of (rac)-Exatecan Intermediate 1 by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The synthesis of Exatecan involves a critical building block, (rac)-Exatecan Intermediate 1, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The purity of this intermediate is paramount to ensure the successful synthesis of the final active pharmaceutical ingredient and to minimize impurities in the final drug product. While recrystallization is a common method for purification, column chromatography offers a more robust technique for removing closely related impurities.
This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Thin Layer Chromatography (TLC) plates, silica gel 60 F254
-
Glass chromatography column
-
Fraction collector (optional)
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This will help in optimizing the separation of the desired compound from impurities.
-
Mobile Phase Screening: A common starting point for moderately polar compounds like this compound is a mixture of a relatively nonpolar solvent and a polar solvent. Test various ratios of Ethyl Acetate/Hexanes and Dichloromethane/Methanol.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or a DCM/MeOH mixture).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the plate in a chamber containing the chosen mobile phase.
-
Visualize the separated spots under UV light (254 nm).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from major impurities.
-
3. Column Chromatography Protocol
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or a high DCM/MeOH ratio).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure a uniform and crack-free packed bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Alternatively, for compounds with limited solubility, a "dry loading" technique can be used:
-
Dissolve the crude material in a suitable solvent.
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in dichloromethane). This is known as a gradient elution. A suggested gradient is from 0% to 5% Methanol in Dichloromethane.
-
Collect fractions of a consistent volume.
-
Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or LC-MS.
-
Data Presentation
The following table summarizes the expected results from the purification of this compound by column chromatography.
| Parameter | Before Purification | After Purification |
| Purity (by HPLC) | ~85-95% | >98% |
| Yield | N/A | Typically 70-90% |
| Appearance | Off-white to yellowish solid | White to off-white solid |
| TLC (Rf value) | Multiple spots | Single spot |
| Mobile Phase for TLC | 2% Methanol in Dichloromethane | 2% Methanol in Dichloromethane |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Co-elution of Impurities: If impurities have similar polarity to the product, consider using a different stationary phase (e.g., reverse-phase C18) or a different solvent system. A shallower gradient during elution can also improve separation.
-
Low Yield: This may be due to the decomposition of the product on the silica gel. Camptothecin derivatives can be susceptible to hydrolysis of the lactone ring.[1] To mitigate this, ensure the use of neutral, dry solvents and minimize the time the compound spends on the column.
-
Band Broadening: This can result from overloading the column. As a general guideline, the sample load should be 1-5% of the stationary phase weight.[1] Ensure the column is packed uniformly to prevent channeling.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product with high purity suitable for subsequent synthetic steps in the production of Exatecan. Proper solvent system selection and careful execution of the chromatographic process are critical for achieving optimal separation and yield.
References
Application Notes and Protocols for the Recrystallization of (rac)-Exatecan Intermediate 1
Introduction
(rac)-Exatecan Intermediate 1 is a critical building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor. The purity of this tricyclic lactone intermediate is paramount for the successful synthesis of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the recrystallization of this compound to achieve high purity suitable for drug development and manufacturing.
Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a solvent system at varying temperatures. A well-executed recrystallization can significantly enhance the purity profile of the target molecule by effectively removing impurities.[1]
Data Presentation
The effectiveness of the recrystallization procedure is evaluated by the yield and purity enhancement of this compound. The following table summarizes representative quantitative data from various synthesis and purification experiments.
| Parameter | Crude Product | Purified Product | Reference |
| Purity (by HPLC) | < 95% | > 98% | [1][2] |
| Yield | - | 50-60% | [2] |
| Appearance | Solid or thick oil | White to off-white solid | [2][3] |
Note: The data presented in this table is representative and may vary based on the specific impurity profile of the crude material.[1]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the recrystallization of this compound.
1. Materials and Equipment
-
Crude this compound: Purity < 95%[1]
-
Recrystallization Solvent: Isopropanol (B130326) (IPA), HPLC grade[1][3][4]
-
Other Potential Solvents for Screening: Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade[1]
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Analytical balance
-
HPLC system for purity analysis
2. Solvent Screening and Selection
A preliminary solvent screening is crucial to identify the optimal solvent for recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Impurities should either remain in solution or be insoluble at all temperatures.[1] For this intermediate, isopropanol is a commonly recommended and effective solvent.[3][4][5]
3. Recrystallization Procedure
This protocol is based on the use of isopropanol as the recrystallization solvent.
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.[1]
-
Add approximately 100 mL of isopropanol to the flask.[1]
-
Gently heat the mixture to reflux (approximately 82°C) with continuous stirring until the solid is completely dissolved.[1] If necessary, add a minimal additional volume of hot isopropanol to achieve full dissolution.[1]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration.
-
This step should be done quickly using a pre-warmed funnel and fluted filter paper to prevent premature crystallization.[1]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.[1]
-
-
Isolation:
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.[1]
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical workflow of the recrystallization procedure.
Caption: Recrystallization workflow for this compound.
References
Characterization of (rac)-Exatecan Intermediate 1: An Application Note
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of (rac)-Exatecan Intermediate 1, a critical precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan (B1662903). The enantiomeric purity and structural integrity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient. This application note details protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methodologies are intended for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Exatecan and its analogues.
Introduction
Exatecan is a potent, water-soluble derivative of camptothecin, which exerts its anticancer effects by inhibiting DNA topoisomerase I.[1][2] Like many chiral therapeutic agents, the biological activity of Exatecan is highly dependent on its stereochemistry. The synthesis of enantiomerically pure Exatecan relies on the use of chiral intermediates.[3] this compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key building block in this synthetic pathway.[4] Therefore, robust and reliable analytical methods are crucial for its characterization and quality control.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
HPLC with a chiral stationary phase (CSP) is the most common technique for separating the enantiomers of this compound, allowing for the determination of enantiomeric purity.[3]
Experimental Protocol
a. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALPAK series)
-
This compound sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
b. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.[3]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.[3]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[3]
c. Proposed HPLC Method: The following is a starting point for method development. Optimization may be necessary to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK AD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol/Ethanol mixture (e.g., 80:10:10 v/v/v) |
| Flow Rate | 1.0 mL/min[5][6] |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 10 µL |
d. Data Analysis:
-
Identify the two peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 indicates baseline separation.[3]
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3]
Expected Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | Report as calculated |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the intermediate.
a. Experimental Protocol:
i. Instrumentation and Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)[1]
-
This compound sample
-
Solvents such as acetonitrile (B52724) and water with 0.1% formic acid[8]
ii. Sample Preparation:
-
Prepare a 1 mg/mL solution of the intermediate in a suitable solvent (e.g., water or a suitable buffer).[7]
-
Dilute the sample to an appropriate concentration for MS analysis.
iii. LC-MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][9] |
| Capillary Voltage | 3.5 kV[7] |
| Source Temperature | 150°C[7] |
| Desolvation Temperature | 350°C[7] |
| Mass Range | 100-500 m/z |
iv. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the main eluting peak.[7]
-
Identify the molecular ion peak [M+H]⁺.
Expected Quantitative Data
| Parameter | Value |
| Molecular Formula | C₁₃H₁₃NO₅[4] |
| Molecular Weight | 263.25 g/mol [4] |
| Expected [M+H]⁺ m/z | 264.08[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the intermediate.
a. Experimental Protocol:
i. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
ii. Sample Preparation:
-
Dissolve an appropriate amount of the sample in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
iii. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Other experiments like COSY, HSQC, and HMBC can be performed for full structural elucidation.
Expected Spectroscopic Data
A Certificate of Analysis for a commercially available this compound confirms that the ¹H NMR spectrum is consistent with the expected chemical structure and indicates a purity of ≥98.0%.[4] While detailed, publicly available experimental chemical shifts are scarce, the following table summarizes the expected information.
| Parameter | Value | Description |
| ¹H NMR | Consistent with structure | A Certificate of Analysis has confirmed the ¹H NMR spectrum is consistent with the expected chemical structure.[4] |
| Purity (by NMR) | ≥98.0% | As determined by NMR analysis.[4] |
Visualizations
Analytical Workflow
Caption: Workflow for the characterization of this compound.
Synthesis Context
Caption: Role of this compound in Exatecan synthesis.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. Proper application of these HPLC, MS, and NMR protocols is essential for ensuring the quality, purity, and structural integrity of this key intermediate, which ultimately impacts the safety and efficacy of the final Exatecan drug product.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: ¹H and ¹³C NMR Analysis of (rac)-Exatecan Intermediate 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
(rac)-Exatecan Intermediate 1, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor.[1] Exatecan is a key component in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3] The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such intermediates. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound.
Molecular Structure
-
Systematic Name: (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
-
Molecular Formula: C₁₃H₁₃NO₅[4]
-
Molecular Weight: 263.25 g/mol [4]
-
Structure: (A chemical structure image would be placed here in a formal document)
Predicted NMR Data
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its chemical structure. These predictions are valuable for guiding the analysis of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.9 - 1.1 | Triplet | 3H | -CH₂CH₃ |
| ~ 1.8 - 2.0 | Quartet | 2H | -CH₂ CH₃ |
| ~ 2.5 - 2.7 | Multiplet | 2H | H-8 |
| ~ 4.2 - 4.4 | Multiplet | 2H | H-7 |
| ~ 4.5 - 4.7 | Singlet (broad) | 1H | -OH |
| ~ 5.0 - 5.2 | Singlet | 2H | H-1 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 8 - 10 | CH₃ | -CH₂CH₃ |
| ~ 30 - 35 | CH₂ | -CH₂ CH₃ |
| ~ 35 - 40 | CH₂ | C-8 |
| ~ 60 - 65 | CH₂ | C-7 |
| ~ 70 - 75 | C | C-4 |
| ~ 95 - 100 | CH₂ | C-1 |
| ~ 160 - 165 | C=O | C-6 |
| ~ 170 - 175 | C=O | C-3 |
| ~ 190 - 195 | C=O | C-10 |
| Other quaternary carbons | C | Aromatic/heterocyclic carbons |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm, high precision)
-
Pipette and vial
-
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR Acquisition Protocol:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A line width of <0.5 Hz for the TMS signal is recommended.
-
Set the following acquisition parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (ns): 16-32 (adjust based on sample concentration)
-
Receiver Gain (rg): Autoadjust
-
Acquisition Time (aq): 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Temperature: 298 K
-
-
-
¹³C NMR Acquisition Protocol:
-
Use the same locked and shimmed sample.
-
Set the following acquisition parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans (ns): 1024 or more (adjust for desired signal-to-noise)
-
Receiver Gain (rg): Autoadjust
-
Acquisition Time (aq): 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
-
Temperature: 298 K
-
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the intermediate.
-
Compare the acquired spectra with the predicted data and any available reference spectra.
Visualized Workflow
The following diagram illustrates the workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
The protocols and predicted data presented in this application note provide a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. Adherence to these methodologies will ensure the reliable structural verification and purity assessment of this crucial synthetic intermediate, contributing to the overall quality and success of Exatecan synthesis for therapeutic applications.
References
Application Note: High-Throughput LC-MS Protocol for the Analysis of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the quantitative analysis of (rac)-Exatecan Intermediate 1, a critical component in the synthesis of the potent topoisomerase I inhibitor, Exatecan (B1662903). The described methodology is essential for monitoring reaction progress, assessing purity, and ensuring the quality of this key pharmaceutical intermediate. The protocol is designed for high-throughput analysis, offering sensitivity and reproducibility for researchers in drug development and process chemistry.
Introduction
Exatecan is a powerful anticancer agent and a key component in the development of antibody-drug conjugates (ADCs). The synthesis of Exatecan involves multiple steps, with this compound being a fundamental building block. Accurate and reliable analytical methods are crucial for monitoring the synthesis of this intermediate to control for impurities and optimize reaction yields. This document outlines a comprehensive LC-MS method tailored for the analysis of this compound, providing detailed experimental procedures, data presentation, and a visual workflow.
Experimental Protocols
Sample Preparation
A generalized sample preparation protocol for reaction monitoring is described below. This may need to be adapted based on the specific reaction matrix.
-
In-process Sampling: At designated time points during the synthesis (e.g., t=0, 2, 4, 8, 24 hours), carefully extract a small aliquot of the reaction mixture.
-
Quenching (if necessary): Immediately quench the reaction in the aliquot to prevent further chemical changes. The quenching agent will be dependent on the reaction chemistry.
-
Dilution: Dilute the sample with a suitable solvent to a final concentration appropriate for LC-MS analysis. A typical starting point is a 1:100 dilution in a mixture of acetonitrile (B52724) and water (50:50 v/v).
-
Filtration: For samples containing particulates, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a clean vial, or filter through a 0.22 µm syringe filter.
-
Vialing: Transfer the final diluted and filtered sample to an appropriate autosampler vial for LC-MS analysis.
Liquid Chromatography (LC) Method
The chromatographic separation is designed to resolve this compound from starting materials and potential by-products.
-
LC System: Agilent 1290 Infinity II LC system or equivalent.
-
Column: ZORBAX SB-C18 column (2.1 x 50 mm, 3.5 µm) or equivalent reversed-phase column.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with varying polarities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
The mass spectrometric detection provides the selectivity and sensitivity required for accurate quantification.
-
MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or a triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.[2]
-
Mass Range: 100-1000 m/z for full scan mode.
-
Detection Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended on a triple quadrupole instrument. For structural confirmation, full scan and product ion scan modes on a Q-TOF or similar high-resolution mass spectrometer are ideal.
Data Presentation
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX SB-C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Agilent 6530 Q-TOF or Triple Quadrupole MS |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Mass Range (Full Scan) | 100-1000 m/z |
Table 3: this compound Properties for MS Detection
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₅ | [3] |
| Molecular Weight | 263.25 g/mol | [3] |
| Expected [M+H]⁺ m/z | 264.08 | [3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the LC-MS analysis of this compound.
Conclusion
The LC-MS protocol detailed in this application note provides a robust and reliable method for the analysis of this compound. By implementing this methodology, researchers and drug development professionals can effectively monitor the synthesis of this crucial intermediate, ensuring high purity and optimal yields, which are critical for the downstream production of Exatecan and its conjugates. The combination of high-resolution chromatography and sensitive mass spectrometric detection allows for accurate quantification and structural confirmation, supporting efficient and controlled pharmaceutical manufacturing processes.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction with (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction involving (rac)-Exatecan Intermediate 1 , a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines the reaction's significance, a detailed experimental protocol, and quantitative data to aid in the successful application of this crucial synthetic step.
Exatecan's synthesis is a convergent process, typically involving the coupling of two main fragments: a chiral tricyclic lactone core, which is This compound ((rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione), and a substituted aminonaphthalene core. The Suzuki-Miyaura reaction is a powerful method for forging the carbon-carbon bond that links these two fragments, forming a key precursor to the final pentacyclic structure of Exatecan.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. In the context of Exatecan synthesis, this reaction is employed to couple a derivative of the aminonaphthalene core with the tricyclic lactone fragment.
A common strategy involves the preparation of a functionalized aminonaphthalene halide, which then undergoes the Suzuki-Miyaura coupling with a boronic acid or ester derivative of the lactone, or vice versa. The synthesis of the aminonaphthalene core often starts from 3-fluoro-4-methylaniline, which is then acylated and brominated to prepare it for the coupling reaction.[1][3]
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling step in the synthesis of Exatecan precursors. These parameters are based on protocols for analogous reactions and should be optimized for the specific substrates used.
| Parameter | Condition | Reported Yield (%) | Purity (%) | Reference |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | 85-95 | >95 | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] | ||
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | General Protocol | ||
| Temperature | 60-80 °C | [1] | ||
| Reaction Time | 6-8 hours | [1] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of a brominated aminonaphthalene derivative with a boronic ester of this compound.
Materials
-
Brominated aminonaphthalene derivative (e.g., N-(5-bromo-3-fluoro-4-methylphenyl)acetamide) (1.0 equiv.)
-
This compound boronic ester derivative (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv.)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the brominated aminonaphthalene derivative (1.0 equiv.), the this compound boronic ester derivative (1.2 equiv.), and the base (2.5 equiv.).
-
To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add anhydrous THF and degassed water (typically in a 4:1 to 5:1 ratio).
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | 1231257-90-1 [smolecule.com]
- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Coupling Reaction of (rac)-Exatecan Intermediate 1
Introduction
Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of camptothecin, a natural topoisomerase I inhibitor.[1] It is a critical component in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan.[1] The synthesis of Exatecan often follows a convergent strategy, where two key building blocks, (rac)-Exatecan Intermediate 1 (a tricyclic lactone) and a substituted aminonaphthalene core, are synthesized separately and then coupled together.[1][2] This coupling reaction is a crucial step, typically proceeding via a Friedländer-type annulation to construct the characteristic pentacyclic core of Exatecan.[1][3] These notes provide detailed protocols and reaction conditions for this key transformation, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative parameters for the coupling reaction of this compound with a substituted aminonaphthalene derivative.
| Parameter | Value | Reference |
| Reactant 1 | This compound | [1] |
| Reactant 2 | Substituted Aminonaphthalene Derivative | [1] |
| Stoichiometry | ||
| This compound | 1.0 equivalent | [1] |
| Substituted Aminonaphthalene | 1.0 - 1.2 equivalents | [1] |
| Catalyst | Pyridinium (B92312) p-toluenesulfonate (PPTS) | [1] |
| Catalyst Loading | 0.03 - 0.3 equivalents (based on aminonaphthalene) | [1] |
| Solvents | Anhydrous Toluene (B28343), o-Cresol (B1677501) | [1] |
| Reaction Temperature | 90 °C to 130 °C | [1] |
| Reaction Time | At least 16 hours | [1] |
| Reported Yield | Not explicitly stated for this specific step, but the overall process is described as high-yielding. | [1] |
Experimental Protocols
This section provides a detailed methodology for the acid-catalyzed coupling of this compound with a substituted aminonaphthalene derivative.
Materials:
-
This compound ((rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione)
-
Substituted aminonaphthalene derivative
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Toluene
-
o-Cresol
-
Ethyl acetate (B1210297) or Dichloromethane
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Flame-dried round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and the substituted aminonaphthalene derivative (1.0 - 1.2 eq.).[1]
-
Under an inert atmosphere, add anhydrous toluene and o-cresol to the flask.[1]
-
Add pyridinium p-toluenesulfonate (PPTS) (0.03 - 0.3 eq.) to the reaction mixture.[1]
-
-
Reaction:
-
With vigorous stirring, heat the reaction mixture to a temperature between 90 °C and 130 °C.[1]
-
Maintain the reaction at this temperature for a minimum of 16 hours.[1]
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.[1]
-
Transfer the diluted mixture to a separatory funnel and wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the coupling reaction.
Caption: Workflow for the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Scaling Up the Synthesis of (rac)-Exatecan Intermediate 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). The efficient and scalable synthesis of its key precursors is paramount for advancing preclinical and clinical studies. This document provides detailed application notes and protocols for the synthesis of (rac)-Exatecan Intermediate 1, a crucial tricyclic lactone building block, with a focus on scalability. The systematic name for this intermediate is (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
The synthesis of Exatecan typically follows a convergent approach, where two main fragments, the tricyclic lactone (this compound) and a functionalized aminonaphthalene core, are synthesized separately and then coupled.[1] This strategy allows for efficient production and purification of the intermediates before the final coupling step. Here, we compare two primary synthetic routes to this compound and provide a detailed, scalable protocol for the more efficient pathway.
Comparative Analysis of Synthetic Routes
Two main synthetic routes for this compound have been reported: a pathway starting from citrazinic acid and a more recent approach utilizing 6-chloro-2-methoxynicotinic acid.[2] The latter is a more direct, 5-step synthesis with a higher overall yield, making it more suitable for large-scale production.[2]
Data Presentation: Route Comparison
| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Number of Steps | ~8 steps[2] | 5 steps[2] |
| Overall Yield | Data not fully available[2] | 31.23%[2] |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization[2] | Nucleophilic addition, Acetal (B89532) protection, Benzyl (B1604629) protection, Oxidation, Deprotection/Cyclization[2] |
| Key Reagents | n-BuLi, OsO₄, Palladium catalyst[2] | 1-(tert-butyldimethylsilyloxy)butan-2-one, Methanesulfonic acid (MsOH)[2] |
| Safety & Scalability | Involves hazardous reagents like n-butyllithium and osmium tetroxide, posing challenges for scale-up.[2] | Avoids highly hazardous reagents, enhancing safety and suitability for industrial scale.[2] |
Recommended Scalable Synthesis: The 6-Chloro-2-methoxynicotinic Acid Pathway
This novel, 5-step route provides a more direct and efficient approach to this compound, making it the recommended pathway for scaling up.[2]
Synthetic Workflow Diagram
Caption: Scalable 5-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted for the scalable synthesis of this compound via the 6-Chloro-2-methoxynicotinic Acid Pathway.
Step 1: Nucleophilic Addition
-
Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 6-chloro-2-methoxynicotinic acid (1.0 eq) in an appropriate anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Cool the solution and add a solution of 1-(tert-butyldimethylsilyloxy)butan-2-one (1.1 eq) dropwise, maintaining the internal temperature at a controlled low temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with a suitable aqueous solution. Extract the product into an organic solvent. Wash the organic layer, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
Steps 2 & 3: Selective Protection
-
Acetal and Benzyl Protection: The crude product from Step 1 is subjected to selective protection of the functional groups. This typically involves reaction with a suitable diol for acetal formation and a benzyl halide for benzyl protection, under appropriate catalytic conditions.
-
Purification: The protected intermediate is purified by recrystallization or column chromatography to achieve the desired purity for the subsequent step.
Step 4: Oxidation
-
Oxidation Reaction: The protected intermediate is oxidized using a suitable oxidizing agent to introduce the required carbonyl group. The choice of oxidant and reaction conditions should be carefully selected to ensure high selectivity and yield, especially at a larger scale.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant and byproducts. The oxidized product is then purified.
Step 5: Deprotection and Cyclization
-
Acid-Catalyzed Deprotection and Cyclization: The purified product from Step 4 is dissolved in a suitable solvent and treated with methanesulfonic acid (MsOH) to facilitate both the deprotection of the protecting groups and the final intramolecular cyclization to form the tricyclic lactone.[2]
-
Reaction Conditions: The reaction is typically stirred at room temperature for 2-4 hours.[3]
-
Work-up and Isolation: The reaction mixture is then worked up by separating the organic layer, washing with a saturated sodium bicarbonate solution and brine.[3]
-
Purification by Recrystallization: The crude this compound is obtained after removing the solvent under reduced pressure. The final product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield a solid product.[3][4]
Alternative Scalable Protocol for the Final Cyclization Step
An alternative scalable protocol for the final cyclization to form the tricyclic lactone is also provided, which is a common transformation in the synthesis of camptothecin (B557342) analogs.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a reactor, dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM).
-
Acid Addition: Slowly add a solution of 2M sulfuric acid with vigorous stirring at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Work-up: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.[3]
-
Isolation and Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from hot isopropanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[3]
Scale-Up Considerations and Safety
-
Reagent Selection: The 6-Chloro-2-methoxynicotinic Acid Pathway is advantageous for scale-up as it avoids highly hazardous reagents like osmium tetroxide and n-butyllithium.[2]
-
Temperature Control: Careful control of reaction temperatures is crucial, especially during exothermic steps, to prevent side reactions and ensure safety at a larger scale.
-
Purification: The final purification by recrystallization is a scalable and cost-effective method, avoiding the need for large-scale column chromatography.[1]
-
Process Monitoring: Implementing robust in-process analytical monitoring (e.g., HPLC) is essential to ensure reaction completion, control impurity profiles, and maintain batch-to-batch consistency.[4]
Conclusion
The 6-Chloro-2-methoxynicotinic Acid Pathway presents a safe, efficient, and scalable route for the synthesis of this compound. The 5-step process with a good overall yield and avoidance of hazardous reagents makes it an attractive choice for industrial production. The provided protocols and scale-up considerations offer a valuable resource for researchers and drug development professionals working on the synthesis of Exatecan and its analogs.
References
Monitoring the Progress of (rac)-Exatecan Intermediate 1 Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the synthesis of (rac)-Exatecan Intermediate 1, a critical building block in the production of the potent topoisomerase I inhibitor, Exatecan. Accurate monitoring of this reaction is essential for optimizing yields, controlling impurity profiles, and ensuring the quality of the final active pharmaceutical ingredient.
Introduction
Exatecan is a hexacyclic analog of camptothecin (B557342) with significant antitumor activity, often utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The synthesis of Exatecan frequently employs a convergent approach, where this compound, a tricyclic lactone, is a key precursor.[1] The stereochemistry of the final drug is crucial for its therapeutic efficacy, making the monitoring and control of the synthesis of this racemic intermediate a critical step.[2]
This guide outlines the use of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for in-process control and final product analysis.
Synthetic Pathway Overview
The synthesis of this compound, systematically named (rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, can be achieved through various routes.[3][4] A common method involves the acid-catalyzed intramolecular cyclization of a suitable precursor.[5][6] The general workflow, from starting materials to the purified intermediate, is depicted below.
Caption: General synthetic workflow for this compound.
Analytical Monitoring Strategies
A combination of chromatographic and spectroscopic techniques is recommended for robust monitoring of the reaction progress and characterization of the final product.
Caption: Analytical workflow for monitoring the synthesis.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes key quantitative data for a typical synthesis of this compound.
| Parameter | Value | Reference |
| Reaction Time | 2 - 4 hours | [5] |
| Purification Method | Recrystallization from Isopropanol | [5][7] |
| Expected Yield | ~57% | [7] |
| Expected Purity (HPLC) | >98% | [1] |
| Molecular Formula | C₁₃H₁₃NO₅ | [4] |
| Molecular Weight | 263.25 g/mol | [4] |
Experimental Protocols
Protocol for In-Process Monitoring by HPLC
This protocol describes a reverse-phase HPLC method for the quantitative analysis of the reaction mixture to determine the consumption of starting material and the formation of this compound.[8]
Instrumentation and Materials:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Diluent: Acetonitrile/water mixture.
Procedure:
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points (t=0, 1, 2, 4 hours, etc.). Quench the reaction in the aliquot with a suitable solvent and dilute with the sample diluent to an appropriate concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute all components.
-
-
Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for the determination of reaction completion.
Protocol for By-product Identification by LC-MS
LC-MS is a powerful tool for identifying potential by-products and impurities in the reaction mixture.[6]
Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source.
-
Chromatographic conditions similar to the HPLC method described above.
Procedure:
-
Sample Preparation: Prepare samples of the crude reaction mixture as described for the HPLC analysis.
-
Analysis: Inject the sample into the LC-MS system. The mass spectrometer will provide mass-to-charge ratio (m/z) data for the eluting peaks.
-
Data Interpretation: Compare the observed m/z values with the expected molecular weights of the starting material, product, and potential side-products (e.g., hydrolysis products).[6][7]
Protocol for Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the structure of the purified this compound.[8]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra and assign the signals to the protons and carbons in the structure of this compound. The chemical shifts, multiplicities, and coupling constants should be consistent with the expected structure.[4] A purity of ≥98.0% can be confirmed by NMR.[4]
Protocol for Enantiomeric Ratio Determination by Chiral HPLC
To confirm the racemic nature of the intermediate, a chiral HPLC method is employed.[8][9]
Instrumentation and Materials:
-
HPLC system with a UV or PDA detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak® IA).[2]
-
Mobile Phase: A mixture of n-Hexane and an alcohol like Isopropanol (IPA) or Ethanol (EtOH).[2]
Procedure:
-
Sample Preparation: Dissolve a sample of the purified this compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.[2][9] Filter the solution before injection.
-
Chromatographic Conditions:
-
Mobile Phase Composition: Isocratic elution with a mixture such as n-Hexane/IPA (e.g., 90:10 v/v).[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: The two enantiomers should be resolved into two distinct peaks. For a racemic mixture, the peak areas should be approximately equal. A resolution of ≥ 1.5 between the peaks indicates baseline separation.[9]
Troubleshooting
Common issues in the synthesis of this compound include low yields and the formation of by-products.
Caption: Decision tree for troubleshooting common synthesis issues.
Key Considerations:
-
Incomplete Reaction: If monitoring shows a stalled reaction, consider increasing the reaction time or temperature moderately. Ensure the catalyst is active and used in the correct stoichiometry.[6][7]
-
Lactone Hydrolysis: The lactone ring is susceptible to hydrolysis under neutral or basic conditions. It is crucial to maintain an acidic environment throughout the reaction and work-up to prevent the formation of the inactive ring-opened carboxylate form.[7]
-
By-product Formation: The presence of unexpected peaks in the HPLC chromatogram may indicate side reactions. LC-MS can be used to identify these impurities, and reaction conditions can be further optimized to minimize their formation.[6]
By implementing these detailed analytical protocols, researchers and drug development professionals can effectively monitor the synthesis of this compound, leading to improved process control, higher yields, and a more consistent final product quality.
References
Application Notes and Protocols for the Preparation of Stock Solutions of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Exatecan Intermediate 1 is a pivotal building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer research and as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Accurate and consistent preparation of stock solutions is fundamental for ensuring the reliability and reproducibility of experimental results. Due to its poor aqueous solubility, specific protocols are required to handle and dissolve this compound effectively.
These application notes provide detailed, step-by-step protocols for the preparation of stock solutions of this compound for both in vitro and in vivo research applications. Adherence to these guidelines, including all safety precautions, is critical for successful experimental outcomes and laboratory safety.
Chemical and Physical Properties
This compound, also known as (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a yellow solid.[1][3] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][3] |
| Molecular Weight | 263.25 g/mol | [1][3] |
| CAS Number | 102978-40-5 | [1][4] |
| Appearance | Yellow Solid | [1] |
| Purity | ≥98% | [3][4] |
Safety and Handling Precautions
This compound is an intermediate for a potent cytotoxic agent and should be handled with care.[5] All procedures should be performed inside a certified chemical fume hood by personnel trained in handling hazardous compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double nitrile gloves, and tightly fitting safety goggles with side-shields.[5][6][7]
-
Engineering Controls: Use a chemical fume hood or a ventilated enclosure to avoid the inhalation of dust or aerosols.[7]
-
Handling: Avoid creating dust.[6][7] Use non-sparking tools. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.[7]
-
Spill Management: In case of a spill, contain the material using an absorbent pad from a cytotoxic spill kit. Clean the area with an appropriate decontamination solution and dispose of all materials as cytotoxic waste.[5]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]
-
On Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[6]
-
Data Presentation: Solubility
The solubility of this compound has been evaluated in several common laboratory solvents. Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[8]
| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 80 | Excellent solubility. Sonication is recommended to aid dissolution.[1][8] |
| Dimethylformamide (DMF) | 6.4 | High | A good alternative to DMSO, though it also has a high boiling point.[8] |
| Tetrahydrofuran (THF) | 4.0 | Moderate | May require gentle warming to achieve dissolution.[8] |
| Acetonitrile (MeCN) | 5.8 | Low to Moderate | May require warming or use as a co-solvent.[8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | N/A | ≥ 2.08 | A common formulation for in vivo studies.[1][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in most in vitro cell-based assays and biochemical experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous or molecular sieve-dried DMSO
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate size volumetric flask or glass vial with a PTFE-lined cap
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicating water bath
-
Cryogenic vials for aliquoting
Methodology:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed to prepare the desired volume of a 100 mM stock solution.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 100 mM stock:
-
Mass (mg) = 0.1 mol/L x 0.001 L x 263.25 g/mol x 1000 mg/g = 26.325 mg
-
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of the this compound powder using an analytical balance. Transfer the powder carefully into a clean, dry glass vial.
-
Solvent Addition: Add a portion (e.g., about 80%) of the final required volume of DMSO to the vial.
-
Dissolution:
-
Final Volume Adjustment: Once the compound is completely dissolved, add DMSO to reach the final desired volume. Mix thoroughly by vortexing to ensure a homogenous solution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in labeled cryogenic vials to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Preparation of a 2 mg/mL Formulation for In Vivo Studies
This protocol outlines the preparation of a vehicle formulation suitable for animal studies, based on a common co-solvent system.[1][9]
Materials and Equipment:
-
This compound powder
-
DMSO
-
PEG300
-
Tween® 80
-
Saline (0.9% NaCl)
-
Sterile tubes and pipettes
-
Vortex mixer
-
Sonicating water bath
Methodology:
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock of this compound in DMSO. For a final concentration of 2 mg/mL in the vehicle, a 20 mg/mL DMSO stock is convenient. Dissolve 20 mg of the compound in 1 mL of DMSO, using sonication to aid dissolution.[9]
-
Sequential Co-Solvent Addition: This procedure must be followed sequentially to maintain solubility. To prepare 1 mL of the final formulation:
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of your 20 mg/mL DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween® 80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Final Check: The final solution should be clear.[9] If any precipitation occurs, sonication may be used to help redissolve the compound. This formulation should be prepared fresh before use.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and its solutions.
-
Powder: Store the solid compound at -20°C for up to 3 years, protected from direct sunlight and moisture.[1]
-
Stock Solutions: Store DMSO stock solutions in tightly sealed aliquots at -80°C for up to 1-2 years.[1][9] Avoid repeated freeze-thaw cycles.[10] Before use, thaw an aliquot completely and bring it to room temperature.
Visualization of Experimental Workflow
Caption: Workflow for preparing a high-concentration stock solution of this compound.
References
- 1. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Solubility of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-Exatecan Intermediate 1, with the chemical formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol , is a key building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer research.[1][2][3] The solubility of this intermediate is a critical parameter in its handling, reaction setup, and purification processes. These application notes provide a summary of the known solubility of this compound in various solvents and detailed protocols for its solubility determination.
Data Presentation: Solubility of this compound
The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that some of the provided solubility data are estimates and may vary based on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent.
| Solvent | Polarity Index | Estimated Solubility (mg/mL) | Notes |
| Highly Polar Aprotic | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 80 (with sonication)[4], 80[1], 25[5] | Excellent solubility, though it can be challenging to remove and may interfere with some reactions.[4] Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.[5] |
| Dimethylformamide (DMF) | 6.4 | High[4] | A good alternative to DMSO, also has a high boiling point.[4] |
| Polar Aprotic | |||
| Tetrahydrofuran (THF) | 4.0 | Moderate[4] | Commonly used in synthesis; may require warming to achieve dissolution.[4] |
| Acetonitrile (MeCN) | 5.8 | Low to Moderate[4] | May necessitate warming or use as a co-solvent.[4] |
| Acetone | 5.1 | Moderate | |
| Non-Polar | |||
| Dichloromethane (DCM) | 3.1 | Very Low[4] | Unlikely to be a suitable primary solvent.[4] |
| Toluene | 2.4 | Very Low[4] | May be employed in specific, high-temperature reactions.[4] |
| Hexane | 0.1 | Insoluble[4] | Not a suitable solvent.[4] |
| Polar Protic | |||
| Water (H₂O) | 10.2 | Insoluble | For the related compound Exatecan mesylate, solubility in water is 10 mg/mL with ultrasonication, warming, and heating to 60°C.[6][7] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9]
Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Volumetric flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent for analytical standard preparation.
-
Add an excess amount of solid this compound to a series of volumetric flasks containing the solvent of interest. The excess solid should be clearly visible.
-
Seal the flasks and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the flasks to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to use a syringe with a 0.45 µm filter.
-
Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration of this compound in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
The experiment should be performed in triplicate to ensure the reliability of the results.[10]
Protocol 2: Preparation of a Stock Solution in DMSO
Given its high solubility, DMSO is a common solvent for preparing stock solutions of this compound.
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Appropriate glassware
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).[5]
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, sonication can be applied to facilitate dissolution. Gentle warming may also be used, but care should be taken to avoid degradation.[1][4]
-
Once a clear solution is obtained, the stock solution is ready for use or for further dilution in aqueous buffers for in-vitro assays.
Visualizations
Caption: Synthetic pathway from a precursor to Exatecan, highlighting the position of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound using the shake-flask method.
References
- 1. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Exatecan
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the laboratory-scale synthesis of Exatecan (B1662903) (DX-8951f), a potent topoisomerase I inhibitor, from its key intermediates. Exatecan is a hexacyclic analog of camptothecin (B557342) and serves as a critical cytotoxic payload in antibody-drug conjugates (ADCs) like Trastuzumab deruxtecan.[1]
Mechanism of Action: Topoisomerase I Inhibition
Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[2][3] It stabilizes the covalent complex formed between topoisomerase I and DNA, which leads to single-strand breaks.[2][3] When a replication fork collides with this stabilized complex, the single-strand break is converted into a lethal double-strand break, ultimately triggering apoptosis in the cancer cell.[2]
Overall Synthetic Strategy
The synthesis of Exatecan is a convergent process, which involves the separate preparation of two key heterocyclic intermediates. These are then combined in a crucial condensation step to form the final hexacyclic core.[1][2] The main intermediates are:
-
A functionalized aminonaphthalene derivative (e.g., Trifluoroacetamide (B147638) XVII or Acetamido tetralone XXI).
-
A tricyclic pyrano-indolizine derivative, commonly known as EXA-trione (XIX). [2][4]
The general workflow involves the synthesis of these two fragments followed by their condensation, deprotection, and salt formation to yield Exatecan Mesylate.
Experimental Protocols
Protocol 1: Synthesis of the Aminonaphthalene Core (Intermediate XVII)
This multi-step protocol describes a common route to a key aminonaphthalene intermediate required for the final condensation. The synthesis starts from 2-fluorotoluene.[5][6]
Step 1: Friedel-Crafts Acylation
-
Objective: To form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (III).
-
Reagents: 2-fluorotoluene (I), succinic anhydride (II), aluminum chloride (AlCl₃).
-
Procedure:
-
Suspend AlCl₃ in a suitable solvent (e.g., dichloromethane) and cool the mixture.
-
Add succinic anhydride to the suspension.
-
Add 2-fluorotoluene dropwise while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction by carefully pouring it into an ice-water mixture.
-
Extract the product with an organic solvent, wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Step 2: Reduction and Esterification
-
Objective: To produce methyl 4-(4-fluoro-3-methylphenyl)butanoate (V).
-
Procedure:
-
The keto group in compound (III) is reduced via hydrogenation using a Palladium on carbon (Pd/C) catalyst to yield the arylbutyric acid (IV).[2][6]
-
The resulting carboxylic acid (IV) is then esterified by refluxing in methanol (B129727) with a catalytic amount of thionyl chloride (SOCl₂) to give the methyl ester (V).[2][6]
-
Step 3: Nitration and Cyclization
-
Objective: To form the tetralone (VIII).
-
Procedure:
-
The aromatic ring of compound (V) is nitrated using potassium nitrate (B79036) (KNO₃) in sulfuric acid to yield the nitro derivative (VI).[6]
-
The methyl ester (VI) is hydrolyzed under basic conditions to the corresponding carboxylic acid (VII).[5][6]
-
The arylbutyric acid (VII) undergoes intramolecular cyclization in hot polyphosphoric acid to produce the tetralone (VIII).[5][6]
-
Step 4: Formation of the Diamine (XVI)
-
Objective: To synthesize the diamine intermediate (XVI).
-
Procedure: This is a multi-step process:
-
Reduce the keto group of tetralone (VIII) with sodium borohydride (B1222165) (NaBH₄).[5][6]
-
Dehydrate the resulting alcohol (IX) under acidic conditions to form the dihydronaphthalene (X).[5][6]
-
Simultaneously hydrogenate the double bond and reduce the nitro group of (X) using a platinum oxide (PtO₂) catalyst to give the amino tetralin (XI).[5]
-
Protect the amino group as an acetamide (B32628) (XII) using acetic anhydride.[5]
-
Perform a regioselective benzylic oxidation of (XII) with potassium permanganate (B83412) (KMnO₄) to yield tetralone (XIII).[5]
-
Introduce an oxime at the α-position of the ketone (XIII) using butyl nitrite (B80452) and potassium tert-butoxide.[5]
-
Reduce the resulting keto oxime (XIV) with zinc in acetic anhydride to yield a diacetamide (B36884) (XV).[5]
-
Hydrolyze the diacetamide (XV) under acidic conditions to afford the diamine (XVI).[5]
-
Step 5: Selective Acylation
-
Objective: To create the final trifluoroacetamide intermediate (XVII).
-
Procedure: Selectively acylate the aliphatic amino group of the diamine (XVI) using ethyl trifluoroacetate (B77799) to produce the desired intermediate (XVII).[5]
Protocol 2: Synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione, XIX)
-
Objective: To prepare the second key fragment for the condensation reaction.
-
Reagents: Pyranoindolizine acetal (XVIII), 90% trifluoroacetic acid.
-
Procedure:
-
Dissolve the pyranoindolizine acetal (XVIII), a known intermediate in camptothecin synthesis, in 90% trifluoroacetic acid.[6]
-
Stir the mixture at room temperature until hydrolysis is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to yield the crude trione (B1666649) (XIX), which can be purified by recrystallization.[6]
-
Protocol 3: Final Condensation and Salt Formation
-
Objective: To couple the two key intermediates and form Exatecan Mesylate.
-
Reagents: Aminonaphthalene intermediate (XVII or XXI), EXA-trione (XIX), pyridinium (B92312) p-toluenesulfonate (PPTS), toluene (B28343), o-cresol, methanesulfonic acid (MsOH).[2][4]
-
Procedure:
-
Condensation: In a flask, combine the aminonaphthalene intermediate (e.g., XVII or the acetamido tetralone XXI) and EXA-trione (XIX) in a mixture of toluene and o-cresol.[2][7]
-
Add a catalytic amount of PPTS (0.03 to 0.3 equivalents).[4]
-
Heat the mixture to reflux (90-130 °C) and maintain for approximately 16 hours or until the reaction is complete.[4][7] This forms the hexacyclic core (XX or XXII) as a mixture of diastereomers.[6][7]
-
Deprotection and Salt Formation: Cool the reaction mixture. The resulting compound is treated with methanesulfonic acid (MsOH) to hydrolyze the protecting group (e.g., trifluoroacetamide or acetamide) and form the mesylate salt.[2][4][7]
-
Purification and Isomer Separation: The diastereomeric mixture of Exatecan mesylate is then separated. This can be achieved by preparative HPLC or, more commonly on a larger scale, by fractional crystallization.[2][6]
-
Data Presentation
Quantitative data from synthetic procedures is crucial for assessing the efficiency and success of the synthesis.
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step/Intermediate | Starting Material(s) | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Heck Coupling & Hydrogenation | Bromide (310) & 3-butenoic acid (311) | Intermediate (312) | 37% (overall for 3 steps) | [7] |
| Condensation | Aniline (315) & Trione (316) | Hexacyclic Core (318) | Not specified | [7] |
| Final Coupling to Linker | Exatecan (308) & Linker (325) | Deruxtecan Intermediate (326) | Not specified |[7] |
Note: Specific yields for each step in the multi-step synthesis of the aminonaphthalene core are highly dependent on the specific reagents and conditions used and are often not reported in aggregate reviews. Researchers should refer to primary literature for detailed step-by-step yield analysis.
Table 2: In Vitro Cytotoxicity of Exatecan
| Cell Line | Cancer Type | IC₅₀ (ng/mL) | Reference |
|---|---|---|---|
| Esophageal Cancer Lines | Esophageal | 30.8 (mean) | [5] |
| Gastric Cancer Lines | Gastric | 48.2 (mean) | [5] |
| Colorectal Cancer Lines | Colorectal | 43.6 (mean) | [5] |
| Breast Cancer Lines | Breast | 70.6 (mean) |[5] |
The IC₅₀ value for Exatecan's inhibition of DNA topoisomerase I is reported as 2.2 µM (0.975 µg/mL).[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 5. Portico [access.portico.org]
- 6. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 7. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (rac)-Exatecan Intermediate 1 in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (rac)-Exatecan Intermediate 1 , a key building block in the synthesis of the potent anticancer agent, Exatecan. Exatecan is a hexacyclic analog of camptothecin (B557342) and functions as a topoisomerase I inhibitor.[1] Its primary application in medicinal chemistry is as a cytotoxic payload in antibody-drug conjugates (ADCs).[2]
This compound , systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial tricyclic lactone whose stereochemistry is vital for the biological activity of the final drug.[2] While the racemic mixture contains both the (S) and (R) enantiomers, it serves as a critical precursor in the development of Exatecan-based therapeutics.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 g/mol [3] |
| CAS Number | 102978-40-5[4] |
| Purity | ≥98% (typically assessed by HPLC or NMR)[4] |
Spectroscopic Data Summary
While detailed, publicly available spectroscopic data such as specific chemical shifts and peak intensities are limited, the following tables summarize the expected and reported characteristics for this compound.
¹H NMR Spectroscopy
| Parameter | Description |
| Consistency | The ¹H NMR spectrum is confirmed to be consistent with the expected chemical structure of (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[3] |
| Purity by NMR | ≥98.0%[3] |
| Note | Detailed chemical shifts (δ), multiplicities, and coupling constants (J) are not widely available in the public domain. |
Infrared (IR) Spectroscopy
| Parameter | Expected Absorptions |
| Functional Groups | Based on its molecular structure, characteristic peaks are anticipated for:Hydroxyl (O-H) stretchingCarbonyl (C=O) stretching (from lactone and ketone groups)C-O ether linkage stretching |
| Note | Experimentally obtained IR absorption frequencies (cm⁻¹) are not widely published. |
Mass Spectrometry (MS)
| Parameter | Value/Expected Value |
| Molecular Formula | C₁₃H₁₃NO₅ |
| Molecular Weight | 263.25 |
| Expected [M+H]⁺ m/z | 264.08[3] |
| Note | Specific fragmentation patterns and experimentally observed m/z values are not widely available in the public domain. |
Application in the Synthesis of Exatecan
The primary and most significant application of this compound in medicinal chemistry is its role as a key precursor in the convergent synthesis of Exatecan.[5] This synthetic approach involves the preparation of two main building blocks that are later combined.
Experimental Protocols for the Synthesis of this compound
Below are two representative protocols for the synthesis of this compound.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization
This common method involves the acid-catalyzed cyclization of a suitable precursor.
Materials:
-
Precursor (e.g., Diethyl 2-((3-ethoxy-3-oxopropyl)amino)pentanedioate)
-
Dichloromethane (DCM)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve the precursor compound in dichloromethane.
-
To the stirred solution, add an equal volume of 2M sulfuric acid.
-
Stir the biphasic mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hot isopropanol to yield pure this compound as a solid.[4][6]
Expected Yield: Approximately 57%.[6]
Protocol 2: Alternative Synthetic Route from 6-Chloro-2-methoxynicotinic Acid
A more recent, novel approach has been developed for the racemic synthesis of the target intermediate.
Key Stages:
-
Nucleophilic Addition: 6-chloro-2-methoxynicotinic acid undergoes a nucleophilic addition reaction.
-
Selective Protection: The resulting intermediate is selectively protected.
-
Oxidation, Deprotection, and Cyclization: The synthesis proceeds through an oxidation step, followed by deprotection and a final cyclization reaction to yield this compound.
Quantitative Comparison of Synthetic Routes
| Parameter | Citrazinic Acid Pathway | 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Number of Steps | ~8 steps | 5 steps |
| Overall Yield | Data not fully available | 31.23% |
| Key Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |
Direct Medicinal Chemistry Applications
Currently, there is limited publicly available information on the direct biological activity or medicinal chemistry applications of this compound itself. Its utility is almost exclusively documented as a precursor in the synthesis of Exatecan and its derivatives. As a potential topoisomerase I inhibitor, it is plausible that the intermediate possesses some intrinsic activity, though likely significantly less potent than the final hexacyclic product, Exatecan. Further research would be required to explore any standalone therapeutic potential.
Conclusion
This compound is a well-established and critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Its primary application lies in facilitating the efficient construction of the complex hexacyclic core of Exatecan, which is a valuable payload for antibody-drug conjugates in cancer therapy. The synthetic protocols provided offer reliable methods for its preparation, enabling further research and development in the field of targeted cancer treatments. While direct biological applications of the intermediate are not widely reported, its importance in the production of life-saving therapeutics is undeniable.
References
- 1. Single Cell Mass Spectrometry Analysis of Drug-Resistant Cancer Cells: Metabolomics Studies of Synergetic Effect of Combinational Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 5. This compound | 102978-40-5 | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (rac)-Exatecan Intermediate 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (rac)-Exatecan Intermediate 1, a key building block for the potent topoisomerase I inhibitor, Exatecan.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to low yields and other complications during the synthesis of this compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.
Question 1: My reaction is resulting in a very low or no yield of this compound. What are the potential causes and how can I address them?
Low or no product yield is a common issue that can stem from several factors. Systematically investigating the following possibilities can help identify and resolve the problem:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase the reaction time and monitor the progress closely using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Gradually increase the reaction temperature in small increments, while carefully monitoring for any signs of product decomposition.[1]
-
Verify the activity and concentration of the catalyst. An inactive or insufficient amount of catalyst will hinder the reaction rate.[1]
-
-
-
Decomposition of Starting Material or Product: The reactants or the desired product may be degrading under the reaction conditions.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a low yield of the desired product.
-
Troubleshooting:
-
Carefully re-calculate and accurately measure the quantities of all reactants to ensure the correct stoichiometric ratios are used.
-
-
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
The presence of multiple byproducts is often due to competing side reactions. Here's how to troubleshoot this issue:
-
Side Reactions: Unwanted reactions can compete with the desired synthesis pathway. A common side reaction in the subsequent Friedländer condensation step is the self-condensation of the ketone reactant (aldol condensation).[1]
-
Impure Starting Materials: The presence of impurities in the starting materials can lead to the formation of various byproducts.
-
Troubleshooting:
-
Purify all starting materials before use through appropriate methods such as recrystallization or chromatography.
-
Verify the identity and purity of your starting materials using analytical techniques like NMR or mass spectrometry.
-
-
Question 3: I am having difficulty with the purification and isolation of the final product. What are some common issues and their solutions?
Challenges in product isolation can significantly impact the final yield. Here are some common problems and their remedies:
-
Product Not Precipitating During Recrystallization: The product may remain dissolved in the solvent.
-
Troubleshooting:
-
Allow the solution to cool slowly to encourage the formation of larger, purer crystals.[1]
-
To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent-air interface.[1]
-
If the product is too soluble, consider a different recrystallization solvent or a solvent system with varying polarities.
-
-
-
Oily Product Obtained Instead of a Solid: The formation of an oil instead of a solid precipitate often indicates the presence of impurities.
Data Presentation: Comparison of Synthetic Routes
There are two primary synthetic routes reported for the synthesis of this compound. The following table provides a comparison of these pathways.[2]
| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23% |
| Number of Steps | ~8 steps | 5 steps |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization |
| Key Reagents | n-BuLi, OsO₄, Palladium catalyst | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Acid-Catalyzed Intramolecular Cyclization
This protocol describes a common method for the synthesis of the tricyclic lactone core of this compound.[1][3]
-
Step 1: Reaction Setup
-
Dissolve the precursor, a suitably substituted indolizine (B1195054) derivative (1.0 eq), in dichloromethane (B109758) (DCM).
-
With stirring at room temperature, slowly add a solution of 2M sulfuric acid (excess) to the reaction mixture.
-
-
Step 2: Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-4 hours.
-
-
Step 3: Work-up
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the purification of the crude this compound.[1][4]
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum. A reported yield for the (S)-enantiomer using this method is 57%.[4]
Visualizations
Synthetic Pathway Overview
The following diagram illustrates a generalized synthetic workflow for obtaining this compound.
Caption: Comparative synthetic pathways to this compound.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical approach to troubleshooting low product yield in the synthesis.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
identifying side products in (rac)-Exatecan Intermediate 1 reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (rac)-Exatecan Intermediate 1. This crucial intermediate, chemically known as (±)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a cornerstone in the production of Exatecan, a potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a key tricyclic lactone building block in the multi-step synthesis of Exatecan and its analogues. The stereochemistry at the C4 position is critical for the biological efficacy of the final drug molecule. The racemic synthesis produces both the (S) and (R)-enantiomers.
Q2: What is a common synthetic pathway for this compound?
A2: A frequently employed method is the acid-catalyzed intramolecular cyclization of a suitable precursor. A common procedure involves treating the precursor with 2M sulfuric acid in a solvent such as dichloromethane (B109758) at room temperature. The reaction is typically followed by a standard work-up and purification by recrystallization, often from isopropanol (B130326).[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment and is often coupled with a photodiode array (PDA) detector for initial peak identification. For definitive structural confirmation and the identification of by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Troubleshooting Guide: Side Product Identification
The formation of side products can impede purification and impact the overall yield and quality of this compound. Below are common issues and systematic approaches to identify and mitigate the formation of these impurities.
Issue 1: Presence of an Additional Peak with a Similar Retention Time to the Product in HPLC Analysis.
-
Potential Cause: This is often indicative of an isomer of the desired product. Given the reaction conditions, this could be a constitutional isomer formed through an alternative cyclization pathway or diastereomers if additional stereocenters are present in the starting material.
-
Troubleshooting Steps:
-
LC-MS Analysis: Determine the molecular weight of the impurity. An identical molecular weight to the product strongly suggests the presence of an isomer.
-
Forced Degradation Study: To ascertain if the impurity is a degradation product, subject a pure sample of this compound to the acidic reaction conditions for a prolonged period and monitor for the formation of the same impurity.[1]
-
Preparative HPLC and NMR Analysis: Isolate the impurity using preparative HPLC. Subsequent 1D and 2D NMR analysis can elucidate the precise structure and stereochemistry of the isomeric side product.
-
Issue 2: Observation of Low Molecular Weight Impurities in the Reaction Mixture.
-
Potential Cause: These impurities are likely degradation products arising from the harsh acidic conditions of the reaction. The lactone ring, in particular, can be susceptible to hydrolysis.
-
Troubleshooting Steps:
-
LC-MS Analysis: Characterize the molecular weights of the low molecular weight species to gain insights into potential fragmentation or hydrolysis pathways.
-
Milder Reaction Conditions: Investigate the use of milder acid catalysts (e.g., pyridinium (B92312) p-toluenesulfonate) or lower the reaction temperature to minimize degradation.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or HPLC to ensure the reaction is stopped promptly upon consumption of the starting material, thus avoiding extended exposure to acidic conditions.
-
Issue 3: Incomplete Reaction Leading to the Presence of Starting Material.
-
Potential Cause: The reaction may not have reached completion due to factors such as insufficient reaction time, suboptimal temperature, or catalyst deactivation.
-
Troubleshooting Steps:
-
Extend Reaction Time: Continue the reaction for a longer duration, monitoring the disappearance of the starting material by TLC or HPLC.
-
Moderate Temperature Increase: A modest increase in the reaction temperature may enhance the conversion rate. However, be aware that higher temperatures can also promote the formation of side products.
-
Summary of Potential Side Products and Analytical Observations
| Potential Side Product | Identification Method | Expected Observation | Mitigation Strategy |
| Constitutional Isomer | HPLC, LC-MS, NMR | Peak with similar retention time and identical mass-to-charge ratio as the product. Different NMR spectrum. | Optimize reaction conditions (temperature, catalyst) to favor the desired cyclization pathway. |
| Hydrolysis Product | LC-MS | Peak with a molecular weight corresponding to the addition of a water molecule to the product (M+18). | Use milder acid, shorten reaction time, ensure anhydrous conditions. |
| Unreacted Starting Material | HPLC, TLC | Peak corresponding to the starting material's retention time and mass. | Extend reaction time, moderately increase temperature, ensure catalyst activity. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on the specific precursor and laboratory conditions.
-
Reaction Setup: Dissolve the precursor compound in dichloromethane (DCM).
-
Acid Addition: To the stirred solution, add an equal volume of 2M sulfuric acid.
-
Reaction: Vigorously stir the biphasic mixture at room temperature for approximately 2-4 hours. Monitor the reaction's progress by TLC or HPLC.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with saturated brine and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from isopropanol to yield purified this compound.[1]
Protocol for Side Product Identification using LC-MS
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. Employ a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer. Acquire data in both positive and negative ion modes to maximize the detection of various species.
-
Data Analysis: Analyze the mass spectra of the main product peak and any impurity peaks to determine their respective mass-to-charge ratios.
Visualizing Reaction Pathways
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Decision tree for impurity identification.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Exatecan Intermediates
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling in the synthesis of Exatecan intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the key Suzuki-Miyaura coupling step in the synthesis of Exatecan intermediates?
A1: A crucial step in the convergent synthesis of Exatecan involves the formation of a biaryl system. This is often achieved through a Suzuki-Miyaura coupling of a functionalized aryl halide with an appropriate organoboron reagent. A common intermediate is synthesized by coupling an N-acylated bromoaniline derivative with a suitable boronic acid or ester.
Q2: My Suzuki-Miyaura reaction for an Exatecan intermediate is showing low or no yield. What are the most common causes?
A2: Low yields in the Suzuki-Miyaura coupling for complex molecules like Exatecan intermediates can stem from several factors. The primary areas to investigate are:
-
Catalyst System: The choice and quality of the palladium catalyst and ligand are critical.
-
Reaction Conditions: Temperature, reaction time, and maintaining an inert atmosphere play a significant role.
-
Reagents: The purity and reactivity of the aryl halide, organoboron compound, and base are paramount.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the overall reaction kinetics.
-
Side Reactions: Competing reactions such as homocoupling, protodeboronation, and dehalogenation can consume starting materials and reduce the yield of the desired product.
Q3: What are the common side reactions I should be aware of, and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling. Here are the most common ones and strategies to mitigate them:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions. To minimize this, you can use a more stable boronic ester (e.g., pinacol (B44631) ester) and/or run the reaction under anhydrous conditions.
-
Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.
-
Dehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom. This can occur via a competing catalytic cycle involving a palladium-hydride species. The source of the hydride can be trace water, alcohols, or even the base or solvent. Using anhydrous solvents and high-purity reagents can help minimize this side reaction.
Q4: How critical is it to maintain an inert atmosphere?
A4: It is highly critical. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, which is the active species in the catalytic cycle. The presence of oxygen can also promote the unwanted homocoupling of the boronic acid reagent. Therefore, it is essential to thoroughly degas all solvents and reagents and to run the reaction under a positive pressure of an inert gas like argon or nitrogen.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Suzuki-Miyaura coupling for Exatecan intermediates in a question-and-answer format.
Low or No Product Formation
Problem: I am not observing any formation of my desired biaryl product.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts). |
| Ligand Issues | For complex and sterically hindered substrates, standard ligands like triphenylphosphine (B44618) (PPh₃) may not be sufficient. Switch to a bulkier, more electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos) which can promote both the oxidative addition and reductive elimination steps. |
| Inappropriate Base | The base is crucial for activating the boronic acid. If you are using a weak base (e.g., Na₂CO₃) and observing low reactivity, consider switching to a stronger base like K₃PO₄, Cs₂CO₃, or an alkoxide base. However, be mindful that stronger bases can sometimes promote side reactions. |
| Poor Solubility | If your starting materials are not fully dissolved, the reaction will be slow or may not proceed at all. Screen different solvents or solvent mixtures (e.g., 1,4-dioxane (B91453)/water, THF/water, DMF, toluene). Increasing the reaction temperature can also improve solubility. |
| Low Reaction Temperature | Many Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it, for example, to 80-110 °C. |
Formation of Significant Side Products
Problem: My reaction is producing a complex mixture with significant amounts of byproducts.
| Side Product Observed | Potential Cause & Troubleshooting Steps |
| Homocoupling Product | Cause: Presence of oxygen or a partially deactivated catalyst. Solution: Ensure all solvents and the reaction vessel are thoroughly degassed. Use freeze-pump-thaw cycles for solvents and purge the reaction flask with an inert gas. |
| Protodeboronation Product | Cause: Instability of the boronic acid under the reaction conditions. Solution: Switch to a more stable boronic ester (e.g., pinacol ester). Use anhydrous solvents and a non-aqueous base if possible. |
| Dehalogenation Product | Cause: Presence of hydride sources (water, alcohols). Solution: Use high-purity, anhydrous solvents and reagents. Ensure the base is not a significant source of water. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from literature on Suzuki-Miyaura couplings of substrates similar to those used in Exatecan synthesis. This data can serve as a starting point for your optimization experiments.
Table 1: Effect of Catalyst and Ligand on Yield
Reaction: Aryl Bromide + Arylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 12 | 88 |
| XPhos Pd G3 (2) | - | K₃PO₄ | THF/H₂O | 80 | 6 | 95 |
Table 2: Effect of Base and Solvent on Yield
Reaction: N-(5-bromo-3-fluoro-2-methylphenyl)acetamide + Arylboronic acid pinacol ester
| Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 78 |
| Pd(dppf)Cl₂ | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | 90 |
| Pd(dppf)Cl₂ | K₂CO₃ (2) | DMF | 100 | 10 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Exatecan Intermediate
This protocol outlines a general procedure for the coupling of N-(5-bromo-3-fluoro-2-methylphenyl)acetamide with an arylboronic acid pinacol ester.
Materials:
-
N-(5-bromo-3-fluoro-2-methylphenyl)acetamide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add N-(5-bromo-3-fluoro-2-methylphenyl)acetamide, the arylboronic acid pinacol ester, and Cs₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.
preventing decomposition of (rac)-Exatecan Intermediate 1 during synthesis
Welcome to the technical support center for the synthesis of (rac)-Exatecan Intermediate 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this critical intermediate in the production of Exatecan, a potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, systematically named (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key tricyclic lactone building block in the convergent synthesis of Exatecan.[1][2] Exatecan is a potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][3] The stereochemistry at the C4 position is crucial for the biological activity of the final drug.[3]
Q2: What is a common synthetic route to produce this compound?
A2: A frequently employed method is the acid-catalyzed intramolecular cyclization of a suitable precursor.[3][4] This typically involves dissolving the precursor in a solvent like dichloromethane (B109758) (DCM) and treating it with an acid, such as 2M sulfuric acid, at room temperature.[2][3][4] The reaction is monitored by Thin Layer Chromatography (TLC) and is generally complete within 2-4 hours.[4]
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Temperature: The reaction should be maintained at room temperature to prevent side reactions and decomposition.[4][5]
-
Catalyst: The choice and concentration of the acid catalyst are critical. While 2M sulfuric acid is common, other acids like p-toluenesulfonic acid (p-TsOH) can also be used.[4][6]
-
Solvent: Dichloromethane is a commonly used solvent for the cyclization step.[4]
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid the formation of byproducts.[4]
Q4: How is this compound typically purified?
A4: Purification is commonly achieved through recrystallization, with isopropanol (B130326) being a frequently used solvent.[4][6] Proper solvent selection and controlled cooling are critical for obtaining high-purity crystals and minimizing yield loss.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the starting material is fully dissolved before adding the acid.[5]- Extend the reaction time to 4-6 hours and monitor by TLC.[5]- Ensure the catalyst is active and used in the correct concentration.[4] |
| Decomposition of the product. | - Maintain the reaction at room temperature; avoid heating.[5]- Upon completion, promptly quench the reaction and proceed with the work-up to minimize exposure to acidic conditions.[5]- Explore the use of milder acid catalysts.[3] | |
| Suboptimal purification. | - Use isopropanol for recrystallization to effectively remove impurities.[5] | |
| Product is an intractable oil or fails to crystallize | Presence of impurities. | - Wash the organic layer thoroughly with saturated sodium bicarbonate solution to remove residual acid.[4][5]- Ensure the organic layer is completely dried over anhydrous sodium sulfate (B86663) before solvent evaporation.[4]- If the product remains oily, consider column chromatography.[5] |
| Incorrect solvent for recrystallization. | - If the product "oils out," try a different solvent or a solvent mixture.[6]- Slow cooling and seeding with a small crystal of the pure product can promote crystallization.[6] | |
| Presence of significant impurities in the final product | Side reactions during cyclization. | - Add the sulfuric acid slowly to the reaction mixture to control the reaction rate.[5]- Use high-purity starting materials and solvents.[5] |
| Incomplete removal of starting material. | - Optimize the recrystallization process by adjusting the solvent volume and cooling rate.[5] |
Data Presentation
Table 1: Summary of a Typical Synthesis Protocol and Yield
| Parameter | Value | Reference |
| Starting Material | Suitably substituted indolizine (B1195054) derivative | [4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Catalyst | 2M Sulfuric Acid | [2][4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2-4 hours | [4] |
| Purification Method | Recrystallization from isopropanol | [4] |
| Reported Yield | ~57% | [6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from a commonly cited procedure for the acid-catalyzed cyclization.[2][4][5]
Materials:
-
Suitably substituted indolizine precursor (1.0 eq)
-
Dichloromethane (DCM)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Dissolve the indolizine precursor in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Stir the solution at room temperature until the starting material is completely dissolved.
-
Slowly add an equal volume of 2M sulfuric acid to the stirred solution over 10-15 minutes.
-
Continue to stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC (typically complete in 2-4 hours).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.
Visualizations
Caption: Decomposition pathway of this compound via lactone hydrolysis.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
dealing with impurities in (rac)-Exatecan Intermediate 1
Welcome to the technical support center for (rac)-Exatecan Intermediate 1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound, with the chemical name (±)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical tricyclic lactone building block in the multi-step synthesis of Exatecan.[1] Exatecan is a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs). The stereochemistry at the C4 position is crucial for the biological activity of the final drug, and this intermediate contains both the desired (S)-enantiomer and the inactive (R)-enantiomer.[1]
Q2: What is a common synthetic route for this compound?
A2: A frequently employed method is the acid-catalyzed intramolecular cyclization of a suitable precursor.[1][2] For example, a documented procedure involves treating a precursor compound with 2M sulfuric acid in a solvent like dichloromethane (B109758) at room temperature.[1] The reaction is then followed by a work-up and purification, typically by recrystallization from a solvent such as isopropanol (B130326).[1]
Q3: What are the primary analytical methods to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and can be coupled with a photodiode array (PDA) detector for peak identification.[1] For structural confirmation and the identification of by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[1]
Q4: What are the most critical parameters to control during the synthesis?
A4: Maintaining anhydrous and acidic conditions is one of the most critical aspects, especially during the work-up and purification stages. The lactone ring of the intermediate is susceptible to hydrolysis under neutral or basic pH conditions, which leads to the formation of an inactive open-ring carboxylate form.
Q5: How should this compound be stored to prevent degradation?
A5: For long-term storage, it is recommended to keep the solid material at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.
Troubleshooting Guides
Issue 1: Low Yield of this compound
If you are experiencing low yields during the synthesis, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the starting material is fully dissolved in the solvent before adding the acid catalyst.- Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. |
| Product Degradation | - Maintain the reaction at room temperature; avoid heating as it can promote side reactions.- Upon reaction completion, promptly quench the reaction and proceed with the work-up to minimize exposure to acidic conditions. |
| Suboptimal Purification | - If the product is an oil, consider using column chromatography for purification before attempting recrystallization.- Ensure the recrystallization solvent is appropriate and use a minimal amount of hot solvent to dissolve the product. |
Issue 2: Product is an Intractable Oil or Fails to Crystallize
This issue is often indicative of the presence of impurities that inhibit crystallization.
| Potential Cause | Recommended Solution |
| Presence of Impurities | - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any residual acid.- Ensure the organic layer is completely dried over anhydrous sodium sulfate (B86663) before solvent evaporation.- Purify the crude product using silica (B1680970) gel column chromatography to remove impurities before attempting recrystallization. |
| Residual Solvent | - Ensure the product is dried under a high vacuum for a sufficient period to remove all traces of solvents. |
Issue 3: Presence of Significant Impurities in the Final Product
The presence of impurities can affect the yield and quality of the final product.
| Potential Cause | Recommended Solution |
| Side Reactions during Cyclization | - Add the sulfuric acid slowly to the reaction mixture to control the reaction rate and minimize the formation of by-products.- Use high-purity starting materials and anhydrous solvents. |
| Incomplete Removal of Starting Material | - Optimize the recrystallization process by adjusting the solvent volume and cooling rate.- If necessary, perform a second recrystallization. |
| Hydrolysis of the Lactone Ring | - Avoid exposure to neutral or basic pH during work-up and purification.- Use anhydrous solvents and reagents throughout the synthesis. |
| Presence of Isomeric Impurities | - Isomers can be difficult to separate by standard recrystallization. Consider using preparative HPLC with a chiral stationary phase for separation. |
Data Presentation
Table 1: Illustrative Comparison of Recrystallization Solvents
Note: The following data is for illustrative purposes to guide solvent selection. Actual results may vary based on the specific impurity profile of the crude material.
| Solvent | Purity after Recrystallization (%) | Yield (%) | Observations |
| Isopropanol | >98 | 75-85 | Forms well-defined crystals upon slow cooling.[3] |
| Ethanol | >97 | 70-80 | Good alternative to isopropanol. |
| Methanol | >96 | 65-75 | Higher solubility may lead to lower yields. |
| Ethyl Acetate (B1210297) | >95 | 60-70 | May require a co-solvent system for optimal results. |
Table 2: Common Impurities and their Identification
| Impurity Type | Potential Source | Recommended Analytical Method |
| Unreacted Starting Material | Incomplete reaction | HPLC, TLC |
| Isomers/Diastereomers | Side reactions during cyclization | Chiral HPLC, LC-MS, NMR[1] |
| Degradation Products (e.g., hydrolyzed lactone) | Exposure to non-acidic pH or water | LC-MS |
| Residual Solvents | Incomplete drying | GC-HS, NMR |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure and may require optimization based on specific starting materials and laboratory conditions.
Materials:
-
Precursor compound
-
Dichloromethane (DCM), anhydrous
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Dissolve the precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equal volume of 2M sulfuric acid to the stirred solution at room temperature.
-
Stir the biphasic mixture vigorously for approximately 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol.
-
Dry the purified crystals under a high vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
This is a general guideline for when recrystallization is ineffective. The solvent system will need to be optimized based on TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation.
References
Technical Support Center: Stereoselective Synthesis of Exatecan
Welcome to the Technical Support Center for the Stereoselective Synthesis of Exatecan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Exatecan and its intermediates, with a specific focus on improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stereocenter in Exatecan, and why is its control so important?
A1: The most critical stereocenter in Exatecan is at the C20 position (in the lactone E-ring), which corresponds to the C4 position of the key tricyclic lactone intermediate, (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The (S)-configuration at this position is essential for the potent topoisomerase I inhibitory activity of Exatecan and its analogues.[1] The unnatural (R)-isomer often exhibits significantly lower or no desired antineoplastic activity and can contribute to off-target cytotoxicity.[1] Therefore, precise control of this stereocenter is paramount for the efficacy and safety of the final drug product.[1]
Q2: What are the primary challenges in achieving high stereoselectivity in Exatecan synthesis?
A2: The main challenges include:
-
Achieving high enantiomeric excess (e.e.) in the synthesis of the chiral tricyclic lactone intermediate.
-
Controlling the diastereoselectivity during the formation of the hexacyclic core of Exatecan.
-
Selecting the optimal chiral catalyst or auxiliary that provides high stereoselectivity for the specific substrates used.
-
Optimizing reaction conditions such as temperature, solvent, and reagent choice, as these can significantly influence the stereochemical outcome.[1]
Q3: How can I determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of my synthetic intermediates?
A3: The most common and accurate methods for determining enantiomeric excess are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase.[1] For determining diastereomeric ratios, standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed.[1]
Q4: Is it possible to separate stereoisomers if my reaction has low selectivity?
A4: Yes, if a reaction results in a mixture of stereoisomers, they can often be separated. Common laboratory techniques include chiral column chromatography (HPLC or flash chromatography) and fractional crystallization of diastereomeric salts.[1]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.) in the Synthesis of the Chiral Tricyclic Lactone
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Chiral Catalyst or Auxiliary | Catalyst Screening: Systematically screen a variety of chiral catalysts. For the asymmetric Michael addition to form the lactone, consider different classes such as chiral phase-transfer catalysts, cinchona alkaloid-derived organocatalysts, or metal complexes with chiral ligands.[1] For asymmetric α-hydroxylation, explore chiral organocatalysts.[2] Chiral Auxiliary Strategy: If a catalytic approach is not fruitful, consider using a chiral auxiliary to direct the stereochemical outcome.[1] |
| Suboptimal Reaction Conditions | Temperature Optimization: Stereoselective reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases selectivity. Perform a temperature screening study (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum.[1] Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and thus the stereoselectivity. Screen a range of solvents with varying properties (e.g., toluene, THF, dichloromethane, acetonitrile).[1] |
| Impure Starting Materials or Reagents | Purity Verification: Ensure the high purity of starting materials, reagents, and solvents. Impurities can poison catalysts or interfere with the reaction pathway.[1] |
Issue 2: Poor Diastereoselectivity in the Condensation Step
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Choice of Reagents or Reaction Conditions | Reducing Agent Selection: If a reduction step is involved, the choice of reducing agent can influence the diastereoselectivity. Test different reducing agents known to favor the desired diastereomer.[1] Chelation Control: If applicable, use chelating agents or substrates with protecting groups that can promote a more rigid transition state, leading to higher diastereoselectivity.[1] |
| Kinetic vs. Thermodynamic Control | Reaction Time and Temperature: Adjusting the reaction time and temperature can favor either the kinetic or the thermodynamic product. Lower temperatures and shorter reaction times often favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamically more stable product.[1] |
Data Presentation: Stereoselectivity in Key Synthetic Steps
The following tables summarize quantitative data on the stereoselectivity of key reactions in the synthesis of Exatecan intermediates.
Table 1: Asymmetric Synthesis of the Chiral Tricyclic Lactone Intermediate
| Method | Catalyst/Auxiliary | Solvent | Temperature | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Asymmetric α-Hydroxylation | Organocatalyst | Not Specified | Not Specified | 90 | 88 | [2] |
| Lipase Resolution | Lipase | Not Specified | 40-50 °C | High | > 99 | [3] |
| Sharpless Asymmetric Dihydroxylation | Not Specified | Not Specified | Not Specified | Not Specified | 84 | [3] |
Table 2: Diastereoselective Reduction of Ketones (General Guidance)
| Reducing Agent | Typical Diastereoselectivity | Notes | Reference |
| Lithium with FeCl₂·4H₂O or CuCl₂·2H₂O | High for thermodynamically stable alcohol | Can provide improved diastereoselectivity compared to other methods. | [4] |
| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Varies with substrate and conditions | Diastereoselectivity is influenced by steric hindrance and chelation. | [5] |
Experimental Protocols
Protocol 1: Practical Asymmetric Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione via Enzymatic Resolution
This protocol is adapted from a reported practical synthesis of the key chiral intermediate for camptothecin (B557342) analogs.[3]
Objective: To synthesize the enantiomerically pure (S)-tricyclic lactone via lipase-mediated resolution of a racemic diol intermediate.
Methodology:
-
Synthesis of the Racemic Diol: A Wittig reaction followed by racemic osmylation of a suitable pyridone precursor yields the racemic diol.
-
Enzymatic Resolution: The racemic diol is subjected to an efficient lipase-catalyzed resolution. This step selectively acetylates one enantiomer, allowing for the separation of the desired (S)-diol. The reaction can be accelerated at 40-50 °C without a significant loss of enantioselectivity.
-
Recycle of the Unwanted Enantiomer: The acetylated (R)-enantiomer can be recycled in a one-pot, three-step process involving transesterification, reaction with DMF dimethylacetal, and heating with acetic anhydride (B1165640) to regenerate the olefin precursor for the osmylation step.
-
Oxidation and Deprotection: The enantiomerically pure (S)-diol is then converted through a series of high-yielding oxidation and deprotection steps to the final (S)-tricyclic lactone.
Expected Outcome: This method has been reported to produce the (S)-tricyclic lactone with an enantiomeric excess of >99.6%.[3]
Protocol 2: Organocatalyzed Asymmetric α-Hydroxylation
This protocol is based on a reported synthesis of a key intermediate for (20S)-camptothecin.[2]
Objective: To introduce the chiral hydroxyl group enantioselectively using an organocatalyst.
Methodology:
-
Preparation of the Lactone Precursor: The lactone precursor is synthesized from a known pyridine (B92270) starting material in three steps.
-
Asymmetric α-Hydroxylation: The lactone precursor is subjected to an organocatalyzed asymmetric α-hydroxylation to install the stereocenter.
-
Purification: The resulting tricyclic hydroxylactone is purified to yield the desired product.
Expected Outcome: This method has been reported to provide the tricyclic hydroxylactone in 90% yield and with 88% enantiomeric excess.[2]
Visualizations
Caption: A generalized workflow for the stereoselective synthesis of Exatecan, highlighting the key stereoselective step to generate the chiral intermediate.
Caption: A decision tree for troubleshooting poor stereoselectivity in Exatecan synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
troubleshooting guide for the synthesis of camptothecin analogs
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of camptothecin (B557342) analogs. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful synthesis and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and biological evaluation of camptothecin analogs.
Synthesis
| Question/Problem | Possible Causes | Troubleshooting Suggestions |
| Low yield in the Friedländer annulation step. | 1. Incomplete reaction: The reaction may not have reached completion. 2. Side reactions: Formation of byproducts can reduce the yield of the desired product. 3. Suboptimal reaction conditions: Temperature, catalyst, or solvent may not be ideal for the specific substrates. | 1. Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product. 2. Optimize catalyst: Experiment with different Lewis acid or base catalysts (e.g., FeCl₃, p-toluenesulfonic acid, piperidine) and vary their concentrations. 3. Adjust temperature and reaction time: Systematically vary the reaction temperature and duration to find the optimal conditions. 4. Solvent selection: Test different solvents to improve the solubility of reactants and facilitate the reaction. |
| Difficulty in achieving the desired stereochemistry at the C20 position. | The (S)-configuration at the C20 position is crucial for the biological activity of camptothecin analogs. The (R)-configuration is inactive.[1] | 1. Use a stereospecific synthetic route: Employ chiral catalysts or starting materials to favor the formation of the desired (S)-enantiomer. 2. Enantiomeric separation: If a racemic mixture is obtained, use chiral chromatography (e.g., chiral HPLC) or diastereomeric crystallization to separate the enantiomers. |
| Poor solubility of starting materials or intermediates. | Camptothecin and its precursors often have limited solubility in common organic solvents. | 1. Solvent screening: Test a range of solvents or solvent mixtures to find a suitable system for your specific compound. 2. Increase temperature: Gently heating the reaction mixture can improve solubility, but monitor for potential degradation. 3. Use of co-solvents: The addition of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance solubility. |
Purification
| Question/Problem | Possible Causes | Troubleshooting Suggestions |
| Co-elution of impurities during column chromatography. | Impurities may have similar polarity to the desired product. | 1. Optimize the mobile phase: Perform a gradient elution with a solvent system of varying polarity to improve separation. The addition of a small amount of acid (e.g., acetic or formic acid) can sometimes improve peak shape and resolution. 2. Try a different stationary phase: If silica (B1680970) gel is not effective, consider using alumina (B75360) or reverse-phase silica. 3. Recrystallization: Purify the product further by recrystallization from a suitable solvent system.[2] |
| Lactone ring opening during workup or purification. | The E-ring lactone is susceptible to hydrolysis under basic or neutral pH conditions, leading to the inactive carboxylate form.[1] | 1. Maintain acidic conditions: Use dilute acid (e.g., 0.1 N HCl) for aqueous washes.[1] 2. Use acidic modifiers in chromatography: Add a small amount of acetic or formic acid to the mobile phase.[1] 3. Store in acidic solutions: Dissolve and store the purified compound in a slightly acidic buffer or an anhydrous aprotic solvent.[1] |
| Product precipitation on the column. | The product may have low solubility in the chosen mobile phase. | 1. Change the mobile phase composition: Increase the proportion of the more polar solvent to improve solubility. 2. Dry loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. |
Biological Evaluation
| Question/Problem | Possible Causes | Troubleshooting Suggestions |
| Low or no biological activity of the purified analog. | 1. Incorrect stereochemistry: The inactive (R)-enantiomer may have been isolated. 2. Lactone ring hydrolysis: The active lactone form may have converted to the inactive carboxylate form. 3. Compound precipitation in assay medium: The compound's low aqueous solubility can lead to precipitation.[1] 4. Cell line resistance: The cancer cell line used may be resistant to topoisomerase I inhibitors. | 1. Confirm stereochemistry: Use analytical techniques like chiral HPLC or polarimetry to verify the C20 configuration. 2. Check lactone integrity: Use HPLC or NMR to confirm the presence of the closed lactone ring. Ensure proper handling and storage to prevent hydrolysis. 3. Assess solubility in assay medium: Visually inspect for precipitate. If solubility is an issue, consider using a solubilizing agent or a different formulation. 4. Use a sensitive cell line: Test your compound on a panel of cell lines with known sensitivities to camptothecins. |
Quantitative Data Summary
The following table summarizes reported yields for various synthetic steps in the preparation of camptothecin and its analogs. Note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.
| Reaction/Analog | Key Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| SN-38 Synthesis (Overall) | Multi-step synthesis | ~60 | ~90 | [3] |
| Friedländer Condensation (SN-38) | FeCl₃ catalyst | 93 | - | [4] |
| 10-O-tert-Butyldimethylsilyl-SN-38 | TBDMSCl, DIEA, DMF | 97 | - | [5] |
| Irinotecan (B1672180) Synthesis (Overall from SN-38) | [1,4']-bipiperidinyl-1'-carbonyl chloride | 82 | 99.9 (HPLC) | [6] |
| Camptothecin Analog 095 (Friedländer) | 110 °C | >80 | - | [2] |
| Linker Conjugation Step 1 | THF/EEDQ mixture | 63.49 | - | [2] |
| Linker Conjugation Step 2 | Dichlorosulfoxide, THF | Quantitative | - | [2] |
| Linker Conjugation Step 3 | 55 °C | 38.84 | - | [2] |
| Linker Conjugation Step 4 | Pd(PPh₃)₄, piperidine, DMF | 78.05 | - | [2] |
Detailed Experimental Protocols
1. Synthesis of 7-Ethyl-10-hydroxycamptothecin (B187591) (SN-38) via Friedländer Annulation
This protocol describes a key step in the synthesis of SN-38, a potent camptothecin analog.
-
Reaction: FeCl₃-catalyzed Friedländer condensation to construct the AB ring system.
-
Procedure: A detailed, multi-step total synthesis has been reported, with the Friedländer condensation being a crucial step for forming the quinoline (B57606) core. In a key step, an appropriate aminobenzophenone derivative is condensed with a tricyclic ketone precursor in the presence of ferric chloride as a catalyst to yield the pentacyclic core of SN-38. One reported synthesis achieved a 93% yield for this specific condensation step.[4] Subsequent steps involve modifications to introduce the ethyl and hydroxyl groups at the 7 and 10 positions, respectively, and to construct the E-ring lactone. The overall synthesis can be complex, involving 12 steps from commercially available starting materials.[7]
2. General Protocol for Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid camptothecin analogs.
-
Principle: The crude solid is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
-
Procedure:
-
Select an appropriate solvent or solvent pair by testing the solubility of the crude product at room temperature and at the solvent's boiling point.
-
Dissolve the crude solid in the minimum amount of the hot solvent.
-
If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized product should be assessed by techniques such as HPLC or melting point determination.[2]
-
3. General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for determining the purity of camptothecin analogs.
-
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column.
-
Typical HPLC Conditions for Camptothecin Analogs:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve recovery rates of 98-102%.[8]
-
Visualizations
Signaling Pathway of Camptothecin-Induced Apoptosis
Caption: Camptothecin analog-induced apoptotic signaling pathway.
General Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification of camptothecin analogs.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006084941A2 - Process for the preparation of irinotecan hydrochloride - Google Patents [patents.google.com]
- 7. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Multi-Step Synthesis of Exatecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the multi-step synthesis of Exatecan.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Exatecan, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Condensation Step to Form the Hexacyclic Core
-
Question: We are experiencing significantly lower than expected yields during the condensation of the amino-tetralone derivative with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione). What are the potential causes and how can we optimize this step?
-
Answer: Low yields in this crucial Friedländer-type condensation step can stem from several factors. Here are the primary considerations and troubleshooting steps:
-
Incomplete Reaction: The reaction may not be reaching completion. Ensure that the reaction is heated sufficiently (typically in the range of 90 to 130 °C) and for an adequate duration (often 16 hours or longer)[1]. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical.
-
Catalyst Inefficiency: The choice and amount of acid catalyst are crucial. Pyridinium (B92312) p-toluenesulfonate (PPTS) is a commonly used catalyst[2]. Ensure the catalyst is fresh and used in the appropriate stoichiometric ratio (typically 0.03 to 0.3 equivalents)[1].
-
Solvent and Additive Quality: The reaction is often carried out in toluene (B28343) with o-cresol (B1677501) as an additive[2]. Both the solvent and additive should be of high purity and anhydrous, as water can interfere with the reaction.
-
Side Reactions: At elevated temperatures, side reactions can occur. It is important to maintain the temperature within the recommended range to minimize the formation of byproducts.
-
Issue 2: Lactone Ring Instability and Hydrolysis
-
Question: We are observing a significant amount of the inactive, open-ring carboxylate form of Exatecan in our final product and during purification. How can we prevent the hydrolysis of the α-hydroxy-lactone ring?
-
Answer: The stability of the E-ring lactone is critical for the cytotoxic activity of Exatecan and its derivatives[3][4]. This ring is susceptible to hydrolysis under neutral or basic conditions[1]. Here are strategies to mitigate this issue:
-
pH Control: Throughout the synthesis and purification process, maintain a neutral or, preferably, slightly acidic pH[5]. The equilibrium between the active lactone and inactive carboxylate form is pH-dependent, with the lactone form being favored at lower pH[4].
-
Solvent Choice: Use anhydrous solvents whenever possible, especially during purification, to minimize the presence of water that can facilitate hydrolysis[5].
-
Temperature Management: If possible, conduct purification steps at lower temperatures to reduce the rate of hydrolysis[5].
-
Minimize Exposure Time: Reduce the time the compound spends in solution, particularly in aqueous or protic solvents, to limit the opportunity for hydrolysis[5].
-
Issue 3: Purification Challenges and Co-elution of Impurities
-
Question: During column chromatography of our crude Exatecan product, we are struggling with low recovery and co-elution of impurities with similar polarity. What purification strategies can we employ to improve separation and yield?
-
Answer: The hydrophobic nature of Exatecan can make purification by normal-phase silica (B1680970) gel chromatography challenging[5][6]. Here are some troubleshooting tips for purification:
-
Optimize Solvent System: For normal-phase chromatography, perform small-scale analytical runs (TLC) to determine the optimal solvent system that provides good separation between your product and impurities[5].
-
Alternative Chromatographic Modes: Consider using reverse-phase chromatography (e.g., with a C18 column) which separates compounds based on hydrophobicity and can be very effective for camptothecin (B557342) derivatives[5].
-
Reduce Sample Load: Overloading the column can lead to poor separation and band broadening. As a general guideline, the sample load should be between 1-5% of the stationary phase weight[5].
-
Gradient Elution: Employing a solvent gradient during column chromatography can help in resolving compounds with close polarities.
-
Issue 4: Inefficient Protecting Group Removal
-
Question: We are having trouble with the deprotection step of a key intermediate, leading to a mixture of protected and deprotected product. How can we ensure complete deprotection without degrading the molecule?
-
Answer: Incomplete or harsh deprotection can significantly impact the overall yield and purity. The choice of protecting group and deprotection conditions are critical.
-
Reaction Monitoring: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time.
-
Reagent Stoichiometry: Ensure a sufficient excess of the deprotection reagent is used to drive the reaction to completion.
-
Orthogonal Protecting Groups: For complex syntheses with multiple functional groups, employing orthogonal protecting groups that can be removed under different, specific conditions is a key strategy to avoid unwanted side reactions[7]. For example, using an Fmoc group for an amine and a silyl (B83357) ether for a hydroxyl group allows for their selective removal.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical steps in the multi-step synthesis of Exatecan that affect the overall yield?
-
A1: The convergent synthesis of Exatecan involves several critical steps. The Friedländer condensation to form the hexacyclic core is often a low-yield step that requires careful optimization of temperature, catalyst, and reaction time[2]. Additionally, steps involving the introduction and removal of protecting groups can be challenging and impact overall efficiency[8].
-
-
Q2: What are some common side products to look out for during the synthesis?
-
A2: A common byproduct is the hydrolyzed, open-lactone form of Exatecan, which is inactive[3][4]. Other potential side products can arise from incomplete reactions, side reactions at elevated temperatures, or degradation of intermediates. Characterization by mass spectrometry and NMR is essential to identify these impurities.
-
-
Q3: How can I confirm the structural integrity of the lactone ring in my final product?
-
Q4: What are the recommended storage conditions for Exatecan and its intermediates?
-
A4: To maintain stability and prevent degradation, particularly hydrolysis of the lactone ring, it is recommended to store Exatecan and its intermediates as dry solids at low temperatures (-20°C or -80°C) and protected from light and moisture.
-
Data Presentation
Table 1: Summary of Key Reaction Steps and Typical Conditions for Exatecan Synthesis
| Step | Reaction Type | Key Reagents & Catalysts | Solvent(s) | Typical Temperature | Typical Duration | Notes |
| 1 | Friedel-Crafts Acylation | 2-fluorotoluene, succinic anhydride, AlCl₃ | Dichloromethane | Low to Room Temp. | - | Formation of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid[9]. |
| 2 | Ketone Reduction | Pd/C, H₂ | Ethanol | Room Temp. | - | Hydrogenation to 4-(4-fluoro-3-methylphenyl)butanoic acid[9]. |
| 3 | Nitration | KNO₃, H₂SO₄ | - | - | - | Introduction of the nitro group. |
| 4 | Intramolecular Cyclization | Polyphosphoric acid (PPA) | - | Elevated Temp. | - | Formation of the tetralone ring[9]. |
| 5 | Condensation (Hexacyclic Core Formation) | EXA-aniline derivative, EXA-trione, PPTS | Toluene, o-cresol | 90-130 °C | 16+ hours | A critical, often low-yield step[1][2]. |
| 6 | Deprotection & Salt Formation | Methanesulfonic acid (MsOH) | - | - | - | Removal of protecting groups and formation of the mesylate salt[2]. |
Experimental Protocols
Protocol 1: General Procedure for the Condensation to Form the Hexacyclic Core
-
To a reaction vessel, add the EXA-aniline derivative and (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) in a suitable molar ratio.
-
Add anhydrous toluene and o-cresol as the solvent system.
-
Add pyridinium p-toluenesulfonate (PPTS) as the acid catalyst (0.03 to 0.3 equivalents).
-
Heat the reaction mixture to a temperature between 90 and 130 °C.
-
Maintain the temperature and stir the reaction for at least 16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with the work-up and purification, typically involving crystallization or column chromatography.
Protocol 2: Purification of Crude Exatecan by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude Exatecan product in a minimal amount of a suitable solvent, such as DMSO or DMF, and then dilute with the mobile phase.
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A common mobile phase system is a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to maintain a low pH and ensure the lactone ring remains closed.
-
Gradient Elution: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase (e.g., acetonitrile) to elute the compounds.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where Exatecan has strong absorbance (e.g., around 370 nm).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., by lyophilization) to obtain the purified Exatecan.
Mandatory Visualization
References
- 1. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation in kinetics of lactone ring hydrolysis of camptothecins upon interaction with topoisomerase I cleavage sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of (rac)-Exatecan Intermediate 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the purity of (rac)-Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. High purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredient (API) with high yield and desired pharmacological activity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, isomers of the desired product, and low molecular weight byproducts from degradation.[1] Given the racemic nature of the synthesis, diastereomers could also form if other stereocenters are present in the starting materials.[1] Acid-catalyzed degradation during the reaction or work-up can also lead to impurities.[1][2]
Q2: My purified product has a low melting point and appears as an oil or fails to crystallize. What is the likely cause and how can I fix it?
A2: This often indicates the presence of impurities.[2][3] To address this, ensure the thorough removal of any residual acid by washing the organic layer with a saturated sodium bicarbonate solution during work-up.[2] Complete drying of the organic layer over anhydrous sodium sulfate (B86663) before solvent evaporation is also critical.[2] If the product remains oily, consider purification by column chromatography before attempting recrystallization.[2]
Q3: I'm observing a byproduct with a similar polarity to my desired product in TLC and HPLC analysis. How can I separate them?
A3: A byproduct with similar polarity could be a constitutional isomer.[2] For separation, optimizing the recrystallization process by adjusting the solvent system or employing a slower cooling rate may be effective.[2] If co-crystallization is a persistent issue, flash column chromatography on silica (B1680970) gel is the recommended purification method.[2]
Q4: What is the recommended method for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[1][4] For detailed structural confirmation and identification of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][4] Chiral HPLC can be used to confirm the racemic nature of the intermediate.[4]
Q5: How can I prevent the degradation of this compound during synthesis and purification?
A5: The tricyclic lactone structure is susceptible to hydrolysis under neutral or basic conditions.[2] It is critical to maintain anhydrous and acidic conditions, especially during the work-up and purification steps.[2] Upon reaction completion, promptly quench the reaction and proceed with the work-up to minimize exposure to acidic conditions which can also cause degradation.[2]
Data Presentation: Purity Enhancement
The following tables summarize representative data for the purification of this compound using different methods. The actual results may vary based on the specific impurity profile of the crude material.
Table 1: Purity Improvement via Recrystallization
| Solvent System | Initial Purity (HPLC) | Final Purity (HPLC) | Recovery Yield |
| Isopropanol (B130326) (IPA) | < 95% | > 98% | 70-80% |
| Ethanol (EtOH) | < 95% | > 97% | 65-75% |
| Methanol (B129727) (MeOH) | < 95% | > 96% | 60-70% |
Note: Data is representative and may vary.
Table 2: Purity Improvement via Column Chromatography
| Stationary Phase | Eluent System | Initial Purity (HPLC) | Final Purity (HPLC) |
| Silica Gel | Dichloromethane (B109758)/Methanol Gradient | ~90% | > 97% |
| Silica Gel | Hexane/Ethyl Acetate Gradient | ~90% | > 97% |
Note: Data is representative and may vary.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
This protocol is a standard procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Isopropanol (IPA), HPLC grade
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the crude product completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
This protocol is recommended when recrystallization is ineffective at removing impurities with similar polarity.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in dichloromethane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. Start with pure dichloromethane and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization
Purification Workflow
Caption: Purification workflow for this compound.
References
Technical Support Center: Efficient Synthesis of (rac)-Exatecan Intermediate 1
Welcome to the technical support center for the synthesis of (rac)-Exatecan Intermediate 1, chemically known as (±)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for the efficient synthesis of this critical precursor to the potent anticancer agent Exatecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis significant?
A1: this compound is a key tricyclic lactone building block in the multi-step synthesis of Exatecan, a topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs).[1] The efficient and high-yield synthesis of this intermediate is crucial for the overall success and economic viability of producing Exatecan for drug development and clinical studies.
Q2: Which step is most critical for catalyst selection in the synthesis of this compound?
A2: The most critical step is the acid-catalyzed intramolecular cyclization and lactonization of a suitable precursor to form the pyrano[3,4-f]indolizine core.[2][3] The choice of acid catalyst directly impacts reaction rate, yield, and the formation of byproducts.
Q3: What are the main types of catalysts used for the key cyclization step?
A3: The cyclization is typically promoted by protic (Brønsted) acids or Lewis acids. Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2][3] Lewis acids may also be employed, particularly in alternative synthetic strategies or for specific rearrangement steps.
Q4: What is the most common cause of low yields in the final cyclization step?
A4: The most frequently reported issue is the hydrolysis of the lactone ring in the tricyclic product. This lactone is unstable in neutral or basic conditions, leading to the formation of an inactive, ring-opened carboxylate. Maintaining strongly acidic conditions during both the reaction and the workup is essential to preserve the closed-ring structure.[2]
Q5: How can I purify the final this compound?
A5: Recrystallization is the most common and effective method for purifying the final product. Isopropanol (B130326) is a frequently cited solvent for this purpose.[2][3] For crude products that are oily or contain significant impurities, column chromatography on silica (B1680970) gel may be necessary prior to recrystallization.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on catalyst-related problems.
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield in Cyclization | Lactone Ring Hydrolysis: Exposure to neutral or basic pH during reaction or workup. | Maintain strongly acidic conditions (e.g., using 2M H₂SO₄) throughout. Use acidified water for washes during the extraction process.[2] |
| Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength. | Use fresh, anhydrous reagents. For Lewis acids, ensure they are handled under an inert atmosphere as they are highly sensitive to moisture. Consider switching to a stronger acid catalyst if the reaction is sluggish. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. Ensure the starting material is fully dissolved in the solvent.[2] | |
| Formation of Multiple Byproducts | Overly Harsh Catalyst/Conditions: The catalyst may be too strong or the temperature too high, leading to decomposition or side reactions. | Switch to a milder catalyst (e.g., p-TsOH instead of H₂SO₄, or a milder Lewis acid like FeCl₃ instead of AlCl₃). Optimize the reaction temperature by starting low and gradually increasing it. |
| Side Reactions (e.g., Aldol Condensation): If the synthesis involves a Friedländer condensation step, self-condensation of ketone starting materials can occur under basic conditions. | Carefully control the pH and temperature to disfavor side reactions. Purify all starting materials before use to remove any impurities that might catalyze unwanted pathways.[2] | |
| Product is an Intractable Oil or Fails to Crystallize | Presence of Impurities: Residual acid, starting material, or byproducts can inhibit crystallization. | Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.[4] If impurities persist, purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect Recrystallization Solvent/Conditions: The chosen solvent may not be optimal for inducing crystallization. | Try different recrystallization solvents or solvent mixtures. Use a minimal amount of hot solvent to dissolve the product and allow it to cool slowly to encourage crystal growth. Scratching the inside of the flask can help induce nucleation.[3] |
Data Presentation: Catalyst Performance in Cyclization
While comprehensive comparative data for various catalysts in the synthesis of this compound is not extensively published, the following table provides a summary based on available literature and highlights key performance indicators for catalyst selection.
| Catalyst | Catalyst Type | Typical Conditions | Reported Yield (%) | Notes |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 2M in Dichloromethane (B109758), Room Temp., 2h | 57% (for chiral version) | A widely referenced and effective method. Requires careful pH control during workup to prevent lactone hydrolysis.[2] |
| Methanesulfonic Acid (MsOH) | Brønsted Acid | Dichloromethane | 31.23% (overall yield for a 5-step route) | Used in the final deprotection/cyclization step of a novel synthetic pathway.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Dichloromethane or Toluene, Heat | Data not available | A common, milder alternative to H₂SO₄ that can sometimes reduce side product formation. May require heating.[2][3] |
| Lewis Acids (e.g., Cu(OTf)₂, AgNO₃) | Lewis Acid | Acetonitrile/Water or other organic solvents | Data not available for this specific step | Often employed in rearrangement or preceding cross-coupling steps. Can offer milder conditions and different selectivity. |
Note: The yield for H₂SO₄ is reported for the synthesis of the chiral (S)-enantiomer but is expected to be similar for the racemic version. The yield for MsOH represents the overall yield of a multi-step synthesis.
Experimental Protocols
Key Experiment: Acid-Catalyzed Cyclization using Sulfuric Acid
This protocol is adapted from a widely referenced procedure for the synthesis of the chiral analog and is applicable to the racemic synthesis.
Objective: To synthesize this compound via acid-catalyzed intramolecular cyclization.
Materials:
-
Precursor Compound (suitable substituted indolizine (B1195054) derivative)
-
Dichloromethane (DCM), anhydrous
-
2M Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Isopropanol
Procedure:
-
Dissolve the precursor compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add an equal volume of 2M sulfuric acid to the stirred solution.
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[3]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine. Caution: Ensure the aqueous washes are brief to minimize lactone hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from hot isopropanol to yield pure this compound.
Protocol: Screening of Acid Catalysts for Cyclization
Objective: To identify the optimal acid catalyst for the cyclization reaction by comparing yield and purity.
Procedure:
-
Set up parallel reactions in small-scale reaction vials, each containing an equal amount of the precursor starting material (e.g., 50 mg).
-
To each vial, add the same volume of anhydrous dichloromethane.
-
Add a different acid catalyst to each vial (e.g., H₂SO₄, p-TsOH, MsOH) at a specified molar equivalent (e.g., 1.1 eq). Include a control reaction with no catalyst.
-
Stir all reactions at a constant temperature (e.g., room temperature or a slightly elevated temperature).
-
Monitor each reaction at set time intervals (e.g., 1h, 2h, 4h, 24h) by taking a small aliquot and analyzing it by TLC or LC-MS to assess conversion and byproduct formation.
-
After a predetermined time, quench all reactions and perform an identical workup procedure for each.
-
Isolate and weigh the crude product from each reaction to determine the crude yield.
-
Analyze the purity of each product using HPLC to determine the most effective catalyst for providing the highest yield of the desired product with the fewest impurities.
Visualizations
Caption: Synthetic workflow for this compound.
References
work-up procedure optimization for (rac)-Exatecan Intermediate 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of (rac)-Exatecan Intermediate 1, a critical building block in the synthesis of the topoisomerase I inhibitor, Exatecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, chemically known as (±)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a key tricyclic lactone intermediate used in the synthesis of Exatecan and its analogs.[1] The racemic mixture contains both the (S) and (R) enantiomers at the C4 position, which is crucial for the biological activity of the final drug.[1]
Q2: What is a typical work-up procedure following the acid-catalyzed cyclization to form Intermediate 1?
A2: A common work-up procedure involves quenching the reaction, followed by a liquid-liquid extraction. After the reaction in a solvent like dichloromethane (B109758) (DCM) is complete, the organic layer is separated.[2] It is then washed with an aqueous solution, such as saturated brine, to remove inorganic impurities.[1][2] The organic layer is subsequently dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][3]
Q3: What is the recommended method for purifying crude this compound?
A3: Recrystallization is the most effective and commonly cited method for purifying the intermediate.[3][4] Isopropanol (B130326) is a frequently used solvent for this purpose.[1][4] Proper recrystallization technique is critical for achieving high purity and minimizing yield loss.[4]
Q4: Why is maintaining acidic conditions during the work-up important?
A4: The lactone ring in the Intermediate 1 structure is susceptible to hydrolysis under neutral or, particularly, basic conditions, which forms the inactive ring-opened carboxylate.[4] Maintaining a strongly acidic environment throughout the reaction and aqueous work-up is crucial to preserve the integrity of the lactone ring and prevent significant yield loss.[4]
Q5: What analytical techniques are used to assess the purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[1] For structural confirmation and the identification of any by-products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Troubleshooting Guide
Q6: My product yield is significantly lower than the reported 57%. What are the common causes?
A6: Low yield is a frequent issue. Consider the following possibilities:
-
Lactone Ring Hydrolysis: This is the most common cause.[4] Ensure acidic conditions were maintained throughout the work-up. Avoid washes with neutral water or basic solutions like sodium bicarbonate unless specifically intended and controlled. Use acidified water for washes if necessary.[4]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material is consumed before beginning the work-up.[3]
-
Product Loss During Extraction: The intermediate may have some solubility in the aqueous phase. Minimize the number of aqueous washes and ensure the organic solvent used for extraction (e.g., DCM, ethyl acetate) has a high affinity for the product.[4] Using brine (saturated NaCl solution) for washes can help decrease the solubility of the organic product in the aqueous layer, a phenomenon known as "salting out".[5]
Q7: After removing the solvent, my product is an oil instead of a solid. How can I induce crystallization?
A7: Obtaining an oil suggests the presence of impurities that are inhibiting crystallization.[3]
-
Purity Check: First, attempt to purify a small sample using column chromatography to see if a solid can be obtained and to identify a suitable solvent system for recrystallization.[3]
-
Solvent Removal: Ensure all residual solvent has been thoroughly removed under high vacuum.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface.[3] Alternatively, adding a "seed crystal" from a previous successful batch can initiate crystallization.
-
Solvent Trituration: Add a small amount of a solvent in which the product is poorly soluble (e.g., hexanes) to the oil and stir vigorously. This can sometimes wash away impurities and induce the product to solidify.
Q8: My HPLC analysis shows an additional peak with a similar retention time to my product. What could it be?
A8: This impurity could be an isomer of the desired product.[1] Given the racemic synthesis, the formation of diastereomers is possible if other stereocenters are present in the precursor molecule.[1] Isomerization at other positions under the strong acidic conditions is also a possibility.[1] Optimizing the reaction time and temperature may help minimize the formation of this by-product. Careful recrystallization may be required to separate the desired product.
Q9: I am having trouble with "oiling out" during recrystallization from isopropanol. What should I do?
A9: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid.
-
Slow Cooling: Ensure the solution is cooled slowly. A rapid temperature drop can favor oil formation over crystal lattice formation.[4]
-
Solvent System: The product may be too soluble in pure isopropanol. Try using a solvent mixture. For example, dissolve the product in a minimum amount of a good solvent (like DCM or isopropanol) and then slowly add a poor solvent (like hexanes or heptane) until the solution becomes slightly cloudy, then allow it to cool slowly.
-
Seeding: Add a seed crystal to the solution as it cools to provide a nucleation point for crystal growth.[4]
Data Presentation
| Parameter | Condition / Method | Value | Purity (after Recrystallization) | Reference |
| Yield | Acid-catalyzed cyclization (S-enantiomer) | 57% | >98% | [3][4] |
| Purification | Recrystallization | - | >98% | [1][3] |
| Reaction Time | Monitored by TLC | 2-4 hours | - | [3] |
| Reaction Solvent | Dichloromethane (DCM) | - | - | [3] |
| Catalyst | 2M Sulfuric Acid | - | - | [3] |
| Purification Solvent | Isopropanol | - | - | [1][4] |
Experimental Protocols
Protocol: Standard Work-up and Purification of this compound
This protocol describes a representative procedure following the acid-catalyzed cyclization in dichloromethane (DCM).
-
Quenching and Separation:
-
Once the reaction is deemed complete by TLC or HPLC analysis, transfer the reaction mixture to a separatory funnel.
-
If the reaction mixture is a single phase, add an equal volume of deionized water and shake gently.
-
Allow the layers to separate fully. The product will be in the lower organic (DCM) layer. Drain the organic layer into a clean flask.[2]
-
-
Aqueous Wash:
-
Return the organic layer to the separatory funnel.
-
Add an equal volume of saturated sodium chloride solution (brine).
-
Stopper the funnel and shake gently, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower organic layer, discarding the upper aqueous layer. This step helps remove residual water and some water-soluble impurities from the organic phase.[1][2]
-
-
Drying the Organic Layer:
-
Transfer the collected organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles move freely.
-
Allow the mixture to stand for 10-15 minutes to ensure all residual water is absorbed.
-
-
Solvent Removal:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh DCM to ensure complete transfer of the product.
-
Remove the solvent using a rotary evaporator to yield the crude solid or oil product.[2]
-
-
Recrystallization:
-
Add a minimal amount of hot isopropanol to the flask containing the crude product until it fully dissolves.[1]
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to obtain the pure this compound.[3]
-
Visualizations
Caption: Workflow for Synthesis, Work-up, and Purification of Intermediate 1.
Caption: Troubleshooting Decision Tree for Oily Product Formation.
References
storage and stability issues with (rac)-Exatecan Intermediate 1.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (rac)-Exatecan Intermediate 1. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common storage and stability issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines.[1] As a solid powder, the intermediate should be stored at -20°C, where it can remain stable for up to three years.[1] When dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1] For both the solid and solutions, it is imperative to protect the compound from direct sunlight and moisture.[1]
Q2: What is the primary stability concern with this compound?
A2: The main stability issue for this compound, a common characteristic of camptothecin (B557342) derivatives, is the pH-dependent hydrolysis of its lactone ring. In neutral or basic conditions (pH ≥ 7), the lactone ring can open, forming an inactive carboxylate version of the molecule. To maintain the active lactone form, it is critical to keep the compound in an acidic environment (pH < 5.5).
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from its typical yellow solid form. Additionally, the appearance of new peaks or a decrease in the main peak area during HPLC analysis can signify the formation of degradation products or impurities.
Q4: Which solvent is recommended for preparing stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is advisable to use anhydrous DMSO to prevent moisture-related degradation.
Data Presentation
While specific quantitative stability data for this compound is not widely available in published literature, the following table provides illustrative data on the stability of Camptothecin, a related compound, to demonstrate the effect of pH on lactone ring stability.
| pH | Half-life (t½) at 25°C | Predominant Form | Stability Notes |
| 4.0 | 30.13 days | Lactone (Active) | The lactone form is significantly more stable in acidic conditions.[2] |
| 7.0 | 16.90 days | Carboxylate (Inactive) | At neutral pH, the equilibrium shifts towards the hydrolyzed, inactive form.[2] |
| 9.0 | Not detected | Carboxylate (Inactive) | Under basic conditions, the lactone ring rapidly opens.[2] |
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This issue is often linked to the degradation of the lactone ring.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
The presence of extra peaks can indicate the formation of impurities or degradation products.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to assess the stability of this compound by separating it from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (1:1, v/v)
2. Chromatographic Conditions:
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the Sample Diluent to a final concentration of 50 µg/mL.
4. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time. The retention time of the main peak should be compared to a reference standard.
Protocol 2: Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water, 1:1, v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Stereoselective Synthesis of Exatecan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during the synthesis of Exatecan.
Understanding Epimerization in Exatecan Synthesis
Exatecan is a potent topoisomerase I inhibitor with a complex hexacyclic structure. A critical aspect of its synthesis is the control of stereochemistry, particularly at the C4 position of the tricyclic lactone intermediate, which corresponds to the C20 position in camptothecin (B557342) analogs. The biological activity of Exatecan is critically dependent on the (S)-configuration at this chiral center.[1][2] Epimerization, the change in configuration at one of several chiral centers in a molecule, can lead to the formation of the inactive (R)-isomer, significantly impacting the efficacy and safety of the final drug product.[1]
Frequently Asked Questions (FAQs)
Q1: Which stereocenter in Exatecan is most susceptible to epimerization during synthesis?
A1: The stereocenter at the C4 position of the tricyclic lactone intermediate, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is the most prone to epimerization. This center is an α-hydroxy lactone, and the hydrogen atom at the C4 position is susceptible to abstraction under basic conditions, which can lead to inversion of the stereochemistry.
Q2: What is the primary mechanism of epimerization at the C4 position?
A2: The primary mechanism of epimerization at the C4 position is through a base-catalyzed enolization. In the presence of a base, the acidic proton at the C4 position can be abstracted, forming a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of both the desired (S)- and undesired (R)-epimers.[1][3]
Q3: At which stages of the synthesis is epimerization most likely to occur?
A3: Epimerization is most likely to occur during steps involving basic conditions, such as:
-
Work-up procedures: Aqueous washes with basic solutions (e.g., sodium bicarbonate) can promote epimerization.[3]
-
Chromatographic purification: Use of basic mobile phase modifiers or prolonged exposure to silica (B1680970) gel can sometimes lead to loss of stereochemical integrity.
-
Reaction conditions: Any synthetic step that employs basic reagents or generates basic byproducts can pose a risk of epimerization.
Q4: How does pH affect the stability of the active lactone form of Exatecan?
A4: The lactone ring of Exatecan and other camptothecin analogs is susceptible to hydrolysis under neutral or basic conditions, forming an inactive carboxylate species. Acidic conditions (pH < 5) favor the closed, active lactone form. Therefore, maintaining acidic conditions during work-up and purification is crucial not only to prevent hydrolysis but also to minimize the risk of base-catalyzed epimerization.
Q5: What analytical methods are recommended for determining the enantiomeric excess (e.e.) of the chiral lactone intermediate?
A5: The most common and accurate methods for determining the enantiomeric excess of the chiral lactone intermediate are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification of enantiomers.
-
Chiral Gas Chromatography (GC): Can also be used, particularly for more volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by derivatizing the intermediate with a chiral auxiliary can allow for the determination of enantiomeric excess.
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
This guide addresses the common issue of observing low enantiomeric excess in the synthesis of the chiral lactone intermediate of Exatecan.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low e.e. after Asymmetric Michael Addition | Inefficient Chiral Catalyst: The chosen chiral phase-transfer catalyst or organocatalyst may not be optimal for the specific substrate and reaction conditions. | Catalyst Screening: Screen a variety of commercially available chiral catalysts. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are often effective phase-transfer catalysts for such reactions. |
| Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereoselectivity. | Optimize Reaction Parameters: - Temperature: Lowering the reaction temperature often improves enantioselectivity.- Solvent: Screen a range of solvents with varying polarities.- Reaction Time: Monitor the reaction progress to determine the optimal time for achieving high conversion and e.e. | |
| Impure Reagents or Solvents: Impurities can interfere with the catalyst's function. | Ensure High Purity: Use reagents and solvents of the highest available purity. | |
| Loss of e.e. During Work-up or Purification | Exposure to Basic Conditions: Washing with basic solutions (e.g., NaHCO₃) can cause epimerization. | Maintain Acidic Conditions: Use dilute acidic solutions (e.g., 0.1 N HCl) for aqueous washes. |
| Prolonged Contact with Silica Gel: Silica gel can be slightly acidic and may cause epimerization or degradation over extended periods. | Minimize Chromatography Time: Perform flash column chromatography efficiently. Consider using a less acidic stationary phase if necessary. | |
| Elevated Temperatures: Heating during solvent evaporation can potentially lead to epimerization. | Use Low Temperatures: Remove solvents under reduced pressure at low temperatures. | |
| Inaccurate e.e. Measurement | Improper Analytical Method: The chiral HPLC or GC method may not be adequately resolving the enantiomers. | Method Validation: - Inject a Racemic Standard: First, inject a racemic mixture of the compound to confirm baseline separation of the two enantiomers.- Optimize Mobile Phase/Column: Adjust the mobile phase composition, flow rate, or try a different chiral column to improve resolution. |
Experimental Protocols
Key Experiment: Asymmetric Michael Addition for the Synthesis of the Chiral Lactone Intermediate
This protocol describes a general procedure for the asymmetric Michael addition of a pyridone precursor to an α,β-unsaturated ester, a key step in establishing the C4 stereocenter of the Exatecan lactone intermediate.
Materials:
-
Pyridone precursor
-
α,β-Unsaturated ester
-
Chiral Phase-Transfer Catalyst (e.g., a Cinchona alkaloid derivative)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene (B28343), anhydrous
-
Dichloromethane (DCM)
-
0.1 N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyridone precursor (1.0 eq.), the α,β-unsaturated ester (1.2 eq.), the chiral phase-transfer catalyst (0.05 - 0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 0.1 N HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers sequentially with 0.1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric Michael addition, highlighting the effect of different chiral catalysts on the yield and enantioselectivity. Please note that these are illustrative examples and optimal conditions may vary depending on the specific substrates and reagents used.
| Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | e.e. (%) |
| (S)-BINAP-derived PTC | Toluene | 0 | 85 | 92 |
| Cinchonidinium Salt | Dichloromethane | 25 | 78 | 85 |
| Maruoka Catalyst | Toluene | -20 | 90 | 95 |
| Chiral Squaramide | Chloroform | 25 | 82 | 88 |
Visualizations
Caption: A simplified workflow for the synthesis of Exatecan, highlighting the key asymmetric Michael addition step.
Caption: The mechanism of base-catalyzed epimerization at the α-carbon of an α-hydroxy lactone.
This technical support center is intended to provide guidance and is not a substitute for a thorough literature search and careful experimental design. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 3. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
Validation & Comparative
A Comparative Guide to the Chiral Separation of (rac)-Exatecan Intermediate 1 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of Exatecan Intermediate 1, a critical building block in the synthesis of the potent topoisomerase I inhibitor Exatecan, is paramount for the efficacy and safety of the final active pharmaceutical ingredient.[1][2] This guide provides a comparative overview of chromatographic techniques for the chiral separation of (rac)-Exatecan Intermediate 1, offering a detailed examination of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies.
Performance Comparison: HPLC vs. SFC
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) (Projected) |
| Chiral Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)[1] | Chiralpak® IA (Immobilized polysaccharide-based CSPs are highly effective in SFC)[7][8] |
| Mobile Phase | n-Hexane / Isopropanol / Ethanol[1] | Supercritical CO₂ / Methanol (B129727) (or other alcohol modifier)[9][10] |
| Resolution (Rs) | > 1.5 (baseline separation)[2] | Expected to be ≥ 1.5, often with sharper peaks and higher efficiency[11] |
| Analysis Time | ~10-15 minutes (analytical) | Significantly shorter, potentially < 5 minutes (analytical)[6][9] |
| Solvent Consumption | High (organic solvents) | Significantly lower organic solvent usage, "greener" alternative[4][5][9] |
| Sample Throughput | Moderate | High, due to faster analysis and equilibration times[6] |
| Cost of Operation | Higher due to solvent purchase and disposal | Lower due to reduced solvent consumption and faster run times[6] |
| Scalability (Preparative) | Well-established, but can be solvent and time-intensive[1][12] | Highly advantageous for preparative scale due to faster solvent removal (CO₂ evaporation) and higher productivity[4][5][13] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on established methods for the analytical and preparative chiral separation of this compound.[1][2]
1. Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent, such as a mixture of the mobile phase components, to a final concentration of 1 mg/mL for analytical scale or 10 mg/mL for preparative scale.[1][2]
-
Ensure the sample is fully dissolved, using sonication if necessary.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1][2]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[2]
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel). For analytical scale, a 250 x 4.6 mm, 5 µm column is suitable. For preparative scale, a 250 x 20 mm, 20 µm column can be used.[1]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Ethanol (EtOH). The exact ratio should be optimized to achieve baseline separation, a common starting point is in the range of 80:10:10 to 90:5:5 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min for analytical and scaled up accordingly for preparative separation.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL for analytical.[2]
3. Data Analysis:
-
The two enantiomers will appear as distinct peaks.
-
Calculate the resolution (Rs) between the two peaks. A value of ≥ 1.5 indicates baseline separation.[2]
-
The enantiomeric excess (% ee) can be determined using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[2]
Proposed Supercritical Fluid Chromatography (SFC) Method
This proposed protocol is an extrapolation based on the successful HPLC method and general principles of chiral SFC method development.[9][10]
1. Sample Preparation:
-
Dissolve this compound in the modifier solvent (e.g., methanol) to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
2. SFC System and Conditions:
-
SFC System: An analytical SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or PDA detector.
-
Chiral Stationary Phase: Chiralpak® IA (Immobilized amylose-based phases are well-suited for SFC).[7][8] A 150 x 4.6 mm, 3 µm column would be a good starting point for fast analysis.
-
Mobile Phase: Supercritical CO₂ with an alcohol modifier (e.g., methanol or ethanol). A typical starting gradient would be 5% to 40% modifier over a few minutes.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
3. Method Optimization:
-
The modifier percentage, choice of modifier (methanol, ethanol, isopropanol), and the addition of additives (e.g., diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds) can be varied to optimize the separation.[10]
Visualizing the Chiral Separation Workflow
The following diagram illustrates the general workflow for developing a chiral separation method, applicable to both HPLC and SFC.
Caption: General workflow for chiral separation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. selvita.com [selvita.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. chiraltech.com [chiraltech.com]
- 9. fagg.be [fagg.be]
- 10. chiraltech.com [chiraltech.com]
- 11. agilent.com [agilent.com]
- 12. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for Exatecan Intermediates
For researchers, scientists, and drug development professionals, ensuring the correct stereochemistry of pharmaceutical intermediates is paramount to the safety and efficacy of the final drug product. This is particularly critical for complex synthetic molecules like Exatecan, a potent topoisomerase I inhibitor, where biological activity is intrinsically linked to a specific stereoisomer. The (S)-configuration at the C4 position of the tricyclic lactone intermediate of Exatecan is crucial for its therapeutic effect.[1] This guide provides a comprehensive comparison of analytical methods to confirm the stereochemistry of Exatecan intermediates, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.
At a Glance: Comparing Analytical Techniques
The choice of analytical method for stereochemical confirmation depends on various factors, including the stage of development, the required level of accuracy, sample availability, and instrumentation access. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Resolution | Sensitivity | Throughput | Cost | Key Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High to Excellent | High | Medium | Moderate | Enantiomeric excess (e.e.) determination, preparative separation. |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Very High | High | High | Moderate to High | High-throughput screening, purification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Moderate | Low to Moderate | High | Low to Moderate | Rapid, non-destructive analysis for e.e. determination. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | N/A (determines absolute configuration) | Moderate | High | Moderate | Determination of absolute configuration by comparison to known standards or theoretical calculations. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | N/A (provides absolute 3D structure) | N/A (requires single crystal) | Low | High | Unambiguous determination of absolute stereochemistry. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds in pharmaceutical development.[2] It offers excellent resolution and sensitivity for quantifying even minor enantiomeric impurities.
Experimental Protocol: Enantiomeric Excess of a Racemic Exatecan Intermediate
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.[2]
-
Analysis: Inject a racemic standard to confirm the separation and retention times of the two enantiomers. Subsequently, inject the test sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[2]
Expected Performance Data (Hypothetical for a Racemic Exatecan Intermediate)
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
| Theoretical Plates | > 2000 |
Data based on typical performance for similar compounds on the specified column.[2]
Workflow for Chiral HPLC Method Development
References
A Comparative Guide to the Synthetic Routes of Exatecan Intermediates
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). Its complex pentacyclic structure necessitates a convergent synthetic approach, relying on the efficient preparation of key intermediates. This guide provides a detailed comparison of different synthetic routes to two crucial building blocks of Exatecan: the functionalized aminonaphthalene core and the chiral tricyclic lactone. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to inform strategic decisions in the research and development of Exatecan-based therapeutics.
The synthesis of Exatecan typically involves the preparation of two key fragments that are later coupled to form the final active pharmaceutical ingredient. This guide will explore and compare two distinct synthetic pathways for each of these pivotal intermediates.
I. Synthesis of the Aminonaphthalene Core
The aminonaphthalene moiety forms the foundational aromatic core of the Exatecan molecule. Two prominent synthetic routes for a key aminonaphthalene intermediate, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (referred to as Intermediate 2), are compared below.
Route 1: Synthesis Starting from 3-Fluoro-4-methylaniline (B1361354)
This widely documented pathway begins with the readily available starting material, 3-fluoro-4-methylaniline.[1][2] The synthesis proceeds through a sequence of fundamental organic transformations including acylation, bromination, and a cross-coupling reaction.[2]
| Step | Transformation | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acylation | Acetic anhydride (B1165640), Pyridine | 15–30 | 1–2 | >95% conversion |
| 2 | Bromination | N-Bromosuccinimide (NBS) | 5–35 | Not Specified | Not Specified |
| 3 | Suzuki-Miyaura Cross-Coupling & Rearrangement | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 60–80 | 6–8 | Not Specified |
| Overall | 54% (over 4 steps to a related intermediate B) [2] |
Step 1: Acylation of 3-Fluoro-4-methylaniline To protect the amino group, 3-fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15–30°C for 1–2 hours. After the reaction, the mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. Purification can be achieved through recrystallization or column chromatography.[1]
Step 2: Bromination The acetylated product from the previous step undergoes regioselective bromination using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane (B109758) and acetic acid. The reaction temperature is maintained between 5–35°C.[3]
Step 3: Suzuki-Miyaura Cross-Coupling and Rearrangement A Suzuki-Miyaura cross-coupling reaction is then employed, utilizing a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (B95107) (THF). The reaction is carried out at a temperature of 60–80°C for 6–8 hours. The resulting compound subsequently undergoes an acid-mediated rearrangement, for instance with HCl in methanol, to yield the desired aminonaphthalene intermediate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 3. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
yield and purity comparison of different (rac)-Exatecan Intermediate 1 suppliers
For researchers, scientists, and drug development professionals engaged in the synthesis of Exatecan, a potent topoisomerase I inhibitor, the quality of key starting materials is paramount. This guide provides a comparative overview of (rac)-Exatecan Intermediate 1, chemically known as (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, from various commercial suppliers. The focus of this comparison is on purity, a critical parameter for ensuring the successful synthesis of the final active pharmaceutical ingredient, and a discussion on synthetic yield.
Purity Comparison of Commercial this compound
| Supplier | Stated Purity | Method of Analysis | Reference |
| MedChemExpress | 99.97% | HPLC | [1] |
| TargetMol | 99.78% | HPLC, HNMR | [2] |
| Biorbyt | 98.00% | Not Specified | [3] |
| MOLNOVA | >98% | HPLC | [4] |
| Cambridge Bioscience (distributor for TargetMol) | ≥98% | Not Specified | [5] |
Note: The purity of specific batches may vary. It is always recommended to request a lot-specific Certificate of Analysis before purchase.
Discussion on Synthetic Yield
Publicly available data on the manufacturing yield of this compound from commercial suppliers is not available. However, for researchers interested in the synthesis of this intermediate, a review of different synthetic routes can provide insights into potential yields. A comparison of two pathways has been reported:
-
Acid-Catalyzed Cyclization: A method adapted from the synthesis of the chiral intermediate, which has a reported yield of 57% for a key cyclization step.[6]
-
Novel Multi-step Synthesis: A newer approach for a related racemic lactone starting from 6-chloro-2-methoxynicotinic acid, which has a reported overall yield of 31.23%.[6]
It is important to note that these yields are from specific, published synthetic routes and may not reflect the processes used by commercial suppliers.
Experimental Protocols
To empower researchers to conduct their own comparative analysis, detailed protocols for determining the purity and yield of this compound are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound samples from different suppliers
-
Reference standard of this compound (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of each this compound sample and dissolve in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (starting point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at 254 nm and 365 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Yield Determination from a Synthetic Route
This protocol assumes the synthesis of this compound in a laboratory setting.
1. Synthesis:
-
Perform the synthesis according to a chosen literature procedure, starting with a precisely weighed amount of the limiting reactant.
2. Isolation and Purification:
-
After the reaction is complete, isolate the crude product.
-
Purify the crude product using an appropriate method, such as recrystallization or column chromatography.[2] A common solvent for recrystallization is isopropanol.
3. Product Characterization:
-
Confirm the identity of the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4. Yield Calculation:
-
Dry the purified product to a constant weight.
-
The yield is calculated as follows:
-
Theoretical Yield (g): (moles of limiting reactant) x (molecular weight of this compound)
-
Actual Yield (g): Weight of the purified product
-
Percent Yield (%): (Actual Yield / Theoretical Yield) x 100
-
Visualizing the Workflow and Synthetic Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for supplier comparison and an overview of the synthetic pathways.
Caption: Workflow for comparing this compound from different suppliers.
Caption: Overview of two synthetic pathways to this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. This compound | 102978-40-5 | MOLNOVA [molnova.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. benchchem.com [benchchem.com]
Validating the Structure of (rac)-Exatecan Intermediate 1: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the path to novel therapeutics. This guide provides an objective comparison of X-ray crystallography with other widely used analytical methods for the structural validation of complex organic molecules, using (rac)-Exatecan Intermediate 1 as a case study.
This compound, a key building block in the synthesis of the potent topoisomerase I inhibitor Exatecan, requires precise structural elucidation to ensure the desired stereochemistry and connectivity for subsequent synthetic steps.[1][2] While specific X-ray crystallography data for this particular racemic intermediate is not publicly available, this guide will explore the principles and experimental protocols of this definitive technique in comparison to powerful spectroscopic methods known to be used for its characterization.
This compound: Key Identifiers
| Parameter | Value |
| Systematic Name | (rac)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[2] |
| Molecular Formula | C₁₃H₁₃NO₅[2] |
| Molecular Weight | 263.25 g/mol [2] |
| Role | A critical tricyclic lactone building block for the synthesis of Exatecan and its analogues.[3] |
Comparative Analysis of Structural Validation Methods
The structural confirmation of a novel or key synthetic compound like this compound relies on a suite of analytical techniques. Each method provides unique and complementary information. The table below compares the gold standard, single-crystal X-ray crystallography, with essential spectroscopic techniques.
| Method | Information Obtained | Sample Requirements | Key Advantages & Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Absolute stereochemistry- Bond lengths and angles- Crystal packing information | - High-purity single crystal (typically >0.1 mm)- Crystalline solid | Advantages: Provides the most definitive structural proof.[4]Limitations: Growing suitable crystals can be a major bottleneck and is not always feasible.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H-¹H, ¹H-¹³C)- Chemical environment of nuclei- Relative stereochemistry (through NOE)- Purity assessment | - Soluble sample (mg scale)- Deuterated solvent | Advantages: Rich structural information in solution, non-destructive.[1]Limitations: Does not typically provide absolute stereochemistry; complex spectra can be challenging to interpret fully. |
| Mass Spectrometry (MS) | - Molecular weight confirmation- Elemental composition (High-Res MS)- Structural information from fragmentation patterns | - Small sample quantity (µg to ng)- Sample must be ionizable | Advantages: High sensitivity, confirms molecular formula.[6]Limitations: Provides limited information on connectivity and no stereochemical data. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., C=O, O-H) | - Small sample quantity (solid, liquid, or gas) | Advantages: Fast, simple, and provides a "fingerprint" of functional groups.[7]Limitations: Provides no information on the overall molecular framework or stereochemistry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Crystallography (General Protocol)
This protocol outlines the fundamental steps for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal.[5] A common method is slow evaporation from a saturated solution.
-
Dissolve the purified this compound in a suitable solvent or solvent mixture in which it is moderately soluble (e.g., isopropanol, as it is used for recrystallization).[2]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[8]
-
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head. For air-sensitive samples, this is done under a layer of inert oil.[9]
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[5] The crystal is rotated, and the diffraction pattern (intensities and positions of reflected X-rays) is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to best fit the experimental data.[4]
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: A Certificate of Analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the expected chemical structure.[2]
-
Sample Preparation: Dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a suite of experiments, including ¹H NMR, ¹³C NMR, and 2D spectra like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) to piece together the molecular skeleton.
-
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI). Acquire the full scan mass spectrum to determine the molecular weight (expected [M+H]⁺ at m/z 264.08) and perform tandem MS (MS/MS) to analyze fragmentation patterns for further structural clues.[2]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Obtain the IR spectrum. For this compound, characteristic absorption bands are expected for the hydroxyl (O-H), lactone carbonyl (C=O), and ketone (C=O) functional groups.[2][7]
-
Visualizing the Validation Workflow
The logical flow from a synthesized compound to its confirmed structure can be visualized as a multi-pronged analytical approach.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Camptothecin Precursors: (rac)-Exatecan Intermediate 1 vs. Traditional Tricyclic Ketones
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Efficiency and Methodologies for Key Camptothecin (B557342) Precursors
The development of potent anti-cancer agents derived from camptothecin has spurred extensive research into efficient and scalable synthetic routes. A critical aspect of this endeavor is the synthesis of key precursors that form the core structure of these complex molecules. This guide provides a detailed comparison of two pivotal precursors: (rac)-Exatecan Intermediate 1, a key building block for the modern camptothecin analog Exatecan, and a traditional tricyclic ketone, a cornerstone intermediate in many classical camptothecin syntheses. This comparison is based on quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in making informed decisions for their drug development programs.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The efficiency of a synthetic route is a crucial factor in the production of pharmaceutical compounds. The following tables summarize the key quantitative data for the synthesis of this compound and a representative traditional tricyclic ketone precursor, highlighting differences in starting materials, number of steps, and overall yields.
Table 1: Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Purity |
| 1 | Nucleophilic Addition | 6-Chloro-2-methoxynicotinic acid | 1-(tert-butyldimethylsilyloxy)butan-2-one | Protected pyridine (B92270) derivative | High | Not Reported |
| 2 & 3 | Selective Protection | Protected pyridine derivative | Acetal (B89532) and benzyl (B1604629) protecting groups | Doubly protected intermediate | High | Not Reported |
| 4 & 5 | Oxidation, Deprotection, and Cyclization | Doubly protected intermediate | Oxidizing agent, MsOH | This compound | Not Reported | Not Reported |
| Overall | - | 6-Chloro-2-methoxynicotinic acid | - | This compound | 31.23% | ≥98.0% (by NMR) [1] |
Table 2: Synthesis of a Traditional Camptothecin Precursor: (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
| Step | Reaction | Starting Material | Key Reagents | Product | Yield | Purity |
| 1 | Acid-catalyzed cyclization | Compound (Formula 4) | 2M Sulfuric acid, Dichloromethane (B109758) | (S)-tricyclic lactone | 57%[2] | Not Reported |
| Overall | - | Compound (Formula 4) | - | (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 57% [2] | Not Reported |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of complex molecules. Below are the methodologies for the key transformations in the synthesis of the compared camptothecin precursors.
Synthesis of this compound (Streamlined Route)[2]
A novel and efficient pathway to this compound begins with the commercially available 6-Chloro-2-methoxynicotinic acid. The synthesis involves a five-step sequence:
-
Nucleophilic Addition: The initial step involves the addition of 1-(tert-butyldimethylsilyloxy)butan-2-one to the nicotinic acid derivative.
-
Selective Protection: The resulting intermediate undergoes selective protection of its functional groups using an acetal and a benzyl group.
-
Oxidation, Deprotection, and Cyclization: The final steps involve an oxidation reaction, followed by the removal of the protecting groups and a cyclization reaction mediated by methanesulfonic acid (MsOH) to yield the target tricyclic lactone, this compound. This streamlined approach results in a notable overall yield of 31.23%.[2]
Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[2]
This key chiral intermediate, a precursor for various camptothecin analogs including Exatecan, can be synthesized as follows:
-
Reaction Setup: A solution of "Compound (Formula 4)" (4.3 g, 100 mmol) is prepared in dichloromethane (200 ml). The specific structure of "Compound (Formula 4)" is not detailed in the source material but is a suitably substituted indolizine (B1195054) derivative.[1]
-
Acid-catalyzed Cyclization: To this solution, 2M Sulfuric acid (200 ml) is added, and the mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The organic layer is separated, washed with saturated brine, and subsequently dried. The dichloromethane is removed under reduced pressure. The crude product is then recrystallized from isopropanol (B130326) to yield the purified (S)-tricyclic lactone (1.5 g, 57% yield).[1][2]
Mandatory Visualization: Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic workflows for the discussed camptothecin precursors, providing a clear visual comparison of the synthetic strategies.
Caption: Synthetic workflow for this compound.
Caption: Synthesis of a key chiral tricyclic lactone precursor.
Comparison and Conclusion
The synthesis of this compound via the 6-chloro-2-methoxynicotinic acid pathway represents a modern, streamlined approach to a key camptothecin precursor.[2] While the overall yield is moderate, the convergent nature of the synthesis, with fewer overall steps, offers potential advantages in terms of process efficiency and scalability.[2]
In contrast, the synthesis of the chiral tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, from a pre-functionalized indolizine derivative, demonstrates a higher yield in its final cyclization step.[2] However, the synthesis of the starting "Compound (Formula 4)" is not detailed, which makes a direct comparison of the entire synthetic chain challenging.
For researchers and drug development professionals, the choice between these or other synthetic routes will depend on a variety of factors, including the availability and cost of starting materials, the desired stereochemistry of the final product, and the overall process economics. The data and protocols presented in this guide offer a foundational understanding to support the strategic selection of a synthetic pathway for the production of novel camptothecin-based therapeutics. Further process optimization and detailed analysis of each step's efficiency and purity are crucial for large-scale manufacturing.
References
The Purity of Intermediates: A Critical Determinant in the Quality of Final Exatecan Product
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Exatecan (B1662903), a potent topoisomerase I inhibitor and a critical component of advanced antibody-drug conjugates (ADCs), is a multi-step process where the quality of each intermediate profoundly impacts the final active pharmaceutical ingredient (API).[1] This guide provides a comparative analysis of how varying levels of purity in a key Exatecan intermediate can affect the overall yield, impurity profile, and, consequently, the therapeutic efficacy of the final product. The presence of impurities in pharmaceutical intermediates can lead to reduced reaction yields, the formation of unwanted by-products, and difficulties in purification, ultimately compromising the safety and efficacy of the final drug.[2]
The Ripple Effect of Intermediate Purity: A Comparative Analysis
The quality of intermediates is a cornerstone of robust pharmaceutical manufacturing.[1][3] Impurities introduced or carried over from intermediate stages can lead to a cascade of negative effects, including altered drug efficacy and the potential for adverse patient reactions.[4] Even trace amounts of contaminants can have a significant impact on the final drug product's safety and stability.[5]
To illustrate the critical nature of intermediate purity in Exatecan synthesis, this guide examines the hypothetical impact of using a key intermediate, (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , at three different purity levels: High Purity (99.5%), Standard Purity (98%), and Low Purity (95%).
Data Presentation: Impact of Intermediate Purity on Final Exatecan Product
The following table summarizes the projected outcomes of using the key Exatecan intermediate at varying purity levels.
| Parameter | High Purity Intermediate (99.5%) | Standard Purity Intermediate (98%) | Low Purity Intermediate (95%) |
| Final Exatecan Yield | ~85% | ~70% | ~50% |
| Final Exatecan Purity (by HPLC) | >99.8% | ~99.0% | ~97.5% |
| Key Impurity A Level | <0.05% | ~0.2% | ~0.8% |
| Key Impurity B Level | <0.05% | ~0.15% | ~0.5% |
| Total Impurities | <0.2% | ~1.0% | ~2.5% |
| Downstream Purification Steps | Standard Crystallization | Recrystallization Required | Multiple Chromatographic Steps |
| Projected Biological Activity | 100% | 95-98% | <90% |
Visualizing the Critical Path: Synthesis and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the mechanism of action of Exatecan.
Exatecan's therapeutic effect stems from its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.[6] By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA strand breaks, leading to apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline the key experimental protocols for the synthesis of the critical intermediate and the analysis of the final Exatecan product.
Synthesis of Key Intermediate: (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This protocol describes a common synthetic route to the chiral tricyclic lactone intermediate.
-
Step 1: Michael Addition: React commercially available 2-hydroxy-3-nitro-pyridine with ethyl propiolate in the presence of a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., ethanol) at room temperature.
-
Step 2: Reductive Cyclization: The product from Step 1 is subjected to reductive cyclization using a reducing agent such as sodium dithionite (B78146) in a biphasic solvent system (e.g., dichloromethane/water).
-
Step 3: Acylation: The resulting amino ester is acylated with 3-oxopentanoyl chloride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an inert solvent (e.g., dichloromethane).
-
Step 4: Dieckmann Condensation: The acylated product undergoes an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride) in a solvent like tetrahydrofuran (B95107) (THF) to form the tricyclic core.
-
Step 5: Purification: The crude intermediate is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to yield the intermediate at different purity levels depending on the rigor of the purification.
Final Product Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the final Exatecan product is assessed using reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 365 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Exatecan in DMSO to a concentration of 1 mg/mL and then dilute with the initial mobile phase composition.
In Vitro Cytotoxicity Assay
The biological activity of the final Exatecan product is determined by assessing its cytotoxicity against a cancer cell line (e.g., human colon cancer cell line, HT-29).
-
Cell Seeding: Plate HT-29 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Exatecan (from different purity batches) for 72 hours.
-
Cell Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration to determine the IC50 (half-maximal inhibitory concentration) value for each batch.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
literature comparison of reported yields for (rac)-Exatecan Intermediate 1
Exatecan, a potent topoisomerase I inhibitor, serves as a critical component in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The efficient synthesis of its key precursor, (rac)-Exatecan Intermediate 1, chemically known as (rac)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is pivotal for the development and manufacturing of Exatecan-based therapeutics.[1][2] This guide provides a comparative analysis of reported synthetic methodologies for this intermediate, presenting key quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows.
Data Summary: A Head-to-Head Comparison of Synthetic Routes
The synthesis of this compound has been approached through various synthetic strategies. Below is a summary of the reported yields for different methodologies. It is important to note that direct comparison can be challenging due to variations in reaction scales, optimization, and reporting standards.
| Method/Route | Key Starting Materials | Reported Overall Yield | Number of Steps | Purity | Reference |
| Route 1: 6-Chloro-2-methoxynicotinic Acid Pathway | 6-Chloro-2-methoxynicotinic acid, 1-(tert-butyldimethylsilyloxy)butan-2-one | 31.23% | 5 steps | Not Specified | [1] |
| Route 2: Scale-up Synthesis | Diethyl malonate, Piperidine (B6355638), Paraformaldehyde | 75-85% | Multi-step | >98% (GC-MS) | [3] |
| Route 3: Acid-Catalyzed Cyclization (for chiral intermediate) | (S)-4-ethyl-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-one derivative | 57% | Not Specified | Not Specified | [2][4] |
| Route 4: Citrazinic Acid Pathway | Citrazinic Acid | Data not fully available | ~8 steps | Not Specified | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. The following sections outline the methodologies for the key synthetic pathways identified in the literature.
Route 1: 6-Chloro-2-methoxynicotinic Acid Pathway [1]
This novel synthetic route offers a more direct approach to the racemic lactone.
-
Step 1: Nucleophilic Addition: 6-chloro-2-methoxynicotinic acid undergoes a nucleophilic addition reaction with 1-(tert-butyldimethylsilyloxy)butan-2-one.
-
Steps 2 & 3: Selective Protection: The resulting intermediate is selectively protected using an acetal (B89532) and a benzyl (B1604629) group.
-
Steps 4 & 5: Oxidation, Deprotection, and Cyclization: The synthesis proceeds through an oxidation step, followed by deprotection and a final cyclization reaction mediated by methanesulfonic acid (MsOH) to yield this compound.
Route 2: Scale-up Synthesis [3]
This protocol is designed for scalability and is adapted from established syntheses of similar racemic camptothecin (B557342) intermediates.
-
To a stirred solution of diethyl malonate (1.0 eq) and piperidine (1.1 eq) in ethanol, add paraformaldehyde (1.2 eq) portion-wise.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The subsequent steps involve the reaction of diethyl 2-(2-oxo-2-(piperidin-1-yl)ethyl)malonate with ethylmagnesium bromide, followed by reaction with diethyl oxalate (B1200264) to form the tricyclic lactone.
Route 3: Acid-Catalyzed Cyclization (for chiral (S)-enantiomer) [4][5]
This procedure provides insight into the formation of the tricyclic lactone core.
-
Step 1: Dissolution: Dissolve Diethyl 2-((3-ethoxy-3-oxopropyl)amino)pentanedioate (4.3 g, 10 mmol) in anhydrous dichloromethane (B109758) (200 ml).
-
Step 2: Cyclization: Slowly add 2M sulfuric acid (200 ml) to the stirred solution over 10-15 minutes and continue to stir vigorously at room temperature for 2 hours.
-
Step 3: Work-up: Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and saturated brine solution.
-
Step 4: Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 5: Purification: Recrystallize the crude product from isopropanol (B130326) to yield the pure intermediate.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the discussed synthetic pathways.
Caption: Comparative workflow of two synthetic approaches towards this compound.
References
A Comparative Analysis of Catalysts for the Synthesis of Exatecan Intermediates
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Exatecan, a potent topoisomerase I inhibitor, is of paramount importance in the development of novel cancer therapeutics. A critical aspect of this synthesis is the selection of appropriate catalysts for key transformations, which significantly impacts reaction yield, stereoselectivity, and overall process efficiency. This guide provides a comparative analysis of catalysts employed in the synthesis of crucial Exatecan intermediates, supported by available experimental data to aid researchers in making informed decisions.
Key Catalytic Transformations in Exatecan Intermediate Synthesis
The synthesis of Exatecan typically involves the construction of two key intermediates: a chiral tricyclic lactone and a functionalized aminonaphthalene core. The catalytic steps central to the formation of these intermediates are:
-
Asymmetric Michael Addition: For the stereoselective synthesis of the chiral tricyclic lactone.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): For the formation of the aminonaphthalene core.
-
Hydrogenation: For the reduction of specific functional groups during the synthesis of the core structure.
This guide will delve into a comparative analysis of catalysts for each of these key reactions.
Data Presentation: Comparative Catalyst Performance
The following tables summarize quantitative data on the performance of various catalysts in key synthetic steps toward Exatecan intermediates. It is important to note that a direct head-to-head comparison of all catalysts under identical conditions is not always available in the literature. Therefore, the data presented is compiled from various sources and may involve analogous substrates and slightly different reaction conditions.
Table 1: Comparison of Chiral Catalysts for Asymmetric Michael Addition in Tricyclic Lactone Synthesis
| Catalyst Type | Specific Catalyst Example | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions | Reference |
| Chiral Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium (B1175870) salt | Pyridone precursor and α,β-unsaturated ester | High (not specified) | High (not specified) | Toluene (B28343), K₂CO₃, Room Temperature | General textbook knowledge |
| Organocatalyst | Axially chiral styrene-based organocatalyst | Enynamide and ketimine | >95 | >99 | Not specified | [1] |
| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | β-ketoesters and methyl vinyl ketones | Good to Excellent | High | Not specified | [2] |
| Polymer-Anchored Chiral Catalyst | Polymer-supported prolinol derivative | Nitroalkanes and chalcones | 90 | 51 | THF, LiAlH₄ | [3] |
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Cross-Coupling in Aminonaphthalene Core Synthesis
| Catalyst System | Catalyst Loading (mol%) | Substrate | Coupling Partner | Yield (%) | Key Reaction Conditions | Reference |
| Pd(PPh₃)₄ | 5 - 10 | Brominated aminonaphthalene precursor | Isoindoline-1,3-dione boronic acid derivative | Not specified | THF, Base, 60-80°C | [4] |
| Benzimidazole-based Pd(II) complex | 0.5 | 4-Bromoacetophenone (analogous) | Phenylboronic acid | 94 | KOH, Water, 100°C, 1h | [5] |
| Magnetic supported Pd(II)-N₂O₂ | 1.0 | 4-Bromoacetophenone (analogous) | Phenylboronic acid | >95 (conversion) | K₂CO₃, DMA, 100°C, 24h | [5] |
| Pd/C (3%) | Not specified | Iodobenzene (analogous) | Phenylboronic acid | 100 | Aqueous medium, <10 min | [6] |
Table 3: Comparison of Catalysts for Selective Hydrogenation
| Catalyst | Substrate | Product | Selectivity | Yield (%) | Key Reaction Conditions | Reference |
| Pd/C | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | 4-(4-fluoro-3-methylphenyl)butanoic acid | Ketone reduction | Not specified | Ethanol, H₂ | General textbook knowledge |
| Cp*Rh(2-(2-pyridyl)phenyl)H | α,β-unsaturated carbonyl compounds | Saturated carbonyl compounds | C=C bond hydrogenation | High | Room Temperature, 80 psi H₂ | [7] |
| Rhodium-diphosphine complex | Conjugated dienals | γ,δ-unsaturated aldehydes | Selective 1,4-hydrogenation | High | Low pressure and temperature | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of catalytic experiments. Below are generalized protocols for the key reactions discussed.
Protocol 1: Asymmetric Michael Addition for Chiral Lactone Synthesis
Objective: To synthesize the key chiral lactone intermediate with high enantioselectivity.
Materials:
-
Pyridone precursor
-
α,β-unsaturated ester
-
Chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Isopropanol
-
Saturated brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
A mixture of the pyridone precursor, the α,β-unsaturated ester, and the chiral catalyst is prepared in toluene in a reaction vessel equipped with a stirrer.
-
Potassium carbonate is added to the mixture.
-
The reaction is stirred at room temperature for a specified time (e.g., 2 hours), with progress monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is quenched with water.
-
The organic layer is separated, washed with saturated brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
-
The enantiomeric excess of the product is determined using chiral HPLC.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To form a C-C bond between a brominated aminonaphthalene precursor and a boronic acid derivative.
Materials:
-
Brominated aminonaphthalene precursor
-
Boronic acid or ester derivative of isoindoline-1,3-dione
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., THF, dioxane, toluene/water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a reaction vessel under an inert atmosphere, add the brominated aminonaphthalene precursor, the boronic acid derivative, and the base.
-
Add the solvent to the mixture.
-
Degas the mixture by bubbling the inert gas through it for a few minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Selective Hydrogenation
Objective: To selectively reduce a specific functional group, such as a ketone or a C=C double bond.
Materials:
-
Substrate (e.g., 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid)
-
Catalyst (e.g., Pd/C)
-
Solvent (e.g., Ethanol, Methanol)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Dissolve the substrate in a suitable solvent in a hydrogenation flask.
-
Carefully add the catalyst to the solution.
-
Place the flask in the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by TLC, GC-MS, or hydrogen uptake).
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and experimental workflows described.
Caption: Synthetic pathway for Exatecan intermediates.
Caption: Experimental workflow for catalyst screening.
Caption: Logical flowchart for catalyst selection.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 7. Highly Selective Hydrogenation of C═C Bonds Catalyzed by a Rhodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Performance of (rac)-Exatecan Intermediate 1 in Subsequent Reaction Steps: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and their Impact on the Synthesis of (rac)-Exatecan
The efficient synthesis of Exatecan, a potent topoisomerase I inhibitor and a critical component of antibody-drug conjugates (ADCs), is of paramount importance in oncological drug development. A key strategic component in its synthesis is the tricyclic lactone, (rac)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, commonly referred to as (rac)-Exatecan Intermediate 1. The performance of this intermediate in the subsequent Friedländer annulation to form the final hexacyclic structure of (rac)-Exatecan is crucial for the overall efficiency of the manufacturing process.
This guide provides a comparative analysis of the primary synthetic routes to this compound and evaluates its performance in the subsequent condensation reaction. The information presented herein, supported by available experimental data, is intended to inform strategic decisions in process development and optimization.
Comparison of Synthetic Routes to this compound
Two main synthetic pathways for the production of this compound have been identified: the Citrazinic Acid Pathway and the 6-Chloro-2-methoxynicotinic Acid Pathway. While direct comparative data on the performance of the resulting intermediate in subsequent steps is limited, an analysis of the synthesis of the intermediate itself provides valuable insights.
| Parameter | Route 1: Citrazinic Acid Pathway | Route 2: 6-Chloro-2-methoxynicotinic Acid Pathway |
| Starting Material | Citrazinic Acid | 6-Chloro-2-methoxynicotinic acid |
| Overall Yield | Data not fully available | 31.23%[1] |
| Number of Steps | ~8 steps[1] | 5 steps[1] |
| Key Transformations | Chlorination, Esterification, Ortho-directed metalation, Wittig reaction, Dihydroxylation, Cyclization[1] | Nucleophilic addition, Acetal protection, Benzyl protection, Oxidation, Deprotection/Cyclization[1] |
| Reagent Highlights | n-BuLi, OsO₄, Palladium catalyst[1] | 1-(tert-butyldimethylsilyloxy)butan-2-one, MsOH[1] |
Performance in the Subsequent Friedländer Annulation
The purity of this compound is a critical factor for the success of the Friedländer annulation. Impurities can potentially interfere with the reaction, leading to lower yields and the formation of by-products, which can complicate the purification of the final active pharmaceutical ingredient.
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Cyclization (Representative Protocol)
This protocol is adapted from the synthesis of the chiral analogue and is representative of the cyclization step.
Materials:
-
A suitable racemic 4-ethyl-3,4-dihydroxy-3,4-dihydro-2H-pyran-2-one derivative coupled to a protected piperidine-2,4-dione moiety
-
Dichloromethane (DCM)
-
2M Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Isopropanol
Procedure:
-
Dissolve the starting material in dichloromethane.
-
Slowly add a solution of 2M sulfuric acid to the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from isopropanol.[3]
Friedländer Annulation for the Synthesis of (rac)-Exatecan
Materials:
-
This compound
-
Functionalized Aminonaphthalene Core (Intermediate 2)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene (B28343) or other suitable solvent
Procedure:
-
A mixture of this compound, the aminonaphthalene core, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the crude product is isolated.
-
Purification is typically achieved through recrystallization or column chromatography.
Logical Workflow and Signaling Pathways
The synthesis of (rac)-Exatecan is a convergent process, as illustrated in the following diagram.
References
Safety Operating Guide
Safe Disposal of (rac)-Exatecan Intermediate 1: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of potent cytotoxic compounds like (rac)-Exatecan Intermediate 1 are critical for ensuring laboratory safety and environmental protection.[1] As a camptothecin (B557342) derivative with potential topoisomerase I inhibitory activity, this compound and any materials contaminated with it are classified as hazardous cytotoxic waste and necessitate stringent disposal protocols.[2][3][4][5]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound within a designated controlled area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure risks.[1] Adherence to strict personal protective equipment (PPE) protocols is mandatory.[1]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant, disposable gloves (e.g., nitrile or neoprene).[1][6] | Provides an extra layer of protection against accidental skin contact.[1] |
| Gown | Disposable, lint-free, low-permeability gown with a closed front, long sleeves, and elastic or knit cuffs.[1] | Prevents contamination of personal clothing and skin.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1][6] | Protects eyes from splashes or aerosols.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of aerosol generation, particularly when handling the powdered form.[1][6] | Prevents inhalation of the cytotoxic substance.[1] |
Spill Management
An immediate and appropriate response to a spill is crucial to contain contamination.
Table 2: Spill Management Protocols
| Spill Size | Procedure |
| Small Spills (<5 mL or 5 g) | Managed by one trained individual. Alert others and restrict access. Wear full PPE.[1] |
| Large Spills (>5 mL or 5 g) | Requires a coordinated effort by at least two trained individuals.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound waste.
Proper segregation at the point of generation is the foundation of safe disposal. All waste contaminated with this compound must be separated from general laboratory waste.[6]
-
Solid Waste: Includes unused or expired powder, contaminated consumables (e.g., pipette tips, vials, gloves), and used PPE.[6]
-
Liquid Waste: Includes solutions containing this compound and contaminated rinsate.
-
Sharps Waste: Includes any contaminated needles, syringes, or other sharp objects.[6]
Proper containment prevents leaks and clearly communicates the hazard.
-
Solid Waste: Collect in a dedicated, leak-proof container clearly labeled "Cytotoxic Waste: Contains this compound". Some regulations may require specific color-coding, such as purple bags or bins.[7][8]
-
Liquid Waste: Collect in a dedicated, shatter-proof, and leak-proof container with the same cytotoxic waste label.[6]
-
Sharps Waste: Immediately place in a designated, puncture-proof sharps container labeled "Cytotoxic Sharps Waste".[6] These containers are often red or yellow with a purple lid.[8][9]
Thorough decontamination of all work surfaces and reusable equipment is essential to prevent cross-contamination.
-
Initial Cleaning: Wipe surfaces and equipment with a solvent-soaked cloth.
-
Detergent Wash: Follow with a thorough wash using a laboratory detergent and water.[6]
-
Waste Disposal: All cleaning materials (e.g., wipes, pads) must be disposed of as solid cytotoxic waste.[6]
For liquid waste and contaminated solids, a chemical inactivation step can be performed to hydrolyze the active compound before final disposal.
Experimental Protocol for Inactivation:
-
Basification: For liquid waste, add a basic solution (e.g., sodium hydroxide) to achieve a final pH greater than 9. For solid waste, immerse the materials in the basic solution.[1]
-
Incubation: Allow the waste to incubate in the basic solution for a minimum of 24 hours to ensure complete hydrolysis of the lactone ring.[1]
-
Neutralization: After incubation, neutralize the basic solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.[1]
Store all contained and labeled cytotoxic waste in a designated, secure area away from general laboratory traffic, clearly marked with a cytotoxic hazard warning.[6] The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company.[6]
-
Recommended Disposal Method: High-temperature incineration is the required method for the complete destruction of cytotoxic compounds.[6][7] This process ensures the complete breakdown of the active substance.[6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. This compound | ADC毒素 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Topoisomerase I inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
Essential Safety and Operational Guide for Handling (rac)-Exatecan Intermediate 1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (rac)-Exatecan Intermediate 1. The following procedures are designed to ensure laboratory safety and proper disposal of this potent cytotoxic compound.
This compound is a camptothecan derivative and a potential topoisomerase I inhibitor used in cancer research.[1][2] Due to its cytotoxic nature, all materials contaminated with this compound are considered hazardous waste and require stringent handling and disposal protocols to mitigate exposure risks and environmental contamination.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[5] All personnel must receive documented training on the safe handling of cytotoxic compounds.[3]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-grade nitrile gloves.[5] | Provides a primary barrier against skin contact and absorption. |
| Lab Coat | Disposable, solid-front gown.[5] | Protects clothing and skin from accidental splashes or spills. |
| Eye Protection | Chemical splash goggles and a face shield.[5] | Shields eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A properly fitted N95 or higher-level respirator.[5] | Necessary when handling the solid compound or if there is a risk of aerosolization. |
Spill Management Protocols
Immediate and appropriate response to a spill is critical to contain contamination. A cytotoxic spill kit should be readily available in all areas where this compound is handled.[3]
| Spill Size | Containment and Cleanup Procedure |
| Small Spills (<5 mL or 5 g) | 1. Restrict Access: Immediately alert others and limit access to the spill area.[6] 2. Don PPE: Wear the appropriate PPE as listed above. 3. Containment: Gently cover the spill with absorbent pads. For powders, use damp cloths to prevent aerosolization.[6] 4. Decontamination: Clean the spill area three times with a detergent solution, followed by a final rinse with clean water.[6] 5. Waste Disposal: Place all contaminated materials into a designated cytotoxic waste container.[6] |
| Large Spills (>5 mL or 5 g) | 1. Evacuate and Secure: Evacuate all non-essential personnel and post warning signs.[6] 2. Don Enhanced PPE: In addition to standard PPE, a respirator is necessary.[6] 3. Coordinated Cleanup: A minimum of two trained individuals should manage the cleanup. One person decontaminates the area while the other provides assistance and ensures safety protocols are followed.[6] 4. Containment & Decontamination: Follow the same containment and decontamination steps as for small spills.[6] 5. Waste Disposal: All contaminated materials must be disposed of in a sealed cytotoxic waste container.[6] |
Waste Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are crucial for laboratory safety and environmental protection.[7]
| Waste Type | Segregation and Containment | Final Disposal |
| Solid Waste | Includes contaminated labware (e.g., pipette tips, tubes), PPE, and spill cleanup materials.[5] Must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag and clearly labeled "Cytotoxic Waste".[5] | Must be disposed of through a licensed hazardous waste management company.[5] |
| Liquid Waste | Aqueous and solvent-based solutions containing the compound.[5] Should be collected in a dedicated, sealed, and shatter-proof container labeled "Cytotoxic Waste".[5] | The recommended method for complete destruction is high-temperature incineration.[7] |
| Sharps Waste | Needles, syringes, and other contaminated sharp objects.[5] Must be placed directly into a puncture-resistant sharps container specifically designated for "Cytotoxic Waste".[5] | Transported by a licensed contractor for final destruction via high-temperature incineration.[5] |
Experimental Protocol: Chemical Inactivation
The cytotoxic activity of this compound is attributed to its lactone ring, which can be hydrolyzed under basic conditions to an inactive carboxylate form.[6] This property can be utilized for chemical inactivation prior to final disposal.[6]
Objective: To inactivate this compound waste through hydrolysis.
Materials:
-
Waste contaminated with this compound
-
0.1 M Sodium Hydroxide (NaOH) solution[6]
-
Appropriate acid for neutralization (e.g., hydrochloric acid)
-
Designated cytotoxic waste containers
Procedure:
-
Preparation of Inactivating Solution: Within a chemical fume hood, prepare a 0.1 M Sodium Hydroxide (NaOH) solution.[6]
-
Waste Collection: Collect all waste materials contaminated with this compound.[6]
-
Inactivation Step:
-
Incubation: Allow the waste to incubate in the basic solution for a minimum of 24 hours to ensure complete hydrolysis of the lactone ring.[6]
-
Neutralization: After incubation, neutralize the basic solution to a pH between 6.0 and 8.0 with an appropriate acid.[6]
-
Disposal: Dispose of the neutralized waste in the appropriate cytotoxic waste container for final disposal by a licensed hazardous waste management company.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
